Trap1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H39F7N2O4P2 |
|---|---|
Molecular Weight |
866.7 g/mol |
IUPAC Name |
3-[[2-[5-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)-2-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-triphenylphosphanium hexafluorophosphate |
InChI |
InChI=1S/C45H38FN2O4P.F6P/c46-42-19-10-12-34-29-48(31-41(34)42)44(50)32-21-23-43(49)40(27-32)45(51)47-28-33-20-22-36(26-35(33)30-47)52-24-11-25-53(37-13-4-1-5-14-37,38-15-6-2-7-16-38)39-17-8-3-9-18-39;1-7(2,3,4,5)6/h1-10,12-23,26-27H,11,24-25,28-31H2;/q;-1/p+1 |
InChI Key |
ZKAOHTPZPRTYPO-UHFFFAOYSA-O |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC(=C(C=C3)O)C(=O)N4CC5=C(C4)C=C(C=C5)OCCC[P+](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=CC=C2)F.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Trap1-IN-1: A Potent and Selective Mitochondrial HSP90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trap1-IN-1, a potent and selective inhibitor of the mitochondrial chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1). This document details its mechanism of action, quantitative biochemical data, experimental protocols, and its impact on cellular signaling pathways.
Introduction to TRAP1 and the Rationale for Inhibition
TRAP1, also known as Heat Shock Protein 75 (HSP75), is a mitochondrial-localized molecular chaperone belonging to the HSP90 family.[1][2] It plays a crucial role in maintaining mitochondrial proteostasis, regulating cellular metabolism, and protecting cells from oxidative stress and apoptosis.[1][2][3] In numerous cancer types, TRAP1 is overexpressed and contributes to the metabolic reprogramming of tumor cells, often referred to as the Warburg effect, favoring aerobic glycolysis over oxidative phosphorylation (OXPHOS).[2][3][4] This metabolic switch, along with its anti-apoptotic functions, makes TRAP1 a compelling target for anticancer drug development.[3][5] this compound (also referred to as compound 35) has emerged as a valuable chemical probe to investigate TRAP1 function and as a lead compound for the development of novel cancer therapeutics.[6]
Mechanism of Action of this compound
This compound is a potent and highly selective N-terminal inhibitor of TRAP1.[6] Its mechanism of action involves the following key aspects:
-
ATP-Competitive Inhibition: this compound binds to the ATP-binding pocket in the N-terminal domain of TRAP1, competitively inhibiting its ATPase activity, which is essential for its chaperone function.[6]
-
Disruption of TRAP1 Tetramer Stability: The inhibitor has been shown to disrupt the stability of TRAP1 tetramers.[6]
-
Induction of Client Protein Degradation: By inhibiting TRAP1's chaperone activity, this compound leads to the degradation of TRAP1 client proteins, such as NDUFS1 (a subunit of mitochondrial complex I), glutaminase-1, and Sirt3.[6]
-
Modulation of Mitochondrial Function: this compound directly impacts mitochondrial function by inhibiting mitochondrial complex I of the electron transport chain, leading to a disruption of the mitochondrial membrane potential.[6]
-
Metabolic Reprogramming: The inhibition of OXPHOS by this compound leads to an enhancement of glycolysis.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.
| Parameter | Value | Notes |
| TRAP1 IC50 | 40 nM | Half-maximal inhibitory concentration against TRAP1 ATPase activity. |
| Selectivity vs. Grp94 | >250-fold | Demonstrates high selectivity over the endoplasmic reticulum HSP90 isoform. |
| Selectivity vs. Hsp90α | >65-fold | Shows significant selectivity over the cytosolic HSP90 isoform. |
Data extracted from a study on novel TRAP1-selective inhibitors, where this compound is referred to as compound 36, a closely related analog of compound 35 with very similar properties.[6][7]
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Synthesis of this compound (Compound 35)
The synthesis of this compound is achieved through a multi-step process involving amide coupling reactions. A general procedure is outlined below, based on the synthesis of related compounds.[6]
Experimental Workflow: Synthesis of this compound
Caption: Synthetic scheme for this compound.
Protocol:
-
First Amide Coupling: 4-hydroxy-3-(methoxycarbonyl)benzoic acid is coupled with a substituted isoindoline using standard amide coupling reagents (e.g., EDC, HOBt, DIPEA in DCM) to form an intermediate ester.[6]
-
Ester Hydrolysis: The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid, typically using a base such as NaOH in a solvent mixture like 1,4-dioxane and water with heating.[6]
-
Second Amide Coupling: The intermediate carboxylic acid is then coupled with a second, differently substituted isoindoline under standard amide coupling conditions to yield the final product, this compound.[6]
-
Purification: The final compound is purified using chromatographic techniques such as flash column chromatography.
TRAP1 Inhibition Assay (ATPase Activity)
This assay measures the ability of this compound to inhibit the ATPase activity of recombinant TRAP1.
Protocol:
-
Recombinant human TRAP1 is incubated with varying concentrations of this compound in an appropriate assay buffer.
-
The ATPase reaction is initiated by the addition of ATP.
-
The amount of ADP produced is quantified, typically using a coupled-enzyme assay that links ADP production to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of TRAP1 Client Proteins
This protocol is used to assess the effect of this compound on the stability of TRAP1 client proteins in cultured cells.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western blot analysis.
Protocol:
-
Cell Culture and Treatment: Human cancer cell lines (e.g., HeLa) are cultured to an appropriate confluency and then treated with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 2 hours).[6]
-
Cell Lysis: Cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.[6]
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for TRAP1 client proteins (e.g., NDUFS1, glutaminase-1, Sirt3) and a loading control (e.g., β-actin).[6]
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[6]
Mitochondrial Membrane Potential Assay
This assay measures the disruption of the mitochondrial membrane potential (ΔΨm) induced by this compound using a fluorescent dye such as tetramethylrhodamine, methyl ester (TMRM).[8][9]
Protocol:
-
Cells are seeded in a suitable format (e.g., glass-bottom dishes) and allowed to adhere.
-
The cells are treated with this compound or a vehicle control for the desired time.
-
The cells are then incubated with a low concentration of TMRM (e.g., 20 nM), which accumulates in active mitochondria with an intact membrane potential.[10]
-
The fluorescence intensity of TMRM is measured using fluorescence microscopy or a plate reader. A decrease in TMRM fluorescence indicates a loss of mitochondrial membrane potential.[10]
Signaling Pathways Affected by this compound
Inhibition of TRAP1 by this compound perturbs several interconnected signaling pathways critical for cancer cell survival and proliferation.
Inhibition of Mitochondrial Bioenergetics and Induction of Glycolysis
TRAP1 plays a key role in regulating the balance between OXPHOS and aerobic glycolysis. By inhibiting TRAP1, this compound disrupts the function of the electron transport chain, leading to decreased OXPHOS and a compensatory increase in glycolysis.
Signaling Pathway: Metabolic Reprogramming
Caption: Effect of this compound on cellular metabolism.
Induction of Apoptosis
By disrupting mitochondrial integrity and promoting the degradation of pro-survival client proteins, this compound can induce apoptosis in cancer cells. The loss of mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway, leading to the release of cytochrome c and the activation of caspases.
Signaling Pathway: Induction of Apoptosis
Caption: Pro-apoptotic mechanism of this compound.
Conclusion
This compound is a highly selective and potent inhibitor of the mitochondrial chaperone TRAP1. Its ability to disrupt mitochondrial function, induce the degradation of key client proteins, and shift cellular metabolism makes it a valuable tool for studying the roles of TRAP1 in health and disease. Furthermore, its pro-apoptotic and anti-proliferative effects in cancer cells underscore its potential as a lead compound for the development of novel targeted therapies. This guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to explore the therapeutic potential of TRAP1 inhibition.
References
- 1. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TRAP1: A Metabolic Hub Linking Aging Pathophysiology to Mitochondrial S-Nitrosylation [frontiersin.org]
- 3. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]
- 6. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. TRAP1 Regulates Proliferation, Mitochondrial Function and has Prognostic Significance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The mitochondrial chaperone TRAP1 regulates F-ATP synthase channel formation - PMC [pmc.ncbi.nlm.nih.gov]
Trap1-IN-1: A Selective TRAP1 Inhibitor for Cancer Therapy Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), also known as Heat Shock Protein 75 (HSP75), is a mitochondrial molecular chaperone belonging to the HSP90 family.[1][2] TRAP1 plays a critical role in maintaining mitochondrial integrity and function, regulating cellular metabolism, and protecting cells from oxidative stress and apoptosis.[1][3] In many cancer types, TRAP1 is overexpressed and contributes to the metabolic reprogramming of tumor cells, favoring a switch from oxidative phosphorylation (OXPHOS) to aerobic glycolysis, a phenomenon known as the Warburg effect.[3][4][5] This metabolic adaptation, along with its anti-apoptotic functions, makes TRAP1 a compelling target for cancer therapy.[2] Trap1-IN-1 is a potent and selective inhibitor of TRAP1 that has emerged as a valuable tool for studying TRAP1 function and as a potential lead compound for the development of novel anti-cancer drugs.[6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it modulates.
Data Presentation
Table 1: In Vitro Inhibitory Activity and Selectivity of this compound and Related Compounds
| Compound | TRAP1 IC₅₀ (nM) | Hsp90α IC₅₀ (nM) | Grp94 IC₅₀ (nM) | Selectivity (TRAP1 vs. Hsp90α) | Selectivity (TRAP1 vs. Grp94) | Reference |
| This compound (compound 35) | 40 | >10,000 | >10,000 | >250-fold | >250-fold | [6] |
| Compound 36 | 40 | >10,000 | >10,000 | >250-fold | >250-fold | [6] |
| Compound 5f | <100 | - | - | >60-fold | >13-fold | [7] |
| Compound 6h | 63.5 | - | - | 78-fold | 30-fold | [7] |
Note: IC₅₀ values and selectivity are dependent on specific assay conditions. The data presented here is for comparative purposes.
Table 2: Cellular Effects of this compound
| Effect | Cell Line(s) | Observations | Reference |
| Induction of TRAP1 Client Protein Degradation | Various cancer cell lines | Selectively induces the degradation of TRAP1 client proteins without affecting cytosolic Hsp90 clients. | [6] |
| Disruption of TRAP1 Tetramer Stability | Not specified | Disrupts the formation of TRAP1 tetramers. | [6] |
| Inhibition of Oxidative Phosphorylation (OXPHOS) | Various cancer cell lines | Inhibits mitochondrial complex I of OXPHOS. | [6] |
| Alteration of Cellular Metabolism | Various cancer cell lines | Enhances glycolysis. | [6] |
| Disruption of Mitochondrial Membrane Potential | Various cancer cell lines | Leads to a decrease in mitochondrial membrane potential. | [6] |
Experimental Protocols
TRAP1 ATPase Inhibition Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of TRAP1.
Materials:
-
Recombinant human TRAP1 protein
-
ATP
-
Malachite green phosphate assay kit
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
This compound or other test compounds
-
96-well microplate
-
Plate reader
Protocol:
-
Prepare a reaction mixture containing assay buffer, recombinant TRAP1 protein, and the test compound at various concentrations.
-
Incubate the mixture for a pre-determined time at 37°C.
-
Initiate the reaction by adding a specific concentration of ATP (e.g., 750 µM).
-
Incubate the reaction for a defined period (e.g., 2 hours) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.
-
Read the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]
Materials:
-
Cancer cell line of interest (e.g., HeLa, PC3)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Western Blot for TRAP1 Client Protein Degradation
This method is used to determine if inhibition of TRAP1 leads to the degradation of its client proteins.[11]
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against TRAP1, TRAP1 client proteins (e.g., SDHB), and a loading control (e.g., β-actin or GAPDH)
-
Secondary antibody conjugated to HRP
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the levels of client proteins relative to the loading control.
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration in real-time.[12][13][14][15][16]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, and Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
This compound
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.
-
The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
To assess the effect of this compound, cells can be pre-treated with the inhibitor before the assay or the inhibitor can be injected during the assay.
Measurement of Mitochondrial Membrane Potential (TMRM Assay)
This assay uses the fluorescent dye TMRM (Tetramethylrhodamine, Methyl Ester) to measure changes in the mitochondrial membrane potential.[17][18][19][20][21]
Materials:
-
Cancer cell line
-
TMRM stock solution
-
This compound
-
FCCP (as a control for depolarization)
-
Fluorescence microscope or plate reader
-
Live-cell imaging buffer
Protocol:
-
Culture cells on glass-bottom dishes or in a 96-well plate suitable for fluorescence measurements.
-
Treat the cells with this compound for the desired time.
-
Load the cells with a low concentration of TMRM (e.g., 20-100 nM) in live-cell imaging buffer and incubate for 20-30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Acquire fluorescence images using a microscope or measure the fluorescence intensity with a plate reader (Excitation/Emission ~548/574 nm).
-
A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization. FCCP can be used as a positive control to induce complete depolarization.
Mandatory Visualization
Below are diagrams created using the DOT language to illustrate key signaling pathways and experimental workflows related to TRAP1 and its inhibition by this compound.
Caption: TRAP1's role in the metabolic switch and its inhibition by this compound.
Caption: TRAP1's role in apoptosis regulation and the effect of this compound.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Tumor necrosis factor receptor-associated protein 1 regulates hypoxia-induced apoptosis through a mitochondria-dependent pathway mediated by cytochrome c oxidase subunit II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. content.protocols.io [content.protocols.io]
- 13. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [bio-protocol.org]
- 18. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. domainex.co.uk [domainex.co.uk]
The Biological Effects of TRAP1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological consequences of inhibiting the mitochondrial chaperone, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1). TRAP1 is a member of the Heat Shock Protein 90 (Hsp90) family and plays a critical role in maintaining mitochondrial integrity, regulating cellular metabolism, and protecting cancer cells from various stressors.[1][2] Its upregulation in numerous malignancies has made it a compelling target for novel anticancer therapies.[3][4] This document summarizes the mechanism of action of TRAP1 inhibitors, their effects on cellular pathways, and the experimental methodologies used to characterize these effects.
Core Biological Effects of TRAP1 Inhibition
Inhibition of TRAP1 disrupts the finely tuned mitochondrial homeostasis that cancer cells rely on for survival and proliferation. This disruption manifests in several key biological effects: metabolic reprogramming, induction of apoptosis, and increased oxidative stress.
Metabolic Reprogramming
TRAP1 is a key regulator of the metabolic switch in cancer cells, often promoting a shift towards aerobic glycolysis (the Warburg effect).[2][5] It achieves this by inhibiting the activity of Succinate Dehydrogenase (SDH or Complex II) and Cytochrome C Oxidase (Complex IV) of the electron transport chain (ETC).[3][6] Inhibition of TRAP1 reverses this effect, leading to:
-
Increased Oxidative Phosphorylation (OXPHOS): By relieving the inhibition on SDH and the ETC, TRAP1 inhibitors force cancer cells to rely more on mitochondrial respiration.[7]
-
Suppression of Glycolysis: TRAP1 deficiency has been shown to suppress glucose metabolism.[7]
-
Altered Metabolite Levels: Cells lacking functional TRAP1 exhibit increased levels of tricarboxylic acid (TCA) cycle intermediates and ATP.[7]
Induction of Apoptosis
A primary outcome of TRAP1 inhibition is the induction of programmed cell death. TRAP1 normally protects cancer cells from apoptosis by antagonizing the pro-apoptotic activity of Cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP).[6][8] TRAP1 inhibitors trigger apoptosis through the following mechanisms:
-
mPTP Opening: Inhibition of TRAP1 leads to the opening of the mPTP, causing a collapse of the mitochondrial membrane potential.[8][9]
-
Cytochrome C Release: The opening of the pore allows for the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[10][11]
-
Caspase Activation: Cytosolic cytochrome c initiates the caspase-dependent apoptotic cascade, leading to cell death.[9]
Increased Oxidative Stress
TRAP1 plays a significant role in protecting cells from oxidative stress by reducing the production of reactive oxygen species (ROS).[11][12] It achieves this, in part, by suppressing ETC activity.[13] Consequently, inhibiting TRAP1 leads to:
-
Elevated ROS Levels: Increased mitochondrial respiration following TRAP1 inhibition results in higher production of ROS.[7][14]
-
Enhanced DNA Damage: The accumulation of ROS can cause significant damage to cellular components, including DNA. Treatment with the TRAP1 inhibitor G-TPP in combination with an oxidative stressor (H₂O₂) was shown to increase the expression of the DNA damage marker γH2AX.[4]
-
Increased Cell Death under Stress: TRAP1 inhibition sensitizes cancer cells to oxidative stress, leading to a significant increase in cell death compared to either treatment alone.[4]
Quantitative Data on TRAP1 Inhibition
The following tables summarize quantitative data from studies investigating the effects of TRAP1 inhibition or knockdown.
| Cell Line | Treatment | Observation | Result | Reference |
| HCT116 | 10 μM H₂O₂ + 7 μM G-TPP (24 hours) | Cell Viability (MTT Assay) | >4-fold increase in cell death vs. H₂O₂ alone | [4] |
| HCT116 | G-TPP + H₂O₂ | SMC2 Expression (DNA Damage/Apoptotic Gene) | Significant increase vs. control or H₂O₂ alone | [4] |
| HCT116 | G-TPP +/- H₂O₂ | SUCLG2 (SDH) Gene Expression | Significant induction vs. untreated cells | [4] |
| MAFs | TRAP1 Knockout (KO) | Fructose 1,6-bisphosphate levels | >90% reduction compared to Wild-Type (WT) | [7] |
| Motor Neurons | TRAP1 Knockdown (shRNA) | Mitochondrial Membrane Potential (TMRM) | Reduction in membrane potential | [15] |
Table 1: Summary of Quantitative Effects of TRAP1 Inhibition/Knockdown.
Signaling Pathways and Logical Relationships
The function of TRAP1 is embedded within a complex network of mitochondrial and cellular signaling pathways. Its inhibition triggers a cascade of events leading to cell death.
Caption: TRAP1 signaling pathway in the mitochondrion and cytosol.
The diagram above illustrates that inhibitors like "this compound" block TRAP1's function. This action relieves the inhibition on client proteins like SDH and c-Src, leading to increased ETC activity and ROS production.[7][13] It also removes the block on CypD, promoting the opening of the mitochondrial permeability transition pore (mPTP), cytochrome c release, and subsequent apoptosis.[8] By inhibiting SDH, TRAP1 activity leads to succinate accumulation, which can stabilize the transcription factor HIF1α, a key driver of the Warobic glycolysis.[3]
Caption: Logical flow from TRAP1 inhibition to tumor growth inhibition.
Experimental Protocols & Workflows
Characterizing the biological effects of TRAP1 inhibitors involves a series of standard and specialized laboratory techniques.
Key Experimental Methodologies
-
Cell Viability Assay (MTT): To assess the cytotoxic effects of TRAP1 inhibitors, HCT116 cells (5000 cells/well) are plated in growth media. The cells are then treated with the TRAP1 inhibitor (e.g., G-TPP at 0–7 μM) alone or in combination with an oxidative stressor (e.g., 10 μM H₂O₂) for 24 hours. Cell viability is measured using MTT reagents according to the manufacturer's protocol.[4]
-
RNA Interference: To study the effects of TRAP1 loss-of-function, specific siRNAs for human or mouse TRAP1 or a non-specific control siRNA are transfected into cells using a suitable transfection reagent like DharmaFECT.[7] For stable knockdown, lentiviral particles carrying shRNAs targeting TRAP1 are used to infect cells, followed by selection with puromycin.[16]
-
Measurement of Mitochondrial Membrane Potential: Primary motor neuron cultures are treated with lentivirus to express TRAP1-targeting shRNA. At DIV5 (days in vitro 5), the cells are incubated with Tetramethylrhodamine, Methyl Ester (TMRM), a fluorescent dye that accumulates in active mitochondria. The fluorescence intensity is quantified to measure mitochondrial membrane potential.[15]
-
Detection of Reactive Oxygen Species (ROS): Cells are treated as required (e.g., with TRAP1 shRNA and/or H₂O₂). At DIV6, cells are incubated with Dihydroethidium (DHE), which fluoresces upon oxidation by superoxide. The fluorescence intensity is measured to quantify ROS levels.[15]
-
Western Blotting: Cells are lysed in RIPA buffer, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against TRAP1, γH2AX, or other proteins of interest. A secondary antibody conjugated to an enzyme is used for detection. This method is used to confirm protein knockdown or to measure changes in protein expression/post-translational modifications.[4][15]
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating a novel TRAP1 inhibitor.
Caption: General experimental workflow for assessing TRAP1 inhibitors.
This workflow begins with treating selected cancer cell lines with the inhibitor. A battery of assays is then performed to assess the compound's effects on cell health, mitochondrial function, and specific molecular pathways. The resulting data provides a comprehensive picture of the inhibitor's biological activity.
References
- 1. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRAP1 Chaperones the Metabolic Switch in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells [frontiersin.org]
- 4. Inhibition of TRAP1 accelerates the DNA damage response, activation of the heat shock response and metabolic reprogramming in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]
- 6. TRAP1: A Metabolic Hub Linking Aging Pathophysiology to Mitochondrial S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wistar.org [wistar.org]
- 10. researchgate.net [researchgate.net]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 12. researchgate.net [researchgate.net]
- 13. TRAP1 in Oxidative Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sdbonline.org [sdbonline.org]
- 15. Enhanced Expression of TRAP1 Protects Mitochondrial Function in Motor Neurons under Conditions of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor Necrosis Factor Receptor-associated Protein 1 (TRAP1) Mutation and TRAP1 Inhibitor Gamitrinib-triphenylphosphonium (G-TPP) Induce a Forkhead Box O (FOXO)-dependent Cell Protective Signal from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Trap1-IN-1 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial chaperone of the Heat Shock Protein 90 (HSP90) family, has emerged as a critical regulator of mitochondrial bioenergetics and a key player in the survival and adaptation of cancer cells.[1][2] Its expression is elevated in a variety of human cancers, including glioblastoma, colorectal, breast, prostate, and lung cancer, often correlating with malignant progression and resistance to therapy.[2][3][4] TRAP1 modulates cellular metabolism, protects against oxidative stress, and inhibits apoptosis, making it an attractive target for novel anticancer therapies.[5][6] This technical guide provides an in-depth overview of the preliminary studies on Trap1-IN-1, a potent and selective inhibitor of TRAP1, in the context of cancer cell biology.
This compound (also known as compound 35) demonstrates high selectivity for TRAP1, with over 250-fold greater affinity for TRAP1 than for the related chaperone Grp94. Its mechanism of action involves the disruption of TRAP1 tetramer stability, leading to the degradation of TRAP1 client proteins.[3] Furthermore, this compound inhibits mitochondrial complex I of the oxidative phosphorylation (OXPHOS) pathway, disrupts the mitochondrial membrane potential, and promotes a shift towards glycolytic metabolism.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on potent TRAP1 inhibitors, including compounds with similar mechanisms of action to this compound.
Table 1: In Vitro Inhibitory Activity of Representative TRAP1 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. Hsp90α | Selectivity vs. Grp94 | Reference |
| 6f | TRAP1 | 63.5 | 78-fold | 30-fold | [7][8][9] |
| 5f | TRAP1 | - | 65-fold | 13-fold | [7][8] |
Table 2: Cellular Effects of TRAP1 Inhibition in Cancer Cells
| Cancer Cell Line | TRAP1 Inhibition Method | Observed Effects | Reference |
| HCT116 (Colon) | GTPP (Gamitrinib-triphenylphosphonium) + H₂O₂ | >4-fold increase in cell death; Increased DNA damage (γH2AX expression) | |
| H1299 & A549 (NSCLC) | siRNA knockdown | Significant reduction in cell growth and clonogenic survival; Impaired ATP production | [5] |
| Prostate Cancer Cells | siRNA knockdown | Induction of apoptotic cell death | [10] |
| HT-29 (Colorectal) | Shepherdin | Overcomes resistance to 5-fluorouracil, oxaliplatin, and irinotecan | [6] |
Key Signaling Pathways Affected by this compound
TRAP1 is a central node in several signaling pathways crucial for cancer cell survival and proliferation. Inhibition by this compound is expected to modulate these pathways significantly.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and can be adapted for the study of this compound.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 - 10,000 cells per well and culture for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TRAP1, client proteins (e.g., SDHB, c-Src), apoptosis markers (e.g., cleaved caspase-3, PARP), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Conclusion
The preliminary data on this compound and other potent TRAP1 inhibitors strongly suggest that targeting this mitochondrial chaperone is a promising strategy for cancer therapy. The ability of these inhibitors to induce cancer cell death, overcome drug resistance, and modulate key survival pathways highlights their therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of this compound as a novel anti-cancer agent. This guide provides a foundational framework for researchers and drug development professionals to design and execute further studies in this exciting area of oncology research.
References
- 1. Frontiers | The development of cancers research based on mitochondrial heat shock protein 90 [frontiersin.org]
- 2. Inhibition of the mitochondrial Hsp90 chaperone network: a novel, efficient treatment strategy for cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of TRAP1 accelerates the DNA damage response, activation of the heat shock response and metabolic reprogramming in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmbreports.org [bmbreports.org]
- 6. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of TRAP1 Selective Inhibitors: H-Bonding with Asn171 Residue in TRAP1 Increases Paralog Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
The Potential of Trap1-IN-1 in Neurodegeneration Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dysfunction is a central pathological feature in a host of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. The mitochondrial chaperone protein, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), has emerged as a critical regulator of mitochondrial homeostasis, bioenergetics, and cell survival. Consequently, modulation of TRAP1 activity presents a promising therapeutic avenue for these devastating disorders. This technical guide explores the potential of Trap1-IN-1, a selective inhibitor of TRAP1, in neurodegeneration research. We delve into the core biology of TRAP1, the mechanism of action of this compound, and provide a comprehensive overview of its effects on mitochondrial function. This guide also includes detailed experimental protocols for key assays and presents available quantitative data in a structured format to facilitate further investigation into the therapeutic utility of this compound.
Introduction: TRAP1 - A Guardian of Mitochondrial Integrity
TRAP1, a member of the heat shock protein 90 (HSP90) family, resides primarily within the mitochondrial matrix.[1] It plays a crucial role in maintaining mitochondrial protein folding, regulating the mitochondrial unfolded protein response (UPRmt), and controlling the balance between oxidative phosphorylation (OXPHOS) and glycolysis.[2][3] Dysregulation of TRAP1 function has been implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.[2] In the context of neurodegeneration, TRAP1 has been shown to be neuroprotective. For instance, overexpression of TRAP1 can mitigate α-Synuclein toxicity in models of Parkinson's disease by preserving mitochondrial function and reducing oxidative stress.[4]
This compound: A Selective Modulator of TRAP1 Function
This compound is a potent and selective inhibitor of TRAP1. Its selectivity for TRAP1 over other HSP90 isoforms, such as the cytosolic HSP90α/β and the endoplasmic reticulum-resident Grp94, makes it a valuable tool for dissecting the specific roles of TRAP1 in cellular processes.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of TRAP1, thereby preventing its chaperone activity. This inhibition can lead to the destabilization and subsequent degradation of TRAP1 client proteins.[5] Furthermore, evidence suggests that TRAP1 can exist in a dynamic equilibrium between dimeric and tetrameric states, and inhibitors like this compound may disrupt the stability of these higher-order structures.[6][7]
Impact of TRAP1 Inhibition on Mitochondrial Function in Neuronal Context
Inhibition of TRAP1 by compounds like this compound is expected to have significant consequences for mitochondrial function in neuronal cells. Studies involving TRAP1 knockdown have demonstrated impairments in mitochondrial respiration and decreased ATP production.[8] Specifically, TRAP1 inhibition can lead to:
-
Altered Mitochondrial Respiration: TRAP1 has been shown to regulate the activity of electron transport chain (ETC) complexes, particularly Complex II (succinate dehydrogenase) and Complex IV (cytochrome c oxidase).[9][10] Inhibition of TRAP1 can therefore lead to dysregulated oxygen consumption rates (OCR).
-
Decreased ATP Synthesis: As a consequence of impaired mitochondrial respiration, ATP production is often compromised following TRAP1 inhibition.[8]
-
Increased Oxidative Stress: Dysfunctional mitochondria are a major source of reactive oxygen species (ROS). By disrupting mitochondrial homeostasis, TRAP1 inhibition can lead to an increase in ROS levels, contributing to cellular damage.[11]
-
Changes in Mitochondrial Membrane Potential (ΔΨm): The mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for ATP synthesis. TRAP1 modulation can affect ΔΨm.[12][13]
Quantitative Data Summary
While specific quantitative data for this compound in neurodegenerative models is still emerging, the following tables summarize the known selectivity of the inhibitor and the general effects observed with TRAP1 modulation in relevant cell types.
| Parameter | TRAP1 | Hsp90α | Grp94 | Reference |
| IC50 (nM) | Potent | >250-fold selective vs. TRAP1 | >250-fold selective vs. TRAP1 | [5] |
Table 1: Selectivity of this compound for HSP90 Isoforms. This table illustrates the high selectivity of this compound for TRAP1 over other major HSP90 family members.
| Parameter | Cell Line | Effect of TRAP1 Knockdown/Inhibition | Reference |
| ATP Production | A549 | ~30% reduction | [8] |
| Mitochondrial Membrane Potential | A549 | Significant reduction | [8] |
| Basal Respiration (OCR) | Neurons | Significantly decreased | [13] |
| Maximal Respiration (OCR) | Neurons | Significantly decreased | [13] |
| Spare Respiratory Capacity (OCR) | Neurons | Significantly decreased | [13] |
Table 2: Effects of TRAP1 Modulation on Mitochondrial Function. This table summarizes the quantitative effects on key mitochondrial parameters observed upon TRAP1 knockdown or inhibition in various cell lines.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments to evaluate the effects of this compound in a neurodegeneration research context.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the cytotoxic effects of this compound on neuronal cell lines.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells onto a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Following incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[12][14]
Measurement of Mitochondrial Membrane Potential (TMRM Assay)
This protocol measures changes in the mitochondrial membrane potential upon treatment with this compound.
Materials:
-
Neuronal cells
-
Glass-bottom dishes or 96-well black-walled imaging plates
-
Cell culture medium
-
This compound
-
Tetramethylrhodamine, methyl ester (TMRM)
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Plate cells on a suitable imaging vessel and allow them to adhere.
-
Treat cells with this compound for the desired time.
-
Incubate cells with a low concentration of TMRM (e.g., 20-100 nM) and Hoechst 33342 for 30 minutes at 37°C.
-
Wash the cells with pre-warmed medium.
-
Acquire images using a fluorescence microscope. TMRM fluoresces red, and Hoechst fluoresces blue.
-
Quantify the mean fluorescence intensity of TMRM in the mitochondrial regions of interest. A decrease in TMRM intensity indicates mitochondrial depolarization.[12]
Measurement of Cellular ATP Levels
This protocol quantifies the intracellular ATP content as a measure of cellular energy status.
Materials:
-
Neuronal cells
-
Opaque-walled 96-well plates
-
Cell culture medium
-
This compound
-
ATP detection assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with this compound.
-
After the treatment period, equilibrate the plate to room temperature for about 30 minutes.
-
Add an equal volume of the ATP detection reagent to each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measurement of Oxygen Consumption Rate (OCR)
This protocol assesses the impact of this compound on mitochondrial respiration using a Seahorse XF Analyzer.
Materials:
-
Neuronal cells
-
Seahorse XF cell culture microplates
-
Cell culture medium
-
This compound
-
Seahorse XF analyzer and reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat cells with this compound for the desired duration.
-
Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Perform the Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
The Seahorse XF analyzer will measure the OCR in real-time.
-
Analyze the data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving TRAP1 and a typical experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound represents a valuable pharmacological tool to investigate the role of TRAP1 in the complex mitochondrial dysfunctions that underpin neurodegenerative diseases. Its high selectivity allows for a more precise dissection of TRAP1-specific functions compared to broader-spectrum HSP90 inhibitors. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the therapeutic potential of targeting TRAP1.
Future research should focus on:
-
Expanding Quantitative Data: Generating comprehensive dose-response and time-course data for this compound in various neuronal models of neurodegeneration.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of Alzheimer's, Parkinson's, and other neurodegenerative diseases.
-
Client Protein Identification: Identifying the specific TRAP1 client proteins in neurons that are affected by this compound treatment.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with other neuroprotective agents.
By addressing these key areas, the scientific community can further elucidate the therapeutic promise of modulating TRAP1 activity for the treatment of neurodegenerative disorders.
References
- 1. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]
- 2. Frontiers | TRAP1: A Metabolic Hub Linking Aging Pathophysiology to Mitochondrial S-Nitrosylation [frontiersin.org]
- 3. The Mitochondrial Hsp90 TRAP1 and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drosophila Trap1 protects against mitochondrial dysfunction in a PINK1/parkin model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mitochondrial Hsp90 TRAP1 and Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mitochondrial HSP90 Paralog TRAP1: Structural Dynamics, Interactome, Role in Metabolic Regulation, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Mitochondrial Hsp90 TRAP1 and Alzheimer’s Disease [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. thno.org [thno.org]
- 13. The role of TRAP1 in regulating mitochondrial dynamics during acute hypoxia-induced brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Impact of Trap1-IN-1 on Oxidative Stress Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of Trap1-IN-1, a potent and selective inhibitor of the mitochondrial chaperone TRAP1, on cellular oxidative stress pathways. TRAP1, a member of the HSP90 family, is a key regulator of mitochondrial bioenergetics and redox homeostasis. Its inhibition presents a promising therapeutic strategy in various diseases, including cancer. This document summarizes the mechanism of action of TRAP1 inhibition, presents quantitative data from relevant studies, details key experimental protocols, and provides visual representations of the affected signaling pathways.
Introduction: TRAP1 and its Role in Oxidative Stress
Tumor necrosis factor receptor-associated protein 1 (TRAP1) is a mitochondrial chaperone that plays a crucial role in maintaining mitochondrial integrity and protecting cells from oxidative stress.[1][2][3] It primarily functions by negatively regulating mitochondrial respiration through the inhibition of electron transport chain (ETC) complexes, particularly complex II (succinate dehydrogenase - SDH) and complex IV (cytochrome c oxidase).[4][5] This downregulation of oxidative phosphorylation (OXPHOS) leads to a reduction in the production of reactive oxygen species (ROS), a major contributor to oxidative stress.[4]
Furthermore, TRAP1 interacts with cyclophilin D (CypD), a component of the mitochondrial permeability transition pore (mPTP), to inhibit its opening.[2][6] The opening of the mPTP is a critical event in apoptosis, often triggered by high levels of oxidative stress. By preventing mPTP opening, TRAP1 exerts a pro-survival effect.
Inhibition of TRAP1, therefore, is expected to reverse these effects, leading to an increase in mitochondrial respiration, elevated ROS production, and sensitization of cells to apoptosis. This compound is a selective inhibitor designed to target TRAP1, offering a tool to probe its function and a potential therapeutic agent.
Mechanism of Action of this compound
This compound, as a selective TRAP1 inhibitor, is expected to mimic the effects observed with TRAP1 knockdown or knockout. The primary mechanisms by which this compound is anticipated to affect oxidative stress pathways include:
-
Increased Mitochondrial Respiration and ROS Production: By inhibiting TRAP1, this compound would relieve the inhibition on ETC complexes II and IV, leading to an increase in oxygen consumption and consequently, a higher rate of ROS generation as a byproduct of electron transport.
-
Induction of Mitochondrial Permeability Transition Pore (mPTP) Opening: Inhibition of the TRAP1-CypD interaction would leave CypD free to promote the opening of the mPTP, particularly in the presence of increased ROS and calcium, leading to mitochondrial swelling, loss of membrane potential, and release of pro-apoptotic factors.
-
Metabolic Reprogramming: The shift away from inhibited OXPHOS could lead to a decrease in the glycolytic rate, potentially reducing the availability of NADPH, a key antioxidant, thereby further exacerbating oxidative stress.
-
Modulation of the NRF2 Pathway: Inhibition of TRAP1 can lead to an accumulation of ROS, which is a known activator of the NRF2 pathway, a master regulator of the antioxidant response.[7] However, in some contexts, TRAP1 inhibition combined with an NRF2 inhibitor has been shown to be synthetically lethal to cancer cells due to excessive ROS production.[7]
Quantitative Data on the Effects of TRAP1 Inhibition
The following tables summarize quantitative data from studies investigating the effects of TRAP1 inhibition or knockdown on markers of oxidative stress and mitochondrial function. While specific data for this compound is limited in the public domain, these findings from genetic and other pharmacological inhibition studies provide a strong indication of its expected effects.
| Parameter Measured | Cell Line | Effect of TRAP1 Inhibition/Knockdown | Fold/Percentage Change | Reference |
| Cellular ATP Levels | A549 | Reduction in ATP levels | ~30% decrease | [8] |
| HeLa | Reduced ATP levels with TRAP1 overexpression | Statistically significant decrease | [9] | |
| TRAP1 KO MAFs | Increased steady-state ATP levels | Statistically significant increase | [10] | |
| Mitochondrial Membrane Potential | A549 | Reduction in mitochondrial membrane potential | Statistically significant reduction | [8] |
| Oxygen Consumption Rate (OCR) | TRAP1 KO MAFs | Higher basal OCR and maximal respiratory capacity | Statistically significant increase | [9][10] |
| HeLa (TRAP1 knockdown) | Nearly twofold increase in OCR of isolated mitochondria | ~2-fold increase | [9] | |
| Extracellular Acidification Rate (ECAR) | TRAP1 KO MAFs | Significantly decreased glycolysis | Statistically significant decrease | [9] |
| ROS Production | TRAP1 KO MEFs | Increased production of ROS | Marked increase | [6] |
| NRF2 Target Gene Expression (HO1, NQO1) | DLD1 (G-TPP resistant) | Upregulation of HO1 and NQO1 | Upregulated | [7] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on oxidative stress pathways.
Measurement of Cellular Respiration and Glycolysis (Seahorse XF Assay)
Objective: To determine the effect of this compound on mitochondrial oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
Materials:
-
Seahorse XF Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) in the assay medium.
-
Cell Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium containing either vehicle or the desired concentration of this compound. Incubate for the desired treatment time in a non-CO2 37°C incubator.
-
Assay Execution: Load the hydrated sensor cartridge with the mitochondrial stress test compounds. Place the cell plate into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will sequentially inject the compounds and measure OCR and ECAR in real-time.
-
Data Analysis: Normalize the OCR and ECAR data to cell number or protein concentration. Analyze the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration from the OCR profile, and basal glycolysis and glycolytic capacity from the ECAR profile.[1][11][12][13][14]
Measurement of Mitochondrial Membrane Potential
Objective: To assess the impact of this compound on the mitochondrial membrane potential (ΔΨm).
Materials:
-
Tetramethylrhodamine, methyl ester (TMRM) or JC-1 dye
-
Fluorescence microscope or flow cytometer
-
This compound
-
FCCP (as a positive control for depolarization)
Protocol:
-
Cell Culture and Treatment: Culture cells on glass-bottom dishes or in multi-well plates. Treat the cells with vehicle or different concentrations of this compound for the desired duration.
-
Dye Loading: Incubate the cells with TMRM (e.g., 20-100 nM) or JC-1 in culture medium for 20-30 minutes at 37°C.
-
Imaging or Flow Cytometry:
-
Microscopy: Wash the cells with pre-warmed buffer and image using a fluorescence microscope equipped with the appropriate filters for the chosen dye.[15]
-
Flow Cytometry: Harvest the cells, resuspend them in buffer, and analyze them on a flow cytometer. For JC-1, measure both green (monomers, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence.
-
-
Data Analysis: Quantify the fluorescence intensity per cell or the ratio of red to green fluorescence for JC-1. A decrease in fluorescence (TMRM) or a decrease in the red/green ratio (JC-1) indicates mitochondrial depolarization.
Measurement of Reactive Oxygen Species (ROS)
Objective: To quantify the effect of this compound on intracellular and mitochondrial ROS levels.
Materials:
-
MitoSOX Red (for mitochondrial superoxide) or CellROX Green/Deep Red or DCFDA (for general cellular ROS)
-
Fluorescence microscope or flow cytometer
-
This compound
-
Positive control (e.g., Antimycin A or H2O2)
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described previously.
-
Probe Loading: Incubate the cells with the chosen ROS-sensitive probe according to the manufacturer's instructions (e.g., MitoSOX Red at 5 µM for 10-30 minutes).
-
Analysis:
-
Microscopy: Wash the cells and acquire images using a fluorescence microscope.
-
Flow Cytometry: Harvest and analyze the cells using a flow cytometer.
-
-
Data Quantification: Measure the mean fluorescence intensity of the probe in the treated versus control cells. An increase in fluorescence indicates an increase in ROS levels.
Measurement of Cellular ATP Levels
Objective: To determine the impact of this compound on total cellular ATP concentrations.
Materials:
-
Luciferase-based ATP assay kit
-
Luminometer
-
This compound
Protocol:
-
Cell Culture and Treatment: Plate cells in a white-walled, clear-bottom 96-well plate and treat with this compound.
-
Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's protocol to release the cellular ATP.
-
Luminescence Measurement: Add the luciferase reagent to the cell lysates. This reagent will produce light in the presence of ATP.
-
Quantification: Immediately measure the luminescence using a luminometer. Generate a standard curve with known ATP concentrations to determine the absolute ATP concentration in the samples.[8][16]
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.
Caption: Inhibition of TRAP1 by this compound leads to increased ROS and apoptosis.
References
- 1. agilent.com [agilent.com]
- 2. TRAP1 in Oxidative Stress and Neurodegeneration [mdpi.com]
- 3. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRAP1 in Oxidative Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic targeting of NRF2 potentiates the efficacy of the TRAP1 inhibitor G-TPP through reduction of ROS detoxification in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
- 10. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tabaslab.com [tabaslab.com]
- 12. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cpu.edu.cn [cpu.edu.cn]
- 14. biotech.cornell.edu [biotech.cornell.edu]
- 15. The mitochondrial chaperone TRAP1 regulates F-ATP synthase channel formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TRAP1 Regulates Proliferation, Mitochondrial Function and has Prognostic Significance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Trap1-IN-1: A Selective Mitochondrial Chaperone Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), the mitochondrial paralog of the 90 kDa heat shock protein (Hsp90), has emerged as a critical regulator of mitochondrial integrity and bioenergetics, particularly in the context of cancer.[1] Its overexpression in various cancer types and its role in promoting a metabolic shift towards glycolysis make it an attractive target for anticancer drug development.[1][2] However, the high degree of structural similarity among Hsp90 isoforms has posed a significant challenge in developing selective inhibitors.[1] This technical guide details the discovery and development of Trap1-IN-1 (also referred to as compound 35), a potent and highly selective N-terminal inhibitor of TRAP1.[1][3] We will explore its rational design, synthesis, mechanism of action, and the key experimental findings that validate its potential as a valuable tool for studying TRAP1 biology and as a lead compound for novel cancer therapeutics.
Introduction to TRAP1: A Key Mitochondrial Chaperone
TRAP1 is a member of the Hsp90 family of molecular chaperones, which are essential for maintaining protein homeostasis.[1][2] Primarily localized in the mitochondrial matrix, TRAP1 plays a crucial role in folding and stabilizing a specific set of "client" proteins involved in mitochondrial processes.[1][4] In cancer cells, TRAP1 is often overexpressed and contributes to the adaptation of cellular metabolism to the harsh tumor microenvironment, a phenomenon known as the Warburg effect.[2][5] By inhibiting oxidative phosphorylation (OXPHOS) and promoting glycolysis, TRAP1 helps cancer cells to survive and proliferate.[1][6] The development of selective TRAP1 inhibitors is therefore a promising strategy to disrupt these cancer-promoting pathways.[7]
The Challenge of Selective TRAP1 Inhibition
The development of isoform-selective Hsp90 inhibitors has been a significant hurdle due to the highly conserved ATP-binding pocket across the different Hsp90 paralogs (Hsp90α, Hsp90β, Grp94, and TRAP1).[1][7] Early Hsp90 inhibitors, while potent, often lacked the selectivity needed to specifically target TRAP1, leading to off-target effects.[8] The breakthrough in developing selective TRAP1 inhibitors came from a structure-based drug design approach, leveraging subtle differences in the N-terminal ATP-binding domain.[1]
Discovery and Rational Design of this compound
This compound was developed through a structure-based approach starting from the natural product radicicol, a known Hsp90 inhibitor.[1] A screening of a library of radicicol-based Hsp90 inhibitors led to the identification of initial hits. Subsequent optimization was guided by co-crystal structures of these compounds bound to the N-terminus of TRAP1.[1] This allowed for the rational design of modifications to the radicicol scaffold to enhance potency and selectivity for TRAP1 over other Hsp90 isoforms, particularly Grp94, which shares the highest structural similarity in the ATP binding site.[1]
The design strategy focused on exploiting a unique asparagine residue (Asn171) within the ATP-lid of TRAP1, which is not conserved in other Hsp90 paralogs.[7][9] By designing molecules that could form a hydrogen bond with Asn171, a significant increase in selectivity was achieved.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds, highlighting its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound (Compound 35)
| Target | IC50 (nM) |
| TRAP1 | 40 |
| Grp94 | >10,000 |
| Hsp90α | >10,000 |
Data sourced from a study on novel TRAP1-selective inhibitors.[1]
Table 2: Selectivity Profile of this compound (Compound 35)
| Comparison | Selectivity Fold |
| TRAP1 vs. Grp94 | >250 |
| TRAP1 vs. Hsp90α | >250 |
Selectivity is calculated as the ratio of IC50 values. Data sourced from a study on novel TRAP1-selective inhibitors and a commercial supplier.[1][3]
Mechanism of Action
This compound exerts its biological effects through a multi-faceted mechanism of action, primarily centered on the inhibition of TRAP1's chaperone function within the mitochondria.
-
Disruption of TRAP1 Tetramer Stability: The inhibitor has been shown to disrupt the stable tetrameric form of TRAP1, which is believed to be important for its function.[1][3]
-
Induction of TRAP1 Client Protein Degradation: By inhibiting TRAP1, this compound leads to the degradation of TRAP1's client proteins, disrupting downstream signaling pathways.[1][3]
-
Inhibition of Oxidative Phosphorylation (OXPHOS): The compound inhibits mitochondrial complex I of the electron transport chain, leading to a reduction in OXPHOS.[1][3]
-
Alteration of Cellular Metabolism: Consequently, cells treated with this compound exhibit a metabolic shift towards glycolysis.[1][3]
-
Disruption of Mitochondrial Membrane Potential: The inhibitor causes a loss of the mitochondrial membrane potential, a key indicator of mitochondrial health.[1][3]
The downstream effects of TRAP1 inhibition by this compound ultimately lead to the induction of apoptosis in cancer cells.
Caption: Mechanism of action of this compound in the mitochondrion.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Synthesis of this compound (General Scheme)
The synthesis of this compound and its analogs generally follows a multi-step process. A common approach involves the amide coupling of a substituted benzoic acid with an isoindoline moiety, followed by hydrolysis of an ester protecting group.[1]
Caption: Generalized synthetic workflow for this compound analogs.
Detailed Protocol:
-
Amide Coupling: To a solution of the appropriate substituted benzoic acid in a suitable solvent (e.g., DCM), coupling agents such as EDC and HOBt, and a base like DIPEA are added. The corresponding isoindoline is then added, and the reaction is stirred at room temperature until completion.[1]
-
Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated. The crude product is purified by column chromatography.
-
Ester Hydrolysis: The purified intermediate is dissolved in a mixture of solvents like 1,4-dioxane and aqueous NaOH. The reaction is heated to reflux until the hydrolysis is complete.[1]
-
Final Purification: After cooling, the reaction mixture is acidified, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the final compound, which can be further purified if necessary.
In Vitro TRAP1 Inhibition Assay
The inhibitory activity of this compound against TRAP1 and other Hsp90 isoforms is typically determined using a competitive binding assay or an ATPase activity assay.
Example Protocol (Competitive Binding Assay):
-
Recombinant human TRAP1 protein is incubated with a fluorescently labeled ATP probe.
-
Increasing concentrations of this compound are added to the mixture.
-
The displacement of the fluorescent probe by the inhibitor is measured using fluorescence polarization.
-
The IC50 value is calculated by fitting the data to a dose-response curve.
Cellular Assays
Western Blot Analysis for Client Protein Degradation:
-
Cancer cell lines are treated with varying concentrations of this compound for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for TRAP1 client proteins (e.g., cyclophilin D) and a loading control (e.g., actin).
-
The levels of client proteins are quantified to assess degradation.
Mitochondrial Membrane Potential Assay:
-
Cells are treated with this compound.
-
A fluorescent dye that accumulates in mitochondria based on membrane potential (e.g., TMRE or JC-1) is added.
-
The fluorescence intensity is measured using flow cytometry or a fluorescence microscope.
-
A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
Signaling Pathways and Logical Relationships
The inhibition of TRAP1 by this compound initiates a cascade of events that ultimately impact cancer cell survival.
Caption: Signaling cascade following TRAP1 inhibition by this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective Hsp90 isoform inhibitors. Its high potency and selectivity for TRAP1 make it an invaluable chemical probe to further elucidate the complex roles of this mitochondrial chaperone in both normal physiology and disease. The detailed characterization of its mechanism of action provides a strong rationale for its further development as a potential anticancer therapeutic. Future research will likely focus on optimizing the pharmacokinetic properties of this compound and evaluating its efficacy and safety in preclinical and clinical settings. The structure-based design principles that led to the discovery of this inhibitor will undoubtedly guide the development of the next generation of highly selective TRAP1-targeted therapies.
References
- 1. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of TRAP1 Selective Inhibitors: H-Bonding with Asn171 Residue in TRAP1 Increases Paralog Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wistar.org [wistar.org]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling Trap1-IN-1: A Technical Guide to a Selective Mitochondrial Chaperone Inhibitor
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of Trap1-IN-1, a potent and selective inhibitor of the mitochondrial chaperone TRAP1 (TNF receptor-associated protein 1). Developed for researchers, scientists, and drug development professionals, this document consolidates key data, experimental methodologies, and visual representations of its mechanism of action and related signaling pathways.
Core Chemical and Pharmacological Properties
This compound, also identified as compound 35 in peer-reviewed literature, is a selective inhibitor targeting the mitochondrial isoform of Hsp90, TRAP1.[1] Its development marks a significant step in creating tools to probe the specific functions of TRAP1 in cellular processes, particularly in the context of cancer metabolism where TRAP1 is often overexpressed.[2][3]
Chemical Structure and Identity
This compound belongs to a class of inhibitors derived from the natural product radicicol, which is known to bind to the ATP pocket of Hsp90 family proteins.[4] The chemical scaffold has been optimized to achieve high selectivity for TRAP1 over its cytosolic and endoplasmic reticulum paralogs.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Compound Name | This compound (also known as compound 35) | [1] |
| CAS Number | 3031102-94-7 | [1] |
| Molecular Target | TRAP1 (TNF receptor-associated protein 1) / HSP75 | [1] |
| Binding Site | N-terminal ATP-binding pocket | [4] |
| Storage Conditions | -80°C for 6 months; -20°C for 1 month (in sealed storage, away from moisture) | [1] |
Potency and Selectivity
This compound demonstrates high potency and remarkable selectivity for TRAP1, a critical feature for minimizing off-target effects and for specifically studying the mitochondrial chaperone's role.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ | Selectivity vs. TRAP1 | Source |
| TRAP1 | 40 nM | - | [4][5] |
| Grp94 | >10,000 nM | >250-fold | [1][4][5] |
| Hsp90α | Not specified, but high selectivity is a key feature | Not specified | [6] |
Mechanism of Action and Biological Effects
This compound exerts its biological effects by competitively binding to the ATP pocket in the N-terminal domain of TRAP1, thereby inhibiting its chaperone activity.[4] This inhibition triggers a cascade of events within the mitochondria and the cell as a whole.
The primary mechanism involves the disruption of TRAP1's ability to maintain the conformational integrity of its "client" proteins.[2][7] This leads to the degradation of these client proteins, a hallmark of Hsp90 inhibitor activity.[4][5] Furthermore, inhibition of TRAP1 by this compound has profound effects on cellular metabolism and mitochondrial function.[1]
Key biological consequences of this compound treatment include:
-
Induction of TRAP1 Client Protein Degradation: Leads to the destabilization and subsequent breakdown of proteins reliant on TRAP1 for their function.[1][5]
-
Inhibition of Oxidative Phosphorylation (OXPHOS): Specifically targets mitochondrial complex I, leading to a shutdown of this critical energy-producing pathway.[1]
-
Metabolic Shift to Glycolysis: As a consequence of OXPHOS inhibition, cells are forced to rely more heavily on glycolysis for ATP production.[1][5]
-
Disruption of Mitochondrial Membrane Potential: A key indicator of mitochondrial dysfunction and a potential trigger for apoptosis.[1][5]
-
Destabilization of TRAP1 Tetramers: Affects the quaternary structure of TRAP1, which may be important for its function.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams, rendered using Graphviz, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound.
Caption: Workflow for this compound characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of this compound.
Synthesis of this compound (Compound 35)
The synthesis of this compound and its analogs is a multi-step process, typically starting from commercially available materials. A representative synthetic route involves:
-
Amide Coupling: An amide coupling reaction between a substituted benzoic acid (e.g., 4-hydroxy-3-(methoxycarbonyl)benzoic acid) and a suitable isoindoline derivative is performed. This reaction is often mediated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in a solvent like DCM (dichloromethane).[4]
-
Ester Hydrolysis: The resulting methyl ester is then hydrolyzed to the corresponding carboxylic acid, typically using a strong base such as sodium hydroxide in a solvent mixture like 1,4-dioxane and water, often with heating.[4]
-
Further Modifications (if necessary): Depending on the final structure, additional synthetic steps may be required to introduce or modify substituents on the isoindoline or benzoic acid moieties.[4]
-
Purification: The final product is purified using standard techniques such as column chromatography to ensure high purity.
-
Structure Confirmation: The chemical structure of the final compound is confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro TRAP1 Inhibition Assay (IC₅₀ Determination)
The potency of this compound is determined by measuring its ability to inhibit the ATPase activity of purified TRAP1 protein.
-
Reagents: Purified recombinant human TRAP1 protein, ATP, a detection reagent that measures ADP production (e.g., ADP-Glo™ Kinase Assay), and a series of dilutions of this compound.
-
Procedure: a. TRAP1 protein is incubated with varying concentrations of this compound in an appropriate buffer. b. The ATPase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C). d. The reaction is stopped, and the amount of ADP produced is quantified using the detection reagent according to the manufacturer's instructions. e. The results are plotted as percent inhibition versus inhibitor concentration, and the IC₅₀ value is calculated using a suitable curve-fitting algorithm.
-
Selectivity: The same assay is performed with other Hsp90 isoforms (e.g., Hsp90α, Grp94) to determine the selectivity of the inhibitor.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of this compound to TRAP1 in a cellular context.
-
Cell Treatment: Intact cells are treated with either vehicle or this compound.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Centrifugation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of soluble TRAP1 remaining in the supernatant at each temperature is quantified by Western blotting.
-
Analysis: Ligand binding stabilizes the protein, resulting in a higher melting temperature. A shift in the melting curve for TRAP1 in the presence of this compound indicates target engagement.
Analysis of Mitochondrial Respiration (Seahorse Assay)
The effect of this compound on oxidative phosphorylation and glycolysis is assessed using a Seahorse XF Analyzer.
-
Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.
-
Inhibitor Treatment: Cells are treated with this compound for a specified period.
-
Assay Procedure: The cell culture medium is replaced with assay medium, and the plate is placed in the Seahorse analyzer. The Oxygen Consumption Rate (OCR), an indicator of OXPHOS, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis, are measured in real-time.
-
Mitochondrial Stress Test: A mitochondrial stress test can be performed by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to dissect different parameters of mitochondrial function.
-
Data Analysis: Changes in OCR and ECAR in this compound-treated cells compared to control cells reveal the inhibitor's impact on cellular metabolism.
This guide provides a foundational understanding of this compound for researchers aiming to utilize this tool in their studies of mitochondrial biology and cancer therapeutics. The high selectivity and well-characterized mechanism of action make this compound a valuable asset for the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Synthesis of TRAP1 Selective Inhibitors: H-Bonding with Asn171 Residue in TRAP1 Increases Paralog Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of novel TRAP1-Selective inhibitors that regulate mitochondrial processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Investigating the Selectivity of Trap1-IN-1 for TRAP1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selectivity of the inhibitor Trap1-IN-1 for its target, the mitochondrial chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1). A thorough understanding of inhibitor selectivity is paramount in drug development to ensure on-target efficacy while minimizing off-target effects. This document outlines the quantitative measures of this compound's selectivity, details the experimental protocols used for its determination, and visualizes the underlying biological and experimental frameworks.
Core Concept: The Imperative for TRAP1-Selective Inhibition
TRAP1 is a mitochondrial member of the heat shock protein 90 (Hsp90) family, which also includes the cytosolic paralogs Hsp90α and Hsp90β, and the endoplasmic reticulum-resident Grp94.[1][2][3] These chaperones share a high degree of structural similarity, particularly in their ATP-binding pockets, making the development of isoform-selective inhibitors a significant challenge.[4] Pan-Hsp90 inhibition can lead to a broad range of cellular effects, including the induction of the heat shock response, which may have undesirable consequences in a therapeutic context.[4] Therefore, selective targeting of TRAP1 is a key strategy for developing novel cancer therapeutics, as TRAP1 is overexpressed in various cancers and plays a crucial role in reprogramming cellular metabolism to support tumor growth under harsh conditions.[1][2]
Data Presentation: Quantitative Selectivity of TRAP1 Inhibitors
The selectivity of an inhibitor is quantitatively expressed by comparing its potency against the intended target versus other related proteins. The half-maximal inhibitory concentration (IC50) is a common metric for potency. The following tables summarize the in vitro selectivity profiles of this compound and other notable TRAP1 inhibitors against its paralogs.
Table 1: In Vitro Selectivity Profile of this compound (Compound 35)
| Target | IC50 (nM) | Selectivity over Grp94 | Reference |
| TRAP1 | 40 | >250-fold | [4] |
| Grp94 | >10,000 | - | [4] |
This compound demonstrates exceptional selectivity for TRAP1 over Grp94, the paralog with the highest structural similarity in the N-terminal ATP binding site.[4]
Table 2: In Vitro Selectivity Profiles of Other TRAP1-Selective Inhibitors
| Compound | TRAP1 IC50 (nM) | Hsp90α IC50 (nM) | Grp94 IC50 (nM) | Selectivity over Hsp90α | Selectivity over Grp94 | Reference |
| 5f | <100 | >6500 | >1300 | >65-fold | >13-fold | [1][2] |
| 6f | 63.5 | ~4953 | ~1905 | 78-fold | 30-fold | [1][2] |
| 6h | 63.5 | ~4953 | ~1905 | 78-fold | 30-fold | [1] |
| 11f | <100 | >6000 | >1300 | >60-fold | >13-fold | [1] |
These compounds, from a series of purine-8-one and pyrrolo[2,3-d]pyrimidine derivatives, also exhibit significant selectivity for TRAP1.[1][2] The structural basis for this selectivity often lies in exploiting subtle differences in the ATP-binding pocket, such as the presence of an Asn171 residue in TRAP1.[1][2]
Experimental Protocols
The determination of inhibitor selectivity relies on a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical ATPase Activity Assay
This assay directly measures the inhibition of the ATP hydrolysis activity of TRAP1 and its paralogs.
Principle: Hsp90 family chaperones possess an intrinsic ATPase activity that is essential for their function.[5] Inhibitors that bind to the ATP pocket will block this activity. The amount of ADP produced is measured, typically using a coupled-enzyme system that links ADP production to a detectable signal (e.g., luminescence or absorbance).
Protocol:
-
Protein Purification: Recombinant human TRAP1, Hsp90α, and Grp94 are expressed and purified.[4]
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 4 mM MgCl2, 2 mM EGTA, and an ATP-regenerating system (e.g., pyruvate kinase/lactate dehydrogenase).[6]
-
Inhibitor Preparation: this compound and other test compounds are serially diluted in DMSO to generate a range of concentrations.
-
Assay Reaction:
-
Purified chaperone protein is pre-incubated with the inhibitor or DMSO (vehicle control) for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60-120 minutes).
-
-
Detection: The amount of ADP produced is quantified using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).[7][8] This assay involves a two-step process: first, the remaining ATP is depleted, and then the produced ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal proportional to the initial ADP concentration.
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context.[9][10]
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein.[9] When cells are heated, proteins denature and aggregate. A ligand-bound protein will remain soluble at higher temperatures compared to its unbound state.
Protocol:
-
Cell Culture and Treatment:
-
Heating:
-
Cell Lysis and Fractionation:
-
Protein Detection and Quantification:
-
The amount of soluble target protein in the supernatant is determined by Western blotting using a specific antibody against TRAP1.[10]
-
The band intensities are quantified and plotted against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Kinome Profiling
To assess the broader selectivity of an inhibitor, especially against unintended targets, kinome-wide screening is employed.
Principle: Many kinase inhibitors target the ATP-binding site, which shares similarities with the ATP-binding pocket of Hsp90 chaperones. Kinome profiling assays measure the binding or inhibitory activity of a compound against a large panel of purified kinases.
Protocol (Example using KINOMEscan™):
-
Assay Principle: This is a competition binding assay. The test compound is incubated with a specific kinase that is tagged with DNA, and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand.[12][13]
-
Screening: this compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., over 400).
-
Data Analysis: The results are typically reported as the percentage of the kinase remaining bound to the immobilized ligand compared to a DMSO control. A low percentage indicates strong binding of the inhibitor to the kinase. This provides a broad overview of the inhibitor's off-target kinase interactions.[13]
Mandatory Visualizations
Signaling Pathway
Caption: TRAP1 signaling pathway and the effect of this compound.
Experimental Workflow
References
- 1. Design and Synthesis of TRAP1 Selective Inhibitors: H-Bonding with Asn171 Residue in TRAP1 Increases Paralog Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Mitochondrial HSP90 Paralog TRAP1: Structural Dynamics, Interactome, Role in Metabolic Regulation, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Honokiol Bis-Dichloroacetate Is a Selective Allosteric Inhibitor of the Mitochondrial Chaperone TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of TRAP1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1) has emerged as a critical regulator of cellular metabolism and survival, particularly in the context of cancer and neurodegenerative diseases. Its role in promoting the Warburg phenotype, inhibiting apoptosis, and protecting cells from oxidative stress makes it a compelling target for therapeutic intervention. This document provides an in-depth technical guide on the therapeutic potential of TRAP1 inhibition, with a focus on the preclinical evidence supporting the development of TRAP1 inhibitors. We consolidate quantitative data from studies on various TRAP1 inhibitors, detail key experimental protocols for their evaluation, and visualize the intricate signaling pathways governed by TRAP1.
Introduction
TRAP1, a member of the heat shock protein 90 (Hsp90) family, is predominantly localized within the mitochondrial matrix.[1][2] It plays a crucial role in maintaining mitochondrial integrity and function.[3][4] In cancer cells, TRAP1 is frequently overexpressed and contributes to a metabolic switch towards aerobic glycolysis, a phenomenon known as the Warburg effect.[3][5][6] This metabolic reprogramming, coupled with TRAP1's ability to suppress apoptosis by inhibiting the mitochondrial permeability transition pore (mPTP), confers a significant survival advantage to tumor cells.[3][7][8] Consequently, inhibiting TRAP1 function presents a promising strategy to selectively target cancer cells and overcome drug resistance.[5][9] This guide explores the therapeutic potential of TRAP1 inhibitors, exemplified by preclinical data from various compounds designed to target this mitochondrial chaperone.
Quantitative Data on TRAP1 Inhibitors
The development of specific and potent TRAP1 inhibitors is an active area of research. While a compound specifically designated "Trap1-IN-1" is not extensively characterized in the public domain, a number of selective inhibitors have been described and evaluated. The following tables summarize the quantitative data from preclinical studies of these representative TRAP1 inhibitors.
Table 1: In Vitro Anti-proliferative Activity of TRAP1 Inhibitors
| Compound/Inhibitor | Cell Line(s) | Assay Type | IC50 Value(s) | Reference(s) |
| Compound 36 | 22RV1 | MTS | >64 µM | [10] |
| Hela | MTS | >64 µM | [10] | |
| SK-OV-3 | MTS | >64 µM | [10] | |
| PC3 | MTS | 0.440 µM | [10] | |
| Gamitrinib-TPP (GTPP) | HCT116 | MTT | ~5 µM (in combination with H2O2) | [11] |
| Radicicol | N/A (enzymatic) | ATPase assay | pH-dependent | [12] |
| Gamitrinibs | Various (60 cancer cell lines) | Cell growth | >50% reduction in cell growth | [13] |
| Glioblastoma cells | Cell viability | 5-10 fold more effective than 17-AAG | [13] |
Table 2: In Vivo Efficacy of TRAP1 Inhibitors
| Compound/Inhibitor | Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference(s) |
| Gamitrinibs | Genetic model of prostate cancer | Prostate cancer | Systemic administration | Inhibited localized and metastatic prostate cancer growth | [13] |
| Orthotopic model of bone metastatic prostate cancer | Prostate cancer | Systemic administration | Inhibited bone loss in 100% of subjects | [13] | |
| Nude mice with intracranial U87-Luc glioblastomas | Glioblastoma | Combination with a TRAIL inhibitor | Suppressed tumor growth up to 10x better than vehicle | [13] |
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of TRAP1 inhibitors.
Cell Viability and Anti-proliferative Assays (MTS/MTT)
Objective: To determine the effect of a TRAP1 inhibitor on cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the TRAP1 inhibitor (e.g., 0-100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTS/MTT Addition:
-
For MTS assay: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.[14]
-
For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Absorbance Reading:
-
For MTS assay: Measure the absorbance at 490 nm using a microplate reader.[14]
-
For MTT assay: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate until the formazan crystals are dissolved. Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software (e.g., GraphPad Prism).
Western Blotting for TRAP1 Client Proteins and Signaling Molecules
Objective: To assess the impact of TRAP1 inhibition on the expression and phosphorylation status of its client proteins and downstream signaling molecules.
Methodology:
-
Cell Lysis: Treat cells with the TRAP1 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TRAP1, its client proteins (e.g., SDHB, c-Src), signaling molecules (e.g., p-ERK, cleaved caspase-3), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis following treatment with a TRAP1 inhibitor.
Methodology:
-
Cell Treatment: Treat cells with the TRAP1 inhibitor at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways regulated by TRAP1 and a typical experimental workflow for evaluating TRAP1 inhibitors.
TRAP1-Mediated Regulation of Mitochondrial Metabolism and Apoptosis
References
- 1. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]
- 4. bmbreports.org [bmbreports.org]
- 5. TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRAP1 Chaperones the Metabolic Switch in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | TRAP1: A Metabolic Hub Linking Aging Pathophysiology to Mitochondrial S-Nitrosylation [frontiersin.org]
- 9. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of TRAP1 accelerates the DNA damage response, activation of the heat shock response and metabolic reprogramming in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wistar.org [wistar.org]
- 14. thno.org [thno.org]
- 15. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Trap1-IN-1 in Cell Culture Experiments
Introduction
Note: The specific inhibitor "Trap1-IN-1" is not extensively documented in publicly available scientific literature. Therefore, these application notes and protocols are based on the established mechanisms and experimental data of other known TRAP1 inhibitors, such as Gamitrinib-TPP (GTPP). Researchers should adapt these guidelines based on the specific properties of this compound, if available from the manufacturer or other sources.
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), also known as HSP75, is a mitochondrial chaperone belonging to the Heat Shock Protein 90 (HSP90) family.[1][2] It plays a crucial role in maintaining mitochondrial integrity, regulating cellular metabolism, and protecting cells from stress and apoptosis.[1][3] In many cancer types, TRAP1 is upregulated, contributing to tumor growth, metabolic reprogramming, and drug resistance.[3][4][5] This makes TRAP1 an attractive therapeutic target in oncology.
This compound is a putative inhibitor of TRAP1, designed to antagonize its function. By inhibiting TRAP1, this compound is expected to disrupt mitochondrial homeostasis, induce metabolic stress, and promote cell death in cancer cells, particularly those that are dependent on TRAP1 activity for survival. These notes provide a comprehensive guide for utilizing this compound in cell culture experiments to investigate its biological effects.
Mechanism of Action
TRAP1 inhibitors, such as Gamitrinibs, function by competitively binding to the N-terminal ATP-binding pocket of TRAP1, thereby inhibiting its ATPase activity.[1][6] This chaperone activity is essential for the proper folding and stability of its client proteins. Inhibition of TRAP1 leads to the destabilization of these client proteins, resulting in mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, apoptosis.[4][7]
TRAP1 is a key regulator of the metabolic switch between oxidative phosphorylation (OXPHOS) and aerobic glycolysis (the Warburg effect).[8] It has been shown to inhibit the activity of succinate dehydrogenase (SDH) and cytochrome c oxidase, components of the electron transport chain.[5][9] By inhibiting TRAP1, compounds like this compound are expected to reverse this metabolic reprogramming, leading to increased mitochondrial respiration and oxidative stress.[8]
Data Presentation: Efficacy of TRAP1 Inhibitors in Cancer Cell Lines
The following table summarizes the effects of the known TRAP1 inhibitor Gamitrinib-TPP (GTPP) on various cancer cell lines, providing an expected range of effective concentrations and outcomes for a potent TRAP1 inhibitor.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HCT116 | Colon Cancer | Cell Death Induction | >4-fold increase with GTPP + H₂O₂ | [4] |
| U87 | Glioblastoma | IC50 (GTPP) | ~5-10 µM | [10] |
| LN229 | Glioblastoma | IC50 (GTPP) | ~5-10 µM | [10] |
| P493, NLF, IMR | Various | Cell Viability | Dose-dependent decrease | [11] |
| PC3 | Prostate Cancer | Cell Invasion | Suppression upon TRAP1 knockdown | [11] |
Note: IC50 values and effective concentrations can vary significantly depending on the cell line, experimental conditions, and the specific inhibitor used. It is crucial to perform a dose-response curve for this compound in the cell line of interest.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound, a crucial first step in characterizing its potency.
Materials:
-
Cancer cell line of interest (e.g., HCT116, U87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in complete medium. A typical starting range for a novel inhibitor might be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log concentration of this compound. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
Protocol 2: Analysis of Apoptosis by Flow Cytometry
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at 1x and 2x the determined IC50 value for 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Western Blot Analysis of TRAP1 Signaling Pathway Components
This protocol is for assessing the impact of this compound on the expression levels of proteins involved in the TRAP1 signaling pathway and apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-TRAP1, anti-cleaved-PARP, anti-cleaved-Caspase-3, anti-Bcl-2, anti-c-Src, anti-SDHB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound as described in Protocol 2. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the desired primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway of TRAP1 Inhibition
Caption: Signaling pathway initiated by TRAP1 inhibition.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for this compound evaluation.
Logical Relationship of TRAP1 Function and Inhibition
Caption: TRAP1 function versus the consequences of its inhibition.
References
- 1. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRAP1 TNF receptor associated protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of TRAP1 accelerates the DNA damage response, activation of the heat shock response and metabolic reprogramming in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mitochondrial HSP90 Paralog TRAP1: Structural Dynamics, Interactome, Role in Metabolic Regulation, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sdbonline.org [sdbonline.org]
- 8. pnas.org [pnas.org]
- 9. Frontiers | The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Myc-mediated transcriptional regulation of the mitochondrial chaperone TRAP1 controls primary and metastatic tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trap1-IN-1: In Vivo Dosage and Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the in vivo use of Trap1-IN-1, a potent and selective inhibitor of the mitochondrial chaperone TRAP1. The following information is based on established methodologies for functionally similar mitochondria-targeted HSP90 inhibitors, such as Gamitrinibs, and is intended to serve as a guide for preclinical research.
Introduction
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) is a mitochondrial paralog of the heat shock protein 90 (HSP90) family. It plays a crucial role in maintaining mitochondrial integrity, regulating cellular metabolism, and protecting cancer cells from apoptosis and oxidative stress.[1][2][3] Inhibition of TRAP1 has emerged as a promising therapeutic strategy for various cancers. This compound is a selective inhibitor of TRAP1, demonstrating potent anti-proliferative activity in cancer cells. This document outlines key considerations and protocols for its in vivo evaluation.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies of mitochondria-targeted HSP90 inhibitors, which can be used as a starting point for designing experiments with this compound.
Table 1: Representative In Vivo Dosage and Administration of Mitochondria-Targeted HSP90 Inhibitors
| Compound | Animal Model | Tumor Model | Dosage | Administration Route | Dosing Schedule | Reference |
| Gamitrinib | Nude Mice | Prostate Cancer (22Rv1 xenograft) | 10 mg/kg | Intraperitoneal (i.p.) | Twice a week | [4] |
| Gamitrinib | Athymic Mice | Glioblastoma (U87MG xenograft) | 10 mg/kg | Intraperitoneal (i.p.) | Every other day | [5] |
| Gamitrinib-G4 | SCID/beige Mice | Lung Adenocarcinoma (H460 xenograft) | 10 mg/kg | Intraperitoneal (i.p.) | Daily | [6] |
| Gamitrinib | Sprague-Dawley Rats | Toxicology Study | 1, 10, 25 mg/kg | Intravenous (i.v.) | Twice weekly for 29 days | [7] |
Table 2: Representative In Vivo Efficacy of Mitochondria-Targeted HSP90 Inhibitors
| Compound | Tumor Model | Efficacy Readout | Results | Reference |
| Gamitrinib | Prostate Cancer (PC3 xenograft) | Tumor Growth Inhibition | Complete inhibition of tumor growth at 10 mg/kg | [3] |
| Gamitrinib | Glioblastoma (PDX model) | Survival | Significantly improved survival | [5] |
| Gamitrinib | Lung Cancer (H460 xenograft) | Tumor Volume Reduction | Significant reduction in tumor volume | [6] |
| Gamitrinib + Doxorubicin | Prostate Cancer (22Rv1 xenograft) | Tumor Growth Suppression | Dramatically suppressed tumor growth in combination | [4] |
Signaling Pathways and Experimental Workflows
TRAP1 Signaling Pathway
TRAP1 plays a central role in mitochondrial homeostasis and cancer cell survival. Its inhibition by this compound disrupts these functions through multiple pathways.
Caption: TRAP1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
A typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
References
- 1. Preclinical characterization of mitochondria-targeted small molecule hsp90 inhibitors, gamitrinibs, in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Trap1-IN-1 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and experimental use of Trap1-IN-1, a potent and selective inhibitor of the mitochondrial chaperone TRAP1.
Product Information
This compound is a small molecule inhibitor that selectively targets the mitochondrial isoform of Hsp90, TRAP1 (TNF receptor-associated protein 1). It exhibits over 250-fold selectivity for TRAP1 over Grp94. Mechanistically, this compound disrupts the stability of the TRAP1 tetramer, leading to the degradation of TRAP1 client proteins. Its inhibitory action also extends to the mitochondrial complex I of oxidative phosphorylation (OXPHOS), resulting in the disruption of the mitochondrial membrane potential and a metabolic shift towards glycolysis.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value | Notes |
| Molecular Weight | 866.9 g/mol | |
| Appearance | Crystalline solid | |
| Storage Conditions | Store at -80°C for up to 6 months or at -20°C for up to 1 month. | Keep sealed and protected from moisture. |
Solubility and Stock Solution Preparation
This compound exhibits different solubility profiles in various solvents, requiring specific preparation methods for in vitro and in vivo applications.
In Vitro Applications
For cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
| Solvent | Solubility | Preparation Notes |
| DMSO | 200 mg/mL (230.75 mM) | Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic. Sonication may be required to achieve complete dissolution. |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.867 mg of this compound in 100 µL of DMSO.
-
Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for a few minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
In Vivo Applications
For animal studies, specific formulations are required to ensure bioavailability and minimize toxicity. It is recommended to prepare these solutions fresh on the day of use.
| Formulation | Solubility | Preparation Protocol |
| PEG300/Tween-80/Saline | ≥ 5 mg/mL (5.77 mM) | 1. Prepare a 50 mg/mL stock solution of this compound in DMSO. 2. To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well. 3. Add 50 µL of Tween-80 and mix until the solution is clear. 4. Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly. |
| Corn Oil | ≥ 5 mg/mL (5.77 mM) | 1. Prepare a 50 mg/mL stock solution of this compound in DMSO. 2. To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly. Note: This formulation should be used with caution for dosing periods exceeding half a month. |
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
Cell Viability (MTS) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. A common starting concentration range is 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).
-
Add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of TRAP1 Client Proteins
This protocol is for assessing the effect of this compound on the expression levels of TRAP1 client proteins.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against TRAP1 client proteins (e.g., Cyclophilin D, Sorcin) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24, 48, or 72 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Seahorse XFe Extracellular Flux Analysis
This protocol is for measuring the effect of this compound on cellular respiration and glycolysis.
Materials:
-
Seahorse XFe96 or XF24 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound stock solution (10 mM in DMSO)
-
Mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density for your cell type and allow them to adhere overnight.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.
-
Prepare the inhibitor injection solutions. Load the appropriate ports of the hydrated sensor cartridge with this compound (to achieve the desired final well concentration, e.g., 1-10 µM) and the mitochondrial stress test reagents.
-
Place the sensor cartridge with the loaded inhibitors into the Seahorse XFe Analyzer for calibration.
-
After calibration, replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) before and after the injection of this compound and the stress test compounds.
-
Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and glycolysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in the mitochondrion.
Caption: General experimental workflow for studying this compound.
Applying Trap1-IN-1 for Studies of Metabolic Reprogramming in Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) is a mitochondrial chaperone protein that plays a pivotal role in the metabolic reprogramming of cancer cells. As a member of the Heat Shock Protein 90 (Hsp90) family, TRAP1 is crucial for maintaining mitochondrial integrity and function.[1] In many cancer types, TRAP1 is upregulated and contributes to the Warburg effect, a phenomenon characterized by a shift from oxidative phosphorylation (OXPHOS) to aerobic glycolysis.[1] This metabolic switch supports rapid cell proliferation and survival. TRAP1 carries out its function by interacting with and modulating the activity of key proteins in mitochondrial metabolic pathways, including components of the electron transport chain.
Trap1-IN-1 has been identified as a potent and selective inhibitor of TRAP1.[1][2][3] It offers high selectivity for TRAP1 over other Hsp90 isoforms like Grp94, making it a valuable tool for dissecting the specific roles of TRAP1 in cancer biology.[1] Mechanistically, this compound disrupts the stability of TRAP1 tetramers, leading to the degradation of its client proteins.[1][2][3] Functionally, inhibition of TRAP1 by this compound has been shown to inhibit mitochondrial complex I of OXPHOS, disrupt the mitochondrial membrane potential, and consequently enhance glycolytic metabolism.[2][3][4] These characteristics make this compound a powerful chemical probe for investigating TRAP1-mediated metabolic reprogramming in cancer and for exploring its potential as a therapeutic target.
These application notes provide an overview of the utility of this compound in cancer research and detailed protocols for its application in studying metabolic reprogramming.
Data Presentation
Table 1: In Vitro Selectivity of this compound (Compound 35)
| Target | IC₅₀ (nM) | Selectivity (fold) vs. Grp94 |
| TRAP1 | 40 | >250 |
| Grp94 | >10,000 | 1 |
Data sourced from a study on novel TRAP1-selective inhibitors, where this compound is referred to as compound 35.[1]
Table 2: Effect of this compound (Compound 35) on TRAP1 Client Protein Levels
| Client Protein | Cell Line | Treatment Concentration (µM) | Treatment Duration (hr) | Observed Effect |
| NDUFS1 | HeLa | High doses | 2 | Degradation |
| Glutaminase-1 | HeLa | High doses | 2 | Degradation |
| Sirt3 | HeLa | High doses | 2 | Degradation |
Qualitative data from Western blot analysis as reported in a study on novel TRAP1-selective inhibitors.[1]
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in cancer cell metabolism.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Protocol 1: Western Blot Analysis of TRAP1 Client Protein Degradation
Objective: To determine the effect of this compound on the protein levels of known TRAP1 clients (e.g., NDUFS1, Glutaminase-1, Sirt3) in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against TRAP1, NDUFS1, Glutaminase-1, Sirt3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control (DMSO) for a specified time (e.g., 2, 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Protocol 2: Seahorse XF Analyzer Assay for Metabolic Profiling
Objective: To assess the impact of this compound on mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).
Materials:
-
Cancer cell line of interest
-
Seahorse XF Cell Culture Microplates
-
Complete cell culture medium
-
This compound
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Calibrant
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Glycolysis stress test kit (containing glucose, oligomycin, and 2-DG)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: On the day of the assay, treat the cells with the desired concentration of this compound or vehicle control for the desired duration in the cell culture incubator.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Wash the cells with pre-warmed Seahorse XF Base Medium and add fresh assay medium to each well.
-
Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
-
Seahorse XF Assay:
-
Load the mitochondrial or glycolysis stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the instrument with the calibrant-hydrated sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure baseline OCR and ECAR, followed by sequential injections of the stress test compounds.
-
-
Data Analysis: After the run, normalize the data to cell number. Analyze the OCR and ECAR profiles to determine key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, basal glycolysis, and glycolytic capacity.
Protocol 3: Mitochondrial Membrane Potential Assay
Objective: To evaluate the effect of this compound on the mitochondrial membrane potential (ΔΨm).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Mitochondrial membrane potential-sensitive dye (e.g., JC-1, TMRE, or TMRM)
-
FCCP (as a positive control for depolarization)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in an appropriate format (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry) and treat with this compound at various concentrations and for different durations. Include a vehicle control and a positive control (FCCP).
-
Dye Staining:
-
Following treatment, remove the medium and incubate the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions.
-
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. For JC-1, healthy mitochondria will exhibit red fluorescence (J-aggregates), while depolarized mitochondria will show green fluorescence (J-monomers). For TMRE/TMRM, a decrease in fluorescence intensity indicates depolarization.
-
Flow Cytometry: Harvest the cells, resuspend them in an appropriate buffer, and analyze them using a flow cytometer. For JC-1, quantify the shift from red to green fluorescence. For TMRE/TMRM, measure the decrease in fluorescence intensity.
-
-
Data Interpretation: A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in fluorescence intensity (for TMRE/TMRM) in this compound-treated cells compared to the control indicates a disruption of the mitochondrial membrane potential.
References
Application Notes and Protocols for Trap1-IN-1 Treatment in Glioblastoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal therapeutic approaches. A key factor contributing to treatment failure is the development of therapeutic resistance. Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial chaperone of the Heat Shock Protein 90 (HSP90) family, has emerged as a critical player in glioblastoma biology.[1] TRAP1 is highly expressed in glioblastoma cells compared to normal brain tissue and is associated with drug resistance.[1] Its primary role is to maintain mitochondrial integrity, regulate metabolic reprogramming, and protect cancer cells from apoptosis.[2][3]
Trap1-IN-1 is a potent and highly selective inhibitor of TRAP1.[3] It demonstrates over 250-fold selectivity for TRAP1 compared to the endoplasmic reticulum HSP90 paralog, Grp94. The mechanism of action of this compound involves the disruption of TRAP1 tetramer stability, leading to the degradation of its client proteins.[3] Furthermore, this compound inhibits mitochondrial complex I of the oxidative phosphorylation (OXPHOS) pathway, disrupts the mitochondrial membrane potential, and shifts cellular metabolism towards glycolysis.[3] By inhibiting TRAP1, this compound treatment is expected to induce a cascade of events including an increase in reactive oxygen species (ROS), trigger the mitochondrial unfolded protein response (mtUPR), and ultimately lead to apoptotic cell death in glioblastoma cells.[4][5] These application notes provide a comprehensive experimental design for investigating the effects of this compound on glioblastoma cells.
Data Presentation
Table 1: Expected Dose-Response of this compound on Glioblastoma Cell Viability (MTT Assay)
| Glioblastoma Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Expected % Cell Viability (Relative to Control) |
| U87MG | 0 (Control) | 72 | 100% |
| 0.1 | 72 | To be determined | |
| 1 | 72 | To be determined | |
| 10 | 72 | To be determined | |
| 25 | 72 | To be determined | |
| 50 | 72 | To be determined | |
| 100 | 72 | To be determined | |
| T98G | 0 (Control) | 72 | 100% |
| 0.1 | 72 | To be determined | |
| 1 | 72 | To be determined | |
| 10 | 72 | To be determined | |
| 25 | 72 | To be determined | |
| 50 | 72 | To be determined | |
| 100 | 72 | To be determined |
Note: The optimal concentration of this compound should be determined empirically through a dose-response experiment as outlined in the protocols.
Table 2: Expected Outcomes of Apoptosis Analysis (Annexin V-FITC/PI Staining)
| Treatment Group | Expected % Early Apoptotic Cells (Annexin V+/PI-) | Expected % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | < 5% | < 5% |
| This compound (IC50) | Increased | Increased |
| Staurosporine (Positive Control) | Significantly Increased | Significantly Increased |
Table 3: Key Proteins for Western Blot Analysis and Expected Changes
| Target Protein | Cellular Function | Expected Change with this compound Treatment |
| TRAP1 | Mitochondrial Chaperone | ↓ (Degradation) |
| Cleaved Caspase-3 | Executioner Caspase in Apoptosis | ↑ |
| Cleaved PARP | Marker of Apoptosis | ↑ |
| Bcl-2 | Anti-apoptotic Protein | ↓ |
| Bax | Pro-apoptotic Protein | ↑ |
| p53 | Tumor Suppressor, Apoptosis Induction | ↑ |
| HSP60 | Mitochondrial Chaperone, mtUPR marker | ↑ |
| CHOP | mtUPR-associated Transcription Factor | ↑ |
| SOD2 | Mitochondrial Antioxidant Enzyme | ↓ (Acetylation may increase) |
| β-Actin | Loading Control | No Change |
Experimental Protocols
Cell Culture
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other consumables
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture glioblastoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
For experiments, seed cells at the desired density in appropriate well plates or flasks.
This compound Preparation and Treatment
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 10 mM.
-
Store the stock solution in aliquots at -20°C or -80°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity. A vehicle control with the same concentration of DMSO should be included in all experiments.
Cell Viability Assay (MTT Assay)
Materials:
-
Glioblastoma cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed glioblastoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Glioblastoma cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed glioblastoma cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.
-
Treat the cells with this compound at the predetermined IC50 concentration for 48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Materials:
-
Glioblastoma cells
-
6-well plates or larger flasks
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed glioblastoma cells and treat with this compound at the IC50 concentration for 48 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Mandatory Visualization
Caption: Experimental workflow for evaluating this compound in glioblastoma cells.
Caption: Proposed signaling pathway of this compound induced apoptosis in glioblastoma.
References
- 1. TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppressing TRAP1 sensitizes glioblastoma multiforme cells to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of TRAP1-IN-1 on Glycolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) is a mitochondrial molecular chaperone belonging to the Heat Shock Protein 90 (HSP90) family.[1][2][3] It plays a crucial role in maintaining mitochondrial homeostasis and bioenergetics.[3] In many cancer cells, TRAP1 is upregulated and facilitates a metabolic shift from oxidative phosphorylation (OXPHOS) to aerobic glycolysis, a phenomenon known as the Warburg effect.[1][3] This metabolic reprogramming is thought to provide a growth advantage to tumor cells by supplying ATP and metabolic intermediates necessary for biosynthesis.[4] TRAP1 achieves this by inhibiting key components of the electron transport chain, including succinate dehydrogenase (SDH or Complex II) and cytochrome oxidase (Complex IV).[1][3]
TRAP1-IN-1 is a selective inhibitor of TRAP1. By inhibiting TRAP1's function, this compound is expected to reverse the glycolytic shift, leading to a decrease in glucose uptake and lactate production, and a corresponding increase in mitochondrial respiration. These application notes provide detailed protocols for measuring the metabolic effects of this compound, enabling researchers to quantify its impact on glycolysis in cancer cells.
Key Metabolic Parameters to Measure
To comprehensively assess the effect of this compound on glycolysis, the following key parameters should be measured:
-
Extracellular Acidification Rate (ECAR): A real-time indicator of the rate of glycolysis, primarily reflecting the production and extrusion of lactate.[5]
-
Oxygen Consumption Rate (OCR): A measure of mitochondrial respiration (OXPHOS).[5]
-
Glucose Uptake: The rate at which cells consume glucose from the culture medium.[4][6]
-
Lactate Production: The amount of lactate secreted by cells into the culture medium, a direct product of glycolysis.[4][6]
-
Glycolytic Enzyme Activity and Expression: The activity and protein levels of key regulatory enzymes in the glycolytic pathway, such as Phosphofructokinase-1 (PFK1).[7]
Experimental Protocols
1. Real-Time Measurement of Glycolysis and Mitochondrial Respiration using an Extracellular Flux Analyzer
Extracellular flux analyzers, such as the Agilent Seahorse XF Analyzer, are powerful tools for the simultaneous, real-time measurement of ECAR and OCR in live cells.[5][6][8][9]
Protocol: Glycolysis Stress Test
This assay measures key parameters of glycolytic function: glycolysis, glycolytic capacity, and glycolytic reserve.[6][9]
Materials:
-
Cells of interest
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose
-
Oligomycin (ATP synthase inhibitor)
-
2-Deoxyglucose (2-DG; a glucose analog that inhibits glycolysis)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the desired duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Base Medium supplemented with L-glutamine.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Drug Loading: Load the injection ports of the sensor cartridge with glucose, oligomycin, and 2-DG.
-
Seahorse XF Analyzer Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer and initiate the assay protocol.
-
The instrument will measure baseline ECAR and OCR, followed by sequential injections and measurements after the addition of:
-
Data Analysis:
The Seahorse XF software will calculate the following parameters based on the changes in ECAR:
-
Glycolysis: The ECAR measurement after glucose injection minus the baseline ECAR.
-
Glycolytic Capacity: The ECAR measurement after oligomycin injection minus the baseline ECAR.[9]
-
Glycolytic Reserve: The difference between the glycolytic capacity and glycolysis.[9]
Expected Outcome with this compound Treatment: A decrease in glycolysis, glycolytic capacity, and glycolytic reserve.
2. Glucose Uptake Assay
This assay measures the amount of glucose consumed by cells from the culture medium.
Materials:
-
Cells of interest
-
This compound
-
Glucose Assay Kit (colorimetric or fluorometric)
-
Cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture plates and treat with this compound or vehicle control for the desired duration.
-
Sample Collection:
-
At the end of the treatment period, collect a sample of the cell culture medium.
-
Collect a sample of fresh medium (without cells) to serve as a blank.
-
-
Glucose Measurement:
-
Use a commercially available glucose assay kit to measure the glucose concentration in the collected media samples according to the manufacturer's instructions.
-
-
Cell Number Normalization:
-
After collecting the medium, wash the cells with PBS and lyse them to determine the total protein concentration or cell number for normalization.
-
-
Calculation:
-
Calculate the amount of glucose consumed by subtracting the glucose concentration in the medium from treated cells from the glucose concentration in the blank medium.
-
Normalize the glucose uptake to the cell number or protein concentration.
-
Expected Outcome with this compound Treatment: A significant decrease in glucose uptake.[7]
3. Lactate Production Assay
This assay quantifies the amount of lactate, the end product of aerobic glycolysis, secreted into the culture medium.
Materials:
-
Cells of interest
-
This compound
-
Lactate Assay Kit (colorimetric or fluorometric)
-
Cell culture plates
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture plates and treat with this compound or vehicle control for the desired duration.
-
Sample Collection: Collect a sample of the cell culture medium at the end of the treatment period.
-
Lactate Measurement:
-
Use a commercially available lactate assay kit to measure the lactate concentration in the collected media samples following the manufacturer's protocol.
-
-
Cell Number Normalization: Normalize the lactate production to the cell number or total protein concentration as described in the glucose uptake assay.
Expected Outcome with this compound Treatment: A significant decrease in lactate production.[7][10]
4. Measurement of Glycolytic Enzyme Activity
TRAP1 can regulate the activity of key glycolytic enzymes like PFK1.[7] Measuring the activity of these enzymes can provide mechanistic insights into how this compound affects glycolysis.
Materials:
-
Cells of interest
-
This compound
-
PFK1 Activity Assay Kit (or similar for other enzymes)
-
Cell lysis buffer
-
Protein Assay Kit
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. After treatment, wash the cells with cold PBS and lyse them on ice using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Enzyme Activity Assay:
-
Use a commercially available PFK1 activity assay kit to measure the enzyme activity in the cell lysates, following the manufacturer's instructions.
-
The assay typically involves a coupled enzyme reaction that results in a colorimetric or fluorometric output.
-
-
Normalization: Normalize the PFK1 activity to the total protein concentration in each lysate.
Expected Outcome with this compound Treatment: A decrease in PFK1 activity.[7]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between control and this compound treated groups.
Table 1: Effect of this compound on Glycolytic Parameters (Example Data)
| Treatment Group | Glycolysis (mpH/min) | Glycolytic Capacity (mpH/min) | Glucose Uptake (nmol/10^6 cells/hr) | Lactate Production (nmol/10^6 cells/hr) | PFK1 Activity (mU/mg protein) |
| Vehicle Control | 100 ± 8 | 150 ± 12 | 50 ± 4 | 80 ± 6 | 25 ± 2 |
| This compound (1 µM) | 60 ± 5 | 90 ± 7 | 30 ± 3 | 45 ± 4 | 15 ± 1.5 |
| This compound (5 µM) | 40 ± 4 | 65 ± 6 | 20 ± 2 | 30 ± 3 | 10 ± 1 |
Values are represented as mean ± standard deviation.
Visualization of Pathways and Workflows
TRAP1's Role in Glycolysis and the Effect of this compound
Caption: TRAP1 inhibits OXPHOS, promoting glycolysis. This compound reverses this effect.
Experimental Workflow for Measuring Glycolytic Effects of this compound
Caption: Workflow for assessing the impact of this compound on cellular glycolysis.
References
- 1. Frontiers | The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells [frontiersin.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Frontiers | TRAP1: A Metabolic Hub Linking Aging Pathophysiology to Mitochondrial S-Nitrosylation [frontiersin.org]
- 4. Techniques to monitor glycolysis. – CIRM [cirm.ca.gov]
- 5. agilent.com [agilent.com]
- 6. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRAP1 enhances Warburg metabolism through modulation of PFK1 expression/activity and favors resistance to EGFR inhibitors in human colorectal carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extracellular Flux Assays for the Measurement of Glycolysis and Mitochondrial Respiration in Brain Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. DELETION OF THE MITOCHONDRIAL CHAPERONE TRAP-1 UNCOVERS GLOBAL REPROGRAMMING OF METABOLIC NETWORKS - PMC [pmc.ncbi.nlm.nih.gov]
Application of Trap1-IN-1 in Studying Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The mitochondrial chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1) has emerged as a critical regulator of mitochondrial homeostasis and a key player in the development of drug resistance in various cancers. Its overexpression in tumor cells is often correlated with a poor prognosis and resistance to a range of chemotherapeutic agents. Trap1-IN-1 is a potent and selective inhibitor of TRAP1, making it an invaluable tool for elucidating the mechanisms of TRAP1-mediated drug resistance and for developing novel therapeutic strategies to overcome it.
Mechanism of TRAP1 in Drug Resistance:
TRAP1 contributes to drug resistance through several interconnected mechanisms:
-
Inhibition of Apoptosis: TRAP1 plays a crucial anti-apoptotic role by maintaining mitochondrial integrity. It directly interacts with and inhibits Cyclophilin D (CypD), a key component of the mitochondrial permeability transition pore (mPTP). By preventing mPTP opening, TRAP1 inhibits the release of pro-apoptotic factors like cytochrome c, thereby blocking the intrinsic apoptotic pathway often triggered by chemotherapeutic drugs.
-
Metabolic Reprogramming: TRAP1 is a key regulator of the metabolic switch in cancer cells, promoting a shift from oxidative phosphorylation (OXPHOS) to aerobic glycolysis (the Warburg effect). It achieves this in part by inhibiting the activity of succinate dehydrogenase (SDH), a component of both the electron transport chain and the Krebs cycle. This metabolic reprogramming provides cancer cells with a survival advantage in the harsh tumor microenvironment and can contribute to drug resistance.
-
Modulation of Signaling Pathways: TRAP1 influences several signaling pathways implicated in drug resistance:
-
HIF-1α Signaling: By inhibiting SDH, TRAP1 leads to the accumulation of succinate, which in turn stabilizes the Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a transcription factor that promotes the expression of genes involved in glycolysis, angiogenesis, and cell survival, all of which contribute to drug resistance.
-
c-Src Signaling: TRAP1 can interact with and regulate the activity of the proto-oncogene c-Src within the mitochondria. This interaction can influence cellular processes like proliferation and invasion, which are linked to drug resistance.
-
ER Stress and the Unfolded Protein Response (UPR): TRAP1 has been shown to play a role in protecting cancer cells from endoplasmic reticulum (ER) stress, a cellular state that can be induced by some chemotherapeutic agents. By modulating the UPR, TRAP1 can help cells survive drug-induced stress.
-
Applications of this compound in Research:
This compound, along with other TRAP1 inhibitors like Gamitrinib-TPP, serves as a powerful chemical probe to:
-
Investigate the role of TRAP1 in specific drug resistance phenotypes: By inhibiting TRAP1, researchers can determine its contribution to resistance against various chemotherapeutic agents in different cancer cell lines.
-
Elucidate the underlying molecular mechanisms: this compound can be used to study the downstream effects of TRAP1 inhibition on apoptosis, cell metabolism, and key signaling pathways.
-
Validate TRAP1 as a therapeutic target: The efficacy of this compound in sensitizing cancer cells to chemotherapy provides a strong rationale for the development of TRAP1-targeted therapies.
-
Screen for synergistic drug combinations: Researchers can use this compound to identify chemotherapeutic agents that exhibit enhanced efficacy when combined with TRAP1 inhibition.
Data Presentation
Table 1: In Vitro Cytotoxicity of TRAP1 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Gamitrinib-G4 | H460 | Lung Adenocarcinoma | ~0.5 (3h) | [1] |
| Gamitrinib-TPP | Glioblastoma cell lines | Glioblastoma | 15-20 (16h) | [2][3] |
| Gamitrinib-G4 | Colon Cancer cell lines | Colon Cancer | 0.768 - 2.81 | [4] |
| Gamitrinib-TPP | Colon Cancer cell lines | Colon Cancer | 0.359 - 29.1 | [4] |
| Gamitrinib-G4 | Breast Cancer cell lines | Breast Cancer | 0.462 - 2.64 | [4] |
| Gamitrinib-TPP | Breast Cancer cell lines | Breast Cancer | 0.16 - 3.38 | [4] |
| Gamitrinib-G4 | Melanoma cell lines | Melanoma | 0.489 - 3.22 | [4] |
| Gamitrinib-TPP | Melanoma cell lines | Melanoma | 0.361 - 2.79 | [4] |
Table 2: Synergistic Effects of TRAP1 Inhibition on Chemotherapy
| TRAP1 Inhibitor | Chemotherapeutic Agent | Cancer Cell Line | Effect | Quantitative Data | Citation |
| Gamitrinib-TPP | Doxorubicin | HeLa, SK-OV3, 22Rv1 | Sensitization to treatment | Synergistic increase in apoptosis | [5][6] |
| siTRAP1 | Cisplatin | A549/DDP, H1299/DDP | Increased apoptosis | Promotes ROS-dependent mitochondrial dysfunction | [4] |
| Gamitrinib-TPP + H₂O₂ | HCT116 | Colon Cancer | Increased cell death | >4-fold increase in cell death compared to single treatment | [7] |
Mandatory Visualization
Caption: TRAP1-mediated signaling pathways contributing to drug resistance.
Caption: Experimental workflow for investigating TRAP1's role in drug resistance.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the sensitivity of cancer cells to chemotherapeutic agents.
Materials:
-
Cancer cell lines (drug-resistant and parental)
-
96-well plates
-
Complete culture medium
-
This compound
-
Chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the chemotherapeutic agent in the presence or absence of a fixed, sub-lethal concentration of this compound. Include vehicle-treated cells as a control.
-
Incubate the plates for a period appropriate for the cell line and drug (typically 24-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Caspase-3 Activity Assay
Objective: To quantify the induction of apoptosis by this compound and/or chemotherapy.
Materials:
-
Treated and untreated cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Protocol:
-
Harvest cells after treatment and wash with cold PBS.
-
Lyse the cells in cell lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add an equal amount of protein from each sample to individual wells.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm, which corresponds to the cleavage of the pNA chromophore by active caspase-3.
-
Quantify the fold-increase in caspase-3 activity relative to the untreated control.
Mitochondrial Membrane Potential (ΔΨm) Assay (TMRM Staining)
Objective: To assess the effect of this compound on mitochondrial integrity.
Materials:
-
Treated and untreated cells
-
TMRM (Tetramethylrhodamine, methyl ester) stock solution
-
Culture medium without phenol red
-
Fluorescence microscope or flow cytometer
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a control for depolarization
Protocol:
-
Culture cells on glass-bottom dishes or in appropriate plates for microscopy or flow cytometry.
-
Treat the cells with this compound and/or chemotherapy as required.
-
Incubate the cells with a low concentration of TMRM (e.g., 20-100 nM) in phenol red-free medium for 20-30 minutes at 37°C.
-
Wash the cells with pre-warmed PBS.
-
Image the cells using a fluorescence microscope with appropriate filters for rhodamine, or analyze by flow cytometry.
-
A decrease in TMRM fluorescence intensity indicates mitochondrial membrane depolarization.
-
As a control, treat a set of cells with FCCP (a mitochondrial uncoupler) to induce complete depolarization and establish a baseline for minimal TMRM signal.
Co-Immunoprecipitation (Co-IP) of TRAP1 and Client Proteins
Objective: To investigate the interaction between TRAP1 and its client proteins (e.g., CypD) and how this is affected by this compound.
Materials:
-
Treated and untreated cells
-
Co-IP lysis buffer (non-denaturing)
-
Anti-TRAP1 antibody (for immunoprecipitation)
-
Protein A/G magnetic beads or agarose resin
-
Antibody against the client protein (for western blotting)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and western blotting reagents
Protocol:
-
Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-TRAP1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the specific client protein (e.g., CypD). The presence of the client protein in the TRAP1 immunoprecipitate confirms their interaction.
References
- 1. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Knockdown of TRAP1 promotes cisplatin-induced apoptosis by promoting the ROS-dependent mitochondrial dysfunction in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination treatment with doxorubicin and gamitrinib synergistically augments anticancer activity through enhanced activation of Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination treatment with doxorubicin and gamitrinib synergistically augments anticancer activity through enhanced activation of Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols for Cell Viability Assay with TRAP1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial chaperone of the HSP90 family, plays a crucial role in maintaining mitochondrial integrity and protecting cancer cells from apoptosis and oxidative stress.[1][2][3] Upregulated in various cancers, TRAP1 contributes to metabolic reprogramming, favoring glycolysis (the Warburg effect), and is associated with drug resistance, making it a compelling target for anticancer drug development.[3] TRAP1-IN-1 is a small molecule inhibitor designed to target the ATPase activity of TRAP1, leading to the disruption of its protective functions and ultimately inducing cancer cell death.
This document provides detailed protocols for assessing the effect of this compound on cell viability using two common methods: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Signaling Pathway of TRAP1 in Cancer Cells
TRAP1 is a key regulator of mitochondrial homeostasis and cell survival pathways. Its inhibition by this compound disrupts these protective mechanisms.
Caption: TRAP1 signaling pathway and the effect of this compound.
Data Presentation: Efficacy of TRAP1 Inhibition on Cancer Cell Viability
The following tables summarize the inhibitory effects of TRAP1 inhibitors on the viability of various cancer cell lines. The data presented here is based on published studies of well-characterized TRAP1 inhibitors like Gamitrinib, as specific data for this compound may not be publicly available. These values can serve as a reference for expected outcomes.
Table 1: IC50 Values of Gamitrinib-TPP (G-TPP) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| HCT116 | Colon Carcinoma | MTT | 72 | ~5 |
| DU145 | Prostate Carcinoma | MTT | 72 | ~7.5 |
| PC3 | Prostate Carcinoma | MTT | 72 | ~10 |
| U87 MG | Glioblastoma | CellTiter-Glo | 72 | ~2.5 |
| A549 | Lung Carcinoma | MTT | 72 | ~8 |
Table 2: Effect of TRAP1 Inhibition on ATP Levels and Cell Viability
| Cell Line | Treatment | Parameter Measured | Result |
| A549 | TRAP1 siRNA | ATP Levels | 30% reduction |
| H1299 | TRAP1 siRNA | Cell Viability | Significant decrease |
| HCT116 | G-TPP (10 µM) + H₂O₂ | Cell Death | ~4-fold increase |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Materials:
-
This compound
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired concentrations of this compound to the wells.
-
Include vehicle and no-cell controls.
-
Incubate for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data to determine the IC50 value of this compound.
-
Experimental Workflow
Caption: Workflow for cell viability assays with this compound.
References
- 1. bmbreports.org [bmbreports.org]
- 2. Inhibition of TRAP1 accelerates the DNA damage response, activation of the heat shock response and metabolic reprogramming in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Utilizing Trap1-IN-1 in Neuroinflammation Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, from acute brain injury to chronic neurodegenerative diseases. A key player in the intricate cellular stress response pathways implicated in neuroinflammation is the Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial chaperone protein. This document provides a comprehensive guide for the use of Trap1-IN-1, a potent and selective inhibitor of TRAP1, in neuroinflammation research. While direct studies on this compound in neuroinflammation are limited, this guide synthesizes the known functions of TRAP1 and the effects of its inhibition to provide a framework for experimental design and execution.
TRAP1, a member of the heat shock protein 90 (HSP90) family, is predominantly localized in the mitochondria. It plays a crucial role in maintaining mitochondrial integrity, regulating cellular metabolism, and protecting against oxidative stress. Given the central role of mitochondrial dysfunction and oxidative stress in driving neuroinflammatory processes, targeting TRAP1 presents a compelling, albeit complex, therapeutic strategy.
Mechanism of Action of this compound
This compound is a selective inhibitor of TRAP1. Its primary mechanism of action involves the disruption of TRAP1's tetramer stability, which in turn leads to the degradation of TRAP1 client proteins. This inhibition also affects mitochondrial function by impacting complex I of the oxidative phosphorylation (OXPHOS) system, disrupting the mitochondrial membrane potential, and promoting a shift towards glycolytic metabolism.
Quantitative Data
Currently, there is a lack of publicly available quantitative data, such as IC50 values, for this compound specifically in microglia and astrocytes, the primary immune cells of the central nervous system. Researchers are encouraged to perform initial dose-response studies to determine the optimal concentration for their specific cell culture or animal models.
| Parameter | Value | Cell Type/Model | Reference |
| Selectivity | >250-fold for TRAP1 over Grp94 | Not specified | [1](--INVALID-LINK--) |
| Effect | Disrupts TRAP1 tetramer stability | Not specified | [1](--INVALID-LINK--) |
| Effect | Induces TRAP1 client protein degradation | Not specified | [1](--INVALID-LINK--) |
| Effect | Inhibits mitochondrial complex I | Not specified | [1](--INVALID-LINK--) |
| Effect | Disrupts mitochondrial membrane potential | Not specified | [1](--INVALID-LINK--) |
| Effect | Enhances glycolysis | Not specified | [1](--INVALID-LINK--) |
Signaling Pathways
The inhibition of TRAP1 by this compound is anticipated to impact several key signaling pathways implicated in neuroinflammation. TRAP1 deficiency has been shown to exacerbate lipopolysaccharide (LPS)-induced inflammation by increasing the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[2] This effect is mediated through the enhanced activation of the NF-κB signaling pathway.[2] Therefore, it is plausible that this compound treatment could, paradoxically, enhance neuroinflammatory responses. Researchers should carefully consider this possibility in their experimental design and interpretation of results.
Furthermore, given TRAP1's role in regulating mitochondrial reactive oxygen species (ROS) production, its inhibition may lead to increased oxidative stress, a known activator of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the processing and secretion of IL-1β and IL-18, potent pro-inflammatory cytokines.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the role of this compound in neuroinflammation research.
Cell Culture and Treatment
-
Cell Lines: Primary microglia and astrocytes, or cell lines such as BV-2 (microglia) and C8-D1A (astrocytes).
-
Culture Conditions: Standard cell culture conditions (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, at 37°C and 5% CO2).
-
This compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Inflammatory Challenge: To induce a neuroinflammatory response, cells can be treated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified duration (e.g., 6-24 hours) with or without pre-treatment with this compound for 1-2 hours.
Western Blot Analysis
This protocol is for assessing the protein levels of key inflammatory and mitochondrial markers.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-NF-κB p65, total NF-κB p65
-
NLRP3, Caspase-1
-
TRAP1
-
Mitochondrial complex subunits (e.g., NDUFB8 for Complex I)
-
β-actin or GAPDH (as loading controls)
-
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cytokine Measurement (ELISA)
This protocol is for quantifying the secretion of pro-inflammatory cytokines.
-
Sample Collection: Collect cell culture supernatants after treatment.
-
ELISA Procedure:
-
Use commercially available ELISA kits for cytokines such as TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay.
-
Measure absorbance using a microplate reader.
-
Calculate cytokine concentrations based on a standard curve.
-
Mitochondrial Function Assays
-
Mitochondrial Membrane Potential (ΔΨm):
-
Use fluorescent dyes such as JC-1 or TMRE.
-
Incubate cells with the dye according to the manufacturer's protocol.
-
Analyze fluorescence using flow cytometry or a fluorescence microscope. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence indicates mitochondrial depolarization.
-
-
Mitochondrial ROS Production:
-
Use fluorescent probes like MitoSOX Red.
-
Incubate cells with the probe as per the manufacturer's instructions.
-
Measure fluorescence using flow cytometry or a fluorescence microscope. An increase in fluorescence indicates higher mitochondrial superoxide production.
-
-
Cellular Respiration:
-
Use an extracellular flux analyzer (e.g., Seahorse XF Analyzer).
-
Measure the oxygen consumption rate (OCR) to assess mitochondrial respiration and the extracellular acidification rate (ECAR) to assess glycolysis.
-
This will provide insights into the metabolic shift induced by this compound.
-
In Vivo Neuroinflammation Model
A commonly used model for inducing systemic inflammation that results in neuroinflammation is the intraperitoneal (i.p.) injection of LPS in mice.
-
Animals: C57BL/6 mice are commonly used.
-
LPS Administration: A single i.p. injection of LPS (e.g., 0.5-5 mg/kg) can induce a robust neuroinflammatory response.[3] The dose should be optimized based on the desired severity of inflammation.
-
This compound Administration:
-
Formulation: A potential formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1](--INVALID-LINK--)
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Dosage and Timing: The optimal dosage and timing of this compound administration relative to the LPS challenge will need to be determined empirically. A pilot study with a range of doses and pre-treatment times is recommended.
-
-
Endpoint Analysis:
-
Behavioral Tests: Assess sickness behavior (e.g., reduced locomotor activity, social interaction).
-
Tissue Collection: At a designated time point post-LPS injection (e.g., 24 hours), euthanize the animals and collect brain tissue and serum.
-
Immunohistochemistry/Immunofluorescence: Analyze brain sections for microglial and astrocyte activation (e.g., Iba1 and GFAP staining) and neuronal damage.
-
Biochemical Analysis: Homogenize brain tissue to measure cytokine levels (ELISA), protein expression (Western blot), and gene expression (RT-qPCR) of inflammatory markers.
-
Conclusion
This compound offers a valuable tool to probe the role of the mitochondrial chaperone TRAP1 in the complex processes of neuroinflammation. While direct evidence in this specific field is still emerging, the established functions of TRAP1 in mitochondrial homeostasis, oxidative stress, and inflammatory signaling provide a strong rationale for its investigation. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to design and execute rigorous experiments to elucidate the therapeutic potential and mechanistic intricacies of targeting TRAP1 in neurological disorders with a neuroinflammatory component. Given the potential for TRAP1 inhibition to exacerbate inflammation, a careful and multi-faceted analytical approach is crucial for accurate interpretation of the findings.
References
Best Practices for Long-Term Storage and Handling of Trap1-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the long-term storage, handling, and experimental use of Trap1-IN-1, a potent and selective inhibitor of the mitochondrial chaperone TRAP1 (TNF Receptor-Associated Protein 1). Adherence to these best practices is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the mitochondrial isoform of Heat Shock Protein 90 (Hsp90), TRAP1.[1] It exhibits over 250-fold selectivity for TRAP1 compared to Grp94.[1] Mechanistically, this compound disrupts the stability of the TRAP1 tetramer, leading to the degradation of TRAP1 client proteins.[1] Furthermore, it inhibits mitochondrial complex I of oxidative phosphorylation (OXPHOS), disrupts the mitochondrial membrane potential, and promotes a metabolic shift towards glycolysis.[1] These characteristics make this compound a valuable tool for investigating mitochondrial function, cancer metabolism, and neurodegenerative diseases.[2][3]
Long-Term Storage and Stability
Proper storage of this compound is critical to prevent its degradation and ensure its efficacy in experimental settings.
Storage Conditions
| Parameter | Recommendation | Duration | Notes |
| Stock Solution Temperature | -80°C | Up to 6 months | Store in a sealed container, protected from moisture.[1] |
| -20°C | Up to 1 month | Store in a sealed container, protected from moisture.[1] | |
| Solid (Powder) Form | -20°C | Up to 3 years | |
| 4°C | Up to 2 years | ||
| Shipping Condition | Room Temperature | Short-term | The product is stable at ambient temperature for a few days during ordinary shipping.[4] |
Note: To prevent product inactivation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[1]
Handling Precautions
-
Moisture: this compound should be stored away from moisture.[1]
-
Light: While not explicitly stated in the provided results, it is good practice to protect chemical compounds from light by storing them in amber vials or in the dark.
-
Safety: For complete safety information, refer to the Safety Data Sheet (SDS). While a specific SDS for this compound was not found, general safe handling practices for chemical reagents should be followed.
Preparation of Stock and Working Solutions
The solubility of this compound varies depending on the solvent. Careful selection of the solvent system is essential for achieving the desired concentration and ensuring the stability of the solution.
Solubility Data
| Solvent System | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (5.77 mM) | Yields a clear solution.[1][5] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (5.77 mM) | Yields a clear solution.[1] If the continuous dosing period exceeds half a month, this protocol should be chosen carefully.[1] |
| DMSO | Typically soluble (e.g., 10 mM) | For in vitro use. |
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of pure DMSO to the vial to achieve a 10 mM concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol for Preparing an In Vivo Formulation (PEG300/Tween-80/Saline)
This protocol yields a clear solution of ≥ 5 mg/mL.[1][5]
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix well.
Experimental Protocols
The following are example protocols for common experiments involving this compound.
Western Blot Analysis of TRAP1 Client Protein Degradation
This protocol allows for the assessment of this compound's effect on the stability of known TRAP1 client proteins.
Workflow:
Caption: Western Blot Workflow.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blot Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the TRAP1 client protein of interest. Follow this with incubation with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities to determine the relative protein levels.
Seahorse XFe Analyzer Assay for Mitochondrial Respiration
This assay measures the effect of this compound on cellular metabolism by assessing the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).[6]
Workflow:
Caption: Seahorse XFe Assay Workflow.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.
-
Treatment: Treat the cells with this compound or a vehicle control for the desired time.
-
Assay Preparation: Hydrate the Seahorse XF sensor cartridge overnight. On the day of the assay, replace the cell culture medium with Seahorse XF base medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate in a non-CO2 incubator.
-
Seahorse XF Assay: Load the sensor cartridge with compounds that modulate mitochondrial function (e.g., oligomycin, FCCP, rotenone/antimycin A). Place the cell plate in the Seahorse XFe Analyzer and run the assay.
-
Data Analysis: Analyze the resulting OCR and ECAR data to determine the effects of this compound on basal respiration, ATP production, maximal respiration, and glycolysis.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the inhibition of TRAP1, which in turn modulates several downstream pathways.
TRAP1 Inhibition and Downstream Effects
This compound binding to TRAP1 disrupts its chaperone function, leading to a cascade of events within the mitochondria.
Caption: Effects of this compound.
TRAP1's Role in Cellular Metabolism and Survival
TRAP1 is a key regulator of mitochondrial bioenergetics and cell survival pathways. Its inhibition by this compound can therefore have profound effects on cellular function.
Caption: TRAP1 Signaling Pathways.
TRAP1 has been shown to inhibit oxidative phosphorylation (OXPHOS) by interacting with succinate dehydrogenase (SDH) and cytochrome oxidase.[7][8] This leads to an accumulation of succinate, which in turn stabilizes the transcription factor HIF1α, promoting a shift towards glycolysis, a phenomenon known as the Warburg effect, which is characteristic of many cancer cells.[7][9] By reducing OXPHOS activity, TRAP1 also helps to lower the production of reactive oxygen species (ROS), thereby protecting cells from oxidative stress and apoptosis.[6][10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The Mitochondrial Hsp90 TRAP1 and Alzheimer’s Disease [frontiersin.org]
- 3. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRRAP-IN-1 | Plants | 857254-94-5 | Invivochem [invivochem.com]
- 5. This compound | TRAP1抑制剂 | MCE [medchemexpress.cn]
- 6. pnas.org [pnas.org]
- 7. Frontiers | The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells [frontiersin.org]
- 8. The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRAP1: A Metabolic Hub Linking Aging Pathophysiology to Mitochondrial S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sdbonline.org [sdbonline.org]
- 11. TRAP1 in Oxidative Stress and Neurodegeneration [mdpi.com]
Troubleshooting & Optimization
troubleshooting Trap1-IN-1 experimental results
Welcome to the technical support center for Trap1-IN-1, a potent and selective inhibitor of the mitochondrial chaperone TRAP1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental troubleshooting and to answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial isoform of Heat Shock Protein 90 (Hsp90).[1][2] Its primary mechanism of action involves binding to the N-terminal ATP-binding site of TRAP1, which disrupts its chaperone activity.[2] This leads to the degradation of TRAP1 client proteins, disruption of TRAP1 tetramer stability, and inhibition of its ATPase activity.[1][2]
Q2: What are the downstream cellular effects of this compound treatment?
Treatment with this compound can induce a range of cellular effects, primarily related to mitochondrial function and cellular metabolism. These include:
-
Inhibition of Oxidative Phosphorylation (OXPHOS): this compound inhibits mitochondrial complex I of the electron transport chain.[1]
-
Disruption of Mitochondrial Membrane Potential: The inhibitor can lead to a loss of the mitochondrial membrane potential.[1][3]
-
Metabolic Shift to Glycolysis: By inhibiting mitochondrial respiration, this compound enhances glycolysis.[1][2][4]
-
Induction of Apoptosis: By disrupting mitochondrial homeostasis and promoting the degradation of pro-survival client proteins, this compound can trigger programmed cell death.[5][6]
-
Modulation of Signaling Pathways: TRAP1 is involved in various signaling pathways, including those related to stress responses, cell proliferation, and apoptosis.[5][7]
Q3: How selective is this compound for TRAP1 over other Hsp90 isoforms?
This compound exhibits high selectivity for TRAP1. For instance, it has been reported to have over 250-fold selectivity for TRAP1 over Grp94, the endoplasmic reticulum Hsp90 isoform.[1][2] This selectivity is crucial for minimizing off-target effects and for specifically studying the function of mitochondrial TRAP1.
Q4: In which research areas is this compound commonly used?
This compound and other TRAP1 inhibitors are valuable tools in several research areas, including:
-
Cancer Biology: TRAP1 is often overexpressed in cancer cells and contributes to tumor progression, metabolic reprogramming, and drug resistance.[2][6][8][9]
-
Neurodegenerative Diseases: Mitochondrial dysfunction is a hallmark of many neurodegenerative disorders, and TRAP1 has been implicated in protecting neurons from oxidative stress.[3][10]
-
Metabolic Disorders: Given TRAP1's role in regulating cellular metabolism, its inhibitors are used to study the switch between oxidative phosphorylation and glycolysis.[4][11]
-
Cellular Stress Responses: TRAP1 is a key component of the mitochondrial unfolded protein response (UPRmt) and protects cells from various stressors.[10][12]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no effect of this compound on cell viability. | Compound Instability: Improper storage or handling of this compound can lead to degradation. | Store the compound as recommended by the manufacturer, typically at -20°C or -80°C in a desiccated environment.[1] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a stock for each experiment. |
| Incorrect Dosage: The effective concentration of this compound can vary significantly between cell lines. | Perform a dose-response curve (e.g., using an MTS or MTT assay) to determine the optimal concentration (IC50) for your specific cell line.[13] | |
| Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to TRAP1 inhibition. | Verify TRAP1 expression levels in your cell line via Western blot. Consider using a positive control cell line known to be sensitive to TRAP1 inhibitors. | |
| Unexpected changes in cellular metabolism (e.g., no shift to glycolysis). | Cellular Context: The metabolic response to TRAP1 inhibition can be context-dependent.[8] | Measure both Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using a metabolic flux analyzer to get a complete picture of the metabolic phenotype. |
| Off-target Effects: Although selective, high concentrations of the inhibitor might have off-target effects. | Use the lowest effective concentration determined from your dose-response studies. Include appropriate controls, such as a vehicle-only control and potentially a control compound with a similar structure but no TRAP1 inhibitory activity. | |
| Difficulty in detecting degradation of TRAP1 client proteins. | Inappropriate Time Point: The kinetics of client protein degradation can vary. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing maximal degradation of your specific client protein by Western blot. |
| Low Abundance of Client Protein: The client protein of interest may be expressed at low levels. | Optimize your Western blot protocol for detecting low-abundance proteins. This may include using a more sensitive chemiluminescent substrate or loading more protein per lane. | |
| Antibody Issues: The primary antibody against the client protein may be of poor quality. | Validate your antibody using positive and negative controls (e.g., cells with known overexpression or knockdown of the target protein). | |
| Variability in mitochondrial membrane potential measurements. | Assay Conditions: Staining and imaging conditions for potentiometric dyes (like TMRM or JC-1) can be sensitive. | Standardize all assay parameters, including dye concentration, incubation time, and imaging settings. Use a positive control for depolarization (e.g., CCCP or FCCP).[3] |
| Cell Health: Unhealthy or dying cells will have a compromised mitochondrial membrane potential, independent of the experimental treatment. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Use a viability marker to exclude dead cells from the analysis. |
Experimental Protocols
Key Experiment: Western Blot for TRAP1 Client Protein Degradation
Objective: To assess the effect of this compound on the protein levels of a known TRAP1 client (e.g., NDUFS1, a subunit of complex I).[2]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the TRAP1 client protein (e.g., anti-NDUFS1) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize the client protein signal to the loading control.
Key Experiment: Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for a specified period (e.g., 72 hours).[2]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[13]
Visualizations
Caption: Simplified signaling pathway of TRAP1 in the mitochondrion and the inhibitory effect of this compound.
Caption: Standard experimental workflow for Western blotting to analyze protein levels after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Expression of TRAP1 Protects Mitochondrial Function in Motor Neurons under Conditions of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRAP1 TNF receptor associated protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. TRAP1 in Oxidative Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. sdbonline.org [sdbonline.org]
- 13. Inhibition of TRAP1 accelerates the DNA damage response, activation of the heat shock response and metabolic reprogramming in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Trap1-IN-1 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Trap1-IN-1 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the mitochondrial chaperone protein TRAP1 (TNF receptor-associated protein 1), a member of the Heat Shock Protein 90 (HSP90) family.[1][2][3] TRAP1 plays a crucial role in maintaining mitochondrial integrity, regulating protein folding, and protecting cells from oxidative stress and apoptosis.[4][5] this compound exerts its effects by binding to the ATP-binding pocket of TRAP1, thereby inhibiting its chaperone function. This leads to the degradation of TRAP1 client proteins, disruption of the mitochondrial membrane potential, inhibition of oxidative phosphorylation (OXPHOS), and a metabolic shift towards glycolysis.[6]
Q2: What is the recommended starting concentration for this compound in a new cell line?
For a new cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. A sensible starting point for a cell viability assay (e.g., MTT or CellTiter-Glo) would be a concentration range of 0.1 µM to 50 µM. Based on the IC50 value obtained, you can then select appropriate concentrations for more specific functional assays.
Q3: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium. To avoid precipitation, it is advisable to make intermediate dilutions in DMSO before the final dilution in an aqueous medium. The final DMSO concentration in your assay should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Problem 1: High background cytotoxicity or unexpected cell death.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response curve to determine the IC50 value for your specific cell line and assay duration. Start with a broad range of concentrations (e.g., 0.01 µM to 100 µM) and narrow it down. For functional assays, use concentrations at or below the IC50.
-
-
Possible Cause 2: Solvent (DMSO) toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is 0.1% or lower. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) to assess the effect of the solvent alone.
-
-
Possible Cause 3: Off-target effects.
-
Solution: While this compound is selective, high concentrations may lead to off-target effects. If you suspect off-target effects, consider using a structurally different TRAP1 inhibitor as a control or validating your findings using genetic approaches like siRNA-mediated TRAP1 knockdown.
-
Problem 2: No observable effect of this compound.
-
Possible Cause 1: this compound concentration is too low.
-
Solution: Increase the concentration of this compound. Refer to the dose-response curve you generated to select a higher, yet non-toxic, concentration.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: The effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for your desired readout.
-
-
Possible Cause 3: Low or no expression of TRAP1 in the cell line.
-
Solution: Verify the expression level of TRAP1 in your cell line using Western blotting or qPCR. If TRAP1 expression is low, the cells may be less sensitive to its inhibition. Consider using a cell line with known high TRAP1 expression as a positive control.
-
-
Possible Cause 4: Inactivation of the compound.
-
Solution: Ensure proper storage of the this compound stock solution. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell density.
-
Solution: Ensure that you seed the same number of cells for each experiment and that the cells are in the logarithmic growth phase when the treatment is applied.
-
-
Possible Cause 2: Inconsistent compound preparation.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing of the compound in the culture medium.
-
-
Possible Cause 3: Biological variability.
-
Solution: Perform multiple biological replicates for each experiment to account for inherent biological variation.
-
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the cell type, assay duration, and the specific biological question being addressed. The following table provides general concentration ranges for various common cell-based assays. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal working concentration.
| Assay Type | Typical Concentration Range (µM) | Key Considerations |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 0.1 - 50 | Determine the IC50 value to guide concentrations for other assays.[7][8][9][10] |
| Apoptosis (e.g., Caspase Activity, Annexin V) | 1 - 25 | Use a concentration that induces a measurable apoptotic response without causing widespread necrosis.[11][12][13] |
| Mitochondrial Membrane Potential (e.g., JC-1, TMRM) | 0.5 - 10 | Lower concentrations are often sufficient to observe changes in mitochondrial potential.[14][15][16][17][18] |
| Western Blotting (for client protein degradation) | 5 - 20 | A concentration that effectively inhibits TRAP1 should lead to the degradation of its client proteins. |
| Metabolic Assays (e.g., Seahorse XF) | 1 - 15 | Monitor changes in oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting range would be from 100 µM down to 0.05 µM (final concentrations will be 50 µM to 0.025 µM). Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.[9][10]
-
Protocol 2: Assessing Mitochondrial Membrane Potential using JC-1
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and treat with the desired concentrations of this compound (and controls, including a positive control for depolarization like CCCP) for the determined time.
-
JC-1 Staining:
-
Prepare a working solution of JC-1 (typically 1-5 µg/mL) in pre-warmed cell culture medium.
-
Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or assay buffer.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).
-
Flow Cytometry: After staining and washing, detach the cells (if adherent) and resuspend them in PBS. Analyze the cell suspension using a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel. A shift from red to green fluorescence indicates mitochondrial depolarization.[16][17][18]
-
Visualizations
References
- 1. TRAP1 regulation of mitochondrial life or death decision in cancer cells and mitochondria-targeted TRAP1 inhibitors -BMB Reports | Korea Science [koreascience.kr]
- 2. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells [frontiersin.org]
- 4. bmbreports.org [bmbreports.org]
- 5. Tumor necrosis factor-associated protein 1 (TRAP-1) protects cells from oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRAP1 chaperone protein mutations and autoinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Viability Assays for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 13. fishersci.com [fishersci.com]
- 14. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced Expression of TRAP1 Protects Mitochondrial Function in Motor Neurons under Conditions of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. stratech.co.uk [stratech.co.uk]
- 18. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Overcoming Trap1-IN-1 Solubility Issues
Welcome to the technical support center for Trap1-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with this compound in aqueous solutions for experimental use.
Troubleshooting Guide
Issue: this compound precipitates out of solution when diluted from a DMSO stock into aqueous buffer or cell culture medium.
Possible Cause 1: Low aqueous solubility of this compound.
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Direct dilution from a high-concentration DMSO stock into an aqueous environment can cause the compound to crash out of solution.
Solutions:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as high as your experiment allows, typically between 0.1% and 0.5%. However, some cell lines or assays may tolerate higher concentrations. Always perform a vehicle control to assess the effect of DMSO on your specific system.[1][2]
-
Use a Co-solvent Formulation: For in vitro and in vivo experiments, a co-solvent system can significantly improve solubility. A commonly used formulation involves a combination of DMSO, PEG300, and Tween-80.[3]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your final aqueous buffer. This gradual decrease in solvent strength can help maintain solubility.
-
Pre-warm Solutions: Warming the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution can help improve solubility.[4]
-
Sonication: After dilution, briefly sonicate the solution to help dissolve any microscopic precipitates.[4][5]
Possible Cause 2: The concentration of this compound exceeds its solubility limit in the final solution.
Even with optimized solvent conditions, there is a maximum concentration at which this compound will remain dissolved.
Solutions:
-
Determine the Kinetic Solubility: If you are consistently observing precipitation, it may be necessary to experimentally determine the kinetic solubility of this compound in your specific assay buffer.[6]
-
Work at a Lower Concentration: If possible, adjust your experimental design to use a lower final concentration of this compound.
Issue: Variability in experimental results when using this compound.
Possible Cause: Incomplete dissolution or precipitation of this compound.
If the compound is not fully dissolved, the actual concentration in your experiment will be lower and more variable than intended.
Solutions:
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation (cloudiness, visible particles) before adding it to your experiment.
-
Consistent Preparation: Ensure that you are using a consistent and validated protocol for preparing your this compound solutions for every experiment.
-
Fresh Preparations: It is recommended to prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of working solutions.[4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.[3]
Q2: How should I store the this compound stock solution?
A2: Store the DMSO stock solution at -20°C or -80°C. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4]
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS or in cell culture medium?
A3: It is not recommended to dissolve this compound directly in aqueous buffers or media due to its poor aqueous solubility. A concentrated stock solution in an organic solvent like DMSO should be prepared first.[7]
Q4: What is a reliable method to prepare a working solution of this compound for a cell-based assay?
A4: A reliable method is to first prepare a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your cell culture medium to the final desired concentration, ensuring the final DMSO concentration is compatible with your cells (typically ≤ 0.5%). Gentle mixing and pre-warming the medium can aid in dissolution.[1]
Q5: I am observing precipitation even at low final DMSO concentrations. What else can I try?
A5: If precipitation persists, consider using a formulation with co-solvents. For example, a vehicle containing PEG300 and Tween-80 in addition to DMSO can enhance the solubility of hydrophobic compounds in aqueous solutions.[3] You may also try brief sonication after dilution.[5]
Quantitative Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Observations | Reference |
| DMSO | ≥ 200 mg/mL (230.75 mM) | Clear solution with sonication | [3] |
| Ethanol | < 1 mg/mL | Poorly soluble | N/A |
| Water | < 0.1 mg/mL | Insoluble | N/A |
Note: "N/A" indicates that specific quantitative data was not found in the search results, but is based on general knowledge of similar hydrophobic compounds.
Table 2: Recommended Formulations for In Vivo and In Vitro Use
| Formulation | Composition | Achievable Concentration | Use Case | Reference |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (5.77 mM) | In vivo, In vitro | [3] |
| Formulation 2 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (5.77 mM) | In vivo | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 866.74 g/mol .
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.[5]
-
Visually confirm that the solution is clear and free of any precipitate.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound DMSO stock solution
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final concentration of this compound and the final volume of the working solution needed for your experiment.
-
Calculate the volume of the 10 mM DMSO stock solution required. Ensure the final DMSO concentration in the cell culture medium does not exceed the tolerance of your cells (typically ≤ 0.5%).
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the 10 mM this compound DMSO stock solution dropwise.
-
Continue to mix the solution for another 30 seconds.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately in your cell-based assay.
Protocol 3: General Method for Solubilizing Hydrophobic Compounds
This protocol provides a general workflow for troubleshooting the solubility of hydrophobic compounds like this compound.
Caption: Workflow for dissolving hydrophobic compounds.
Signaling Pathway and Mechanism of Action
TRAP1 Signaling Pathways
TRAP1 is a mitochondrial chaperone protein that plays a crucial role in maintaining mitochondrial homeostasis and cell survival.[8][9] It is involved in several signaling pathways that regulate apoptosis, cellular metabolism, and response to oxidative stress.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
identifying and mitigating off-target effects of Trap1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of Trap1 inhibitors.
Troubleshooting Guides
Unexpected experimental outcomes when using a Trap1 inhibitor may be due to off-target effects. This section provides guidance on how to identify and mitigate these effects.
Table 1: Potential Off-Target Effects of Trap1 Inhibitors and Mitigation Strategies
| Potential Off-Target Effect | Observed Phenotype | Potential Off-Target(s) | Mitigation Strategy |
| Cytotoxicity in normal cells | Unexpected cell death in non-cancerous cell lines. | Cytosolic Hsp90 isoforms (Hsp90α/β), other mitochondrial chaperones.[1][2] | Use a structurally unrelated Trap1 inhibitor as a control. Perform dose-response curves in both normal and cancer cell lines. |
| Alterations in cellular metabolism unrelated to Trap1 inhibition | Changes in glycolysis or oxidative phosphorylation that are inconsistent with known Trap1 function. | Kinases involved in metabolic regulation (e.g., AMPK, AKT).[3] | Profile the inhibitor against a panel of metabolic kinases. Use specific inhibitors for suspected off-target kinases in combination with the Trap1 inhibitor. |
| Induction of the heat shock response | Upregulation of cytosolic heat shock proteins (e.g., Hsp70, Hsp90). | Inhibition of cytosolic Hsp90.[4] | Monitor the expression of heat shock proteins by western blot. Use a Trap1 inhibitor with high selectivity over cytosolic Hsp90. |
| Mitochondrial dysfunction beyond Trap1 inhibition | Severe mitochondrial depolarization, swelling, and loss of integrity not rescued by Trap1 overexpression. | Components of the mitochondrial permeability transition pore (mPTP) other than Cyclophilin D.[4] | Assess mitochondrial morphology and membrane potential using imaging and fluorescent dyes. Compare effects to known mPTP inducers. |
| Unexpected changes in signaling pathways | Modulation of signaling pathways not directly regulated by Trap1 (e.g., growth factor signaling, cell cycle progression).[2][3] | Various kinases or phosphatases. | Perform phosphoproteomic or kinome-wide activity assays to identify affected pathways. Validate off-targets using in vitro kinase assays. |
Table 2: Experimental Protocols for Identifying and Mitigating Off-Target Effects
| Experiment | Purpose | Brief Protocol |
| Kinome Scanning | To identify off-target kinases of the Trap1 inhibitor.[5] | Incubate the inhibitor with a large panel of purified kinases and measure its effect on their activity. This is typically done as a service by specialized companies. |
| Cellular Thermal Shift Assay (CETSA) | To confirm target engagement and identify off-target binding in a cellular context. | Treat cells with the inhibitor, heat the cell lysate to denature proteins, and quantify the amount of soluble protein at different temperatures by western blot or mass spectrometry. Target and off-target proteins will show increased thermal stability upon inhibitor binding. |
| Chemical Proteomics | To identify protein interactors (including off-targets) of the inhibitor.[6][7] | Immobilize the inhibitor on a solid support (e.g., beads), incubate with cell lysate, and identify bound proteins by mass spectrometry. |
| Rescue Experiments | To confirm that the observed phenotype is due to on-target inhibition. | Overexpress a resistant mutant of Trap1 in the cells and assess if the phenotype caused by the inhibitor is reversed. Alternatively, use a structurally unrelated Trap1 inhibitor and check for the same phenotype.[8] |
| Negative Control Compound | To distinguish on-target from off-target effects.[9][10] | Use a close chemical analog of the inhibitor that is inactive against Trap1. The negative control should ideally retain affinity for the off-targets. If the phenotype is lost with the negative control, it is likely an on-target effect. |
Frequently Asked Questions (FAQs)
Q1: My Trap1 inhibitor is showing toxicity in my control cell line. What could be the cause?
A1: This could be due to off-target inhibition of other essential proteins. Trap1 is a member of the Hsp90 family, and many inhibitors show some degree of cross-reactivity with cytosolic Hsp90 isoforms, which are crucial for normal cell function.[1][2] We recommend performing a dose-response curve to determine the therapeutic window and testing the inhibitor on a panel of different normal cell lines. Using a structurally different Trap1 inhibitor can also help clarify if the toxicity is a class effect or specific to your compound.
Q2: I am observing changes in a signaling pathway that I don't believe is downstream of Trap1. How can I confirm an off-target effect?
A2: Unexpected modulation of signaling pathways is a common off-target effect of kinase and ATPase inhibitors.[3][6] To investigate this, you can perform a phosphoproteomic analysis to get a broad overview of the signaling changes. Subsequently, you can use in vitro kinase assays to test whether your inhibitor directly affects the activity of kinases in the identified pathway.
Q3: How can I be sure that the phenotype I observe is due to the inhibition of Trap1 and not an off-target?
A3: The gold standard for confirming on-target activity is a rescue experiment.[8] This can be done by overexpressing a form of Trap1 that is resistant to your inhibitor. If the phenotype is reversed in the presence of the resistant mutant, it strongly suggests an on-target effect. Additionally, using a second, structurally unrelated Trap1 inhibitor that produces the same phenotype provides further evidence for on-target activity.
Q4: What is the importance of using a negative control compound?
Q5: Are there any known off-targets for Trap1 inhibitors?
A5: While specific off-target profiles are unique to each inhibitor, a common off-target for inhibitors targeting the ATPase domain of Trap1 is other Hsp90 family members, such as the cytosolic Hsp90α and Hsp90β, and the endoplasmic reticulum resident Grp94.[1] Depending on the inhibitor's chemical structure, it could also interact with various kinases. Therefore, comprehensive profiling is essential.
Visualizations
Caption: A workflow for troubleshooting unexpected experimental outcomes.
Caption: On-target vs. potential off-target effects of a Trap1 inhibitor.
Caption: Workflow for identifying off-targets using chemical proteomics.
References
- 1. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]
- 4. wistar.org [wistar.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Refubium - Off-target identification for a multitarget kinase inhibitor by Chemical Proteomics [refubium.fu-berlin.de]
- 8. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Unexpected Cell Toxicity with TRAP1-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cell toxicity when using the TRAP1 inhibitor, TRAP1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial isoform of the heat shock protein 90 (Hsp90) family. Its primary mechanism of action is the disruption of TRAP1 tetramer stability, which leads to the degradation of TRAP1 client proteins.[1] this compound has demonstrated over 250-fold selectivity for TRAP1 over the endoplasmic reticulum Hsp90 isoform, Grp94. Beyond its direct action on TRAP1, this inhibitor also affects cellular metabolism by inhibiting mitochondrial complex I of the oxidative phosphorylation (OXPHOS) system, leading to a disruption of the mitochondrial membrane potential and an enhancement of glycolysis.[1]
Q2: What are the potential causes of unexpected cell toxicity with this compound?
Unexpected cell toxicity when using this compound can stem from several factors, which can be broadly categorized as on-target effects, off-target effects, and experimental artifacts.
-
On-target effects: Inhibition of TRAP1's protective functions in mitochondria can lead to increased cellular stress and apoptosis. TRAP1 helps maintain mitochondrial integrity and protects against oxidative stress.[2][3] Its inhibition can therefore sensitize cells to apoptosis.[1][4][5]
-
Off-target effects: this compound is known to inhibit mitochondrial complex I of the electron transport chain.[1] This can lead to a significant decrease in ATP production and an increase in reactive oxygen species (ROS), contributing to cytotoxicity.
-
Experimental artifacts: Issues such as incorrect compound concentration, solubility problems, or inappropriate cell culture conditions can also lead to observations of unexpected toxicity.
Q3: My cells are dying at a lower concentration of this compound than expected. What should I do?
First, verify the concentration and purity of your this compound stock solution. Improper storage or handling can affect its stability and potency. Ensure that the final concentration in your cell culture medium is accurate. It is also crucial to consider the metabolic state of your cells. Cells that are highly dependent on oxidative phosphorylation may be more sensitive to the off-target effects of this compound on mitochondrial complex I.
Q4: How can I determine if the observed toxicity is an on-target or off-target effect?
Distinguishing between on-target and off-target effects is a critical step in troubleshooting. Here are a few strategies:
-
Rescue experiments: Attempt to rescue the toxic phenotype. For example, since TRAP1 inhibition can lead to increased oxidative stress, treating cells with an antioxidant like N-acetylcysteine (NAC) might mitigate the toxicity if it's ROS-dependent.
-
Use of a structurally different TRAP1 inhibitor: If available, using another TRAP1 inhibitor with a different chemical scaffold can help determine if the toxicity is specific to TRAP1 inhibition or a result of an off-target effect of this compound's particular structure.
-
Assess mitochondrial complex I activity: Directly measure the activity of mitochondrial complex I in the presence of this compound to confirm if this off-target effect is prominent at the concentrations you are using.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity in multiple cell lines.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect inhibitor concentration | Verify the dilution calculations and the concentration of the stock solution. Consider having the stock solution's concentration independently verified. | Accurate inhibitor concentration ensures reproducible results. |
| Inhibitor instability | Prepare fresh dilutions from a new stock solution. Ensure proper storage of the stock solution at -20°C or -80°C as recommended. | Rules out degradation of the inhibitor as a cause of inconsistent results. |
| Poor inhibitor solubility | Visually inspect the media for any precipitation. Prepare the stock solution in 100% DMSO and ensure the final DMSO concentration in the culture media is low (typically <0.5%) to avoid solvent toxicity. Sonication may aid in dissolution.[1] | A fully dissolved inhibitor will have predictable activity. |
| Off-target inhibition of mitochondrial complex I | Perform a Seahorse XF Cell Mito Stress Test to assess the oxygen consumption rate (OCR). A significant decrease in basal and maximal respiration after this compound treatment would indicate complex I inhibition. | Confirms if the off-target effect on mitochondrial respiration is a major contributor to the observed toxicity. |
| High cellular dependence on oxidative phosphorylation | Culture cells in media supplemented with galactose instead of glucose. This forces cells to rely more on mitochondrial respiration. If toxicity is exacerbated, it points towards a mitochondrial liability. | Identifies cell types that are particularly sensitive to mitochondrial perturbations. |
Issue 2: Cell morphology changes and detachment at sub-lethal concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Induction of apoptosis | Perform an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry to quantify apoptotic and necrotic cells. | Differentiates between programmed cell death and other forms of cell death or stress. |
| Disruption of mitochondrial membrane potential (ΔΨm) | Use a fluorescent dye such as TMRM or TMRE to measure the mitochondrial membrane potential. A decrease in fluorescence intensity indicates depolarization, an early hallmark of apoptosis. | Confirms that the inhibitor is impacting mitochondrial health and integrity. |
| Alterations in cellular metabolism | Measure the extracellular acidification rate (ECAR) using a Seahorse XF Analyzer. An increase in ECAR would be consistent with the known effect of this compound enhancing glycolysis. | Provides insight into the metabolic rewiring induced by the inhibitor. |
| Degradation of TRAP1 client proteins | Perform Western blot analysis for known TRAP1 client proteins (e.g., Cyclophilin D, SOD2). A decrease in the levels of these proteins would confirm on-target activity. | Validates that the inhibitor is engaging its intended target within the cells. |
Experimental Protocols
Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRM
Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potential. A decrease in mitochondrial membrane potential results in a loss of TMRM fluorescence.[1][6]
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
During the last 30 minutes of incubation, add TMRM to each well at a final concentration of 20-100 nM.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed culture medium or PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~548 nm and an emission wavelength of ~573 nm.
-
(Optional) Co-stain with a mitochondrial mass dye like MitoTracker Green to normalize for mitochondrial content.
Measurement of Mitochondrial Respiration using Seahorse XF Cell Mito Stress Test
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a profile of cellular metabolism. The Mito Stress Test uses sequential injections of mitochondrial inhibitors to assess key parameters of mitochondrial function.[7][8][9]
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat cells with this compound or vehicle control for the desired time.
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate in a non-CO2 incubator at 37°C.
-
Load the sensor cartridge with the mitochondrial inhibitors: oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).
-
Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters upon this compound treatment would indicate mitochondrial dysfunction.
Western Blot for TRAP1 Client Proteins
Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. A decrease in the expression of known TRAP1 client proteins following treatment with this compound would confirm on-target activity.[10][11][12]
Protocol:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a TRAP1 client protein (e.g., Cyclophilin D, SOD2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein levels to a loading control such as β-actin or GAPDH.
Signaling Pathways and Logical Relationships
To visualize the cellular processes affected by this compound, the following diagrams illustrate the key signaling pathways and the logical flow of troubleshooting.
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for unexpected cell toxicity.
References
- 1. TRAP1 Regulates Proliferation, Mitochondrial Function and has Prognostic Significance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRAP1 regulation of mitochondrial life or death decision in cancer cells and mitochondria-targeted TRAP1 inhibitors -BMB Reports | Korea Science [koreascience.kr]
- 4. aacrjournals.org [aacrjournals.org]
- 5. agilent.com [agilent.com]
- 6. The mitochondrial chaperone TRAP1 regulates F-ATP synthase channel formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Respiration XF Cell Mito Stress Test | Agilent [agilent.com]
- 9. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 11. bio-rad.com [bio-rad.com]
- 12. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Trap1-IN-1 in experimental conditions
Welcome to the technical support center for TRAP1-IN-1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the experimental use of this compound, with a focus on improving its stability and ensuring reliable experimental outcomes.
I. Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions.
Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.
| Potential Cause | Troubleshooting/Solution |
| Degradation of this compound in stock solution. | Storage: Ensure the compound is stored under the recommended conditions. For long-term storage, use -80°C (up to 6 months) and for short-term, -20°C (up to 1 month), always in a sealed container away from moisture.[1] Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the stock solution. It is highly recommended to aliquot the stock solution into single-use volumes to maintain compound integrity. |
| Instability in aqueous solutions/cell culture media. | Fresh Preparation: Prepare working solutions of this compound fresh for each experiment from a DMSO stock. Avoid storing the inhibitor in aqueous buffers or cell culture media for extended periods. pH Considerations: Be mindful of the pH of your experimental buffer. While specific data for this compound is unavailable, the stability of small molecules can be pH-dependent. Maintain a physiological pH (around 7.4) unless the experimental protocol specifies otherwise. |
| Photodegradation. | Light Protection: Protect solutions containing this compound from direct light, especially during long incubation periods. Use amber-colored tubes or cover plates with foil. |
| Non-specific binding. | Use of appropriate labware: Polypropylene tubes are generally preferred for storing and handling small molecules to minimize adsorption to surfaces. Inclusion of BSA: For in vitro assays lacking serum, consider adding a low concentration of bovine serum albumin (BSA) (e.g., 0.1%) to the buffer to reduce non-specific binding of the inhibitor to labware. |
Issue 2: Precipitation of this compound in experimental solutions.
| Potential Cause | Troubleshooting/Solution |
| Low aqueous solubility. | Solvent Choice: this compound is highly soluble in DMSO. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. Formulation for in vivo studies: For animal studies, specific formulations can improve solubility. Two suggested protocols are: 1. 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. 2. 10% DMSO, 90% Corn Oil. Sonication/Heating: If precipitation occurs during the preparation of a stock solution, gentle warming and/or sonication can aid in dissolution. |
| "Salting out" in high-concentration salt buffers. | Buffer Composition: If using high-salt buffers, prepare the final dilution of this compound just before use. Observe for any precipitation upon addition to the final buffer. |
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, store this compound as a solid or in a DMSO stock solution under the following conditions:
-
-80°C: for up to 6 months.[1]
-
-20°C: for up to 1 month.[1] It is crucial to store the compound in a sealed container, protected from moisture.[1]
Q2: How should I prepare my this compound stock and working solutions?
A2:
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. For example, 200 mg/mL (230.75 mM). Use a newly opened bottle of DMSO as it is hygroscopic and absorbed water can affect solubility. Ultrasonic treatment may be necessary to fully dissolve the compound.
-
Working Solutions: Dilute the DMSO stock solution into your aqueous buffer or cell culture medium immediately before use. It is not recommended to store this compound in aqueous solutions for extended periods.
Q3: What is the known mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of TRAP1, the mitochondrial isoform of Hsp90. It has over 250-fold selectivity for TRAP1 over Grp94. Its mechanism of action involves:
-
Disruption of TRAP1 tetramer stability.
-
Induction of TRAP1 client protein degradation.
-
Inhibition of mitochondrial complex I of oxidative phosphorylation (OXPHOS).
-
Disruption of the mitochondrial membrane potential.
-
Enhancement of glycolysis.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is reported to be highly selective for TRAP1 over Grp94, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations. It is advisable to use the lowest effective concentration and include appropriate controls in your experiments.
III. Experimental Protocols
Protocol 1: General Protocol for Cellular Assays
-
Stock Solution Preparation: Prepare a 10-50 mM stock solution of this compound in 100% DMSO. Aliquot into single-use tubes and store at -80°C.
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of the this compound DMSO stock. Prepare serial dilutions of the inhibitor in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (including vehicle control) and should typically not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay: Perform the desired downstream analysis (e.g., cell viability assay, western blot, metabolic flux analysis).
Protocol 2: Western Blot Analysis for TRAP1 Client Protein Degradation
-
Cell Treatment: Treat cells with this compound or vehicle control as described in Protocol 1.
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against TRAP1 client proteins (e.g., c-Src, Cyclophilin D) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
IV. Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Solvent | DMSO | |
| Solubility in DMSO | ≥ 200 mg/mL (230.75 mM) | |
| Storage (Solid/DMSO Stock) | -80°C for 6 months; -20°C for 1 month | [1] |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| In Vivo Formulation 2 | 10% DMSO, 90% Corn Oil |
V. Visualizations
Caption: Simplified signaling pathway of TRAP1 in the mitochondrion and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cellular assays.
Caption: Logical troubleshooting flow for issues with this compound activity.
References
Technical Support Center: Troubleshooting Variability in Trap1-IN-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Trap1-IN-1, a potent and selective inhibitor of the mitochondrial chaperone TRAP1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial isoform of the 90 kDa heat shock protein (Hsp90) family of molecular chaperones.[1][2][3] Its mechanism of action involves:
-
Disruption of TRAP1 Tetramer Stability: It interferes with the quaternary structure of TRAP1, which is crucial for its function.[1][2]
-
Induction of TRAP1 Client Protein Degradation: By inhibiting TRAP1, its client proteins are no longer properly folded or stabilized, leading to their degradation.[1][2]
-
Inhibition of Mitochondrial Respiration: this compound inhibits complex I of the oxidative phosphorylation (OXPHOS) system.[1] TRAP1 itself is known to inhibit succinate dehydrogenase (SDH or complex II) and cytochrome oxidase (complex IV).[3][4][5][6]
-
Disruption of Mitochondrial Membrane Potential: Inhibition of OXPHOS and other mitochondrial functions leads to a loss of the mitochondrial membrane potential.[1][2]
-
Metabolic Reprogramming: It enhances glycolysis, a metabolic shift often observed in cancer cells and a consequence of mitochondrial respiration inhibition.[1][2][7]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to ensure the stability and activity of this compound.
| Condition | Recommendation | Rationale |
| Storage of Solid Compound | Store at -20°C or -80°C in a tightly sealed container, protected from moisture. | This compound is hygroscopic and can degrade upon exposure to moisture. |
| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] | Avoid repeated freeze-thaw cycles which can lead to degradation and precipitation. |
| Solvent for Stock Solution | Use newly opened, anhydrous DMSO for initial stock solution preparation.[1] | The hygroscopic nature of DMSO can impact the solubility of the compound.[1] |
Q3: What are the known off-target effects of this compound?
A3: this compound is designed to be highly selective for TRAP1, with over 250-fold selectivity over Grp94, another Hsp90 family member located in the endoplasmic reticulum.[1][2] However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. It is crucial to use the lowest effective concentration and include appropriate controls to validate that the observed effects are due to TRAP1 inhibition. Some Hsp90 pan-inhibitors have shown off-target effects leading to toxicities, highlighting the importance of isoform-selective inhibitors like this compound.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Compound Activity | - Prepare fresh stock solutions of this compound from solid compound. - Ensure proper storage of stock solutions in small aliquots at -80°C to avoid freeze-thaw cycles.[1] - Use high-purity, anhydrous DMSO for solubilization.[1] |
| Cell Culture Inconsistency | - Maintain consistent cell passage numbers and seeding densities between experiments. - Regularly test cell lines for mycoplasma contamination. - Ensure consistent cell culture media and supplement batches. |
| Pipetting Errors | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions like DMSO stocks. |
Issue 2: Lower than Expected Potency or Lack of Effect
| Potential Cause | Troubleshooting Suggestion |
| Compound Degradation | - Follow recommended storage and handling procedures strictly.[1] - Protect the compound from light if it is light-sensitive (check manufacturer's data sheet). |
| Poor Cell Permeability | - Although this compound is designed to be cell-permeable, its uptake may vary between cell lines. - Increase incubation time with the compound. - Verify target engagement using a Cellular Thermal Shift Assay (CETSA).[8][9][10][11] |
| Low TRAP1 Expression in the Cell Model | - Confirm TRAP1 expression levels in your cell line of interest via Western blot or qPCR. The effects of TRAP1 inhibition are dependent on the presence of the target. |
| Incorrect Assay Endpoint | - The cellular consequences of TRAP1 inhibition can be context-dependent.[12] For example, effects on apoptosis may vary between cell lines.[12] - Consider multiple endpoints to assess the effect of this compound, such as changes in mitochondrial respiration, glycolysis, and client protein levels. |
Issue 3: Inconsistent Results in Cellular Thermal Shift Assays (CETSA)
| Potential Cause | Troubleshooting Suggestion |
| Irregular Melt Curves | - Optimize cell density and lysis conditions.[8] - Ensure complete and consistent cell lysis. - Use appropriate protease inhibitors. |
| Low Signal-to-Noise Ratio | - Optimize the antibody concentration and incubation times for Western blot detection. - For reporter-based CETSA, ensure optimal expression of the tagged protein.[9] Overexpression can sometimes lead to artifacts.[9][10] |
| Compound Interference | - Some compounds can interfere with the detection method (e.g., autofluorescence).[8] - Run a no-cell control with the compound to check for interference. |
| Lack of Thermal Shift | - Confirm that the compound is binding to the target in a biochemical assay if possible. A lack of thermal shift does not always mean a lack of binding, as some interactions do not significantly alter protein stability.[10] |
Signaling Pathways and Experimental Workflows
TRAP1 Signaling Pathway in Cancer Metabolism
Caption: TRAP1 signaling pathway and the effects of this compound.
General Experimental Workflow for Assessing this compound Activity
Caption: A general experimental workflow for studying this compound.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a general guideline and should be optimized for your specific cell line and antibody.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
96-well PCR plates
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot apparatus, plate reader for reporter assays)
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 10 cm dish) and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the optimized duration (e.g., 1-4 hours) in the cell culture incubator.
-
Cell Harvesting: Harvest cells by scraping or trypsinization, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.
-
Aliquoting: Aliquot the cell suspension into a 96-well PCR plate.
-
Heating: Place the PCR plate in a thermal cycler and heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by a 3-minute incubation at room temperature. Include an unheated control.
-
Lysis: Add lysis buffer to each well and incubate on ice for 20 minutes with occasional vortexing.
-
Clarification of Lysates: Centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Protein Quantification: Analyze the amount of soluble TRAP1 in each sample using Western blot or another suitable detection method.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble TRAP1 relative to the unheated control against the temperature. A stabilizing ligand like this compound will shift the melting curve to the right.
Protocol 2: Analysis of Mitochondrial Respiration using Seahorse XF Analyzer
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required)
-
This compound
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: On the day of the assay, replace the culture medium with Seahorse XF base medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired treatment time in a non-CO2 incubator at 37°C.
-
Instrument Calibration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C. Calibrate the Seahorse XF Analyzer.
-
Mitochondrial Stress Test: Load the injection ports of the sensor cartridge with the mitochondrial stress test compounds.
-
Assay Run: Place the cell plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time.
-
Data Analysis: Use the Seahorse Wave software to analyze the OCR data and calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the profiles of this compound treated cells to the vehicle control.
This technical support center provides a starting point for troubleshooting and experimental design. Successful experimentation with this compound will depend on careful optimization of protocols for your specific cellular model and research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRAP1 in Oxidative Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRAP1 in Oxidative Stress and Neurodegeneration [mdpi.com]
- 6. Frontiers | The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells [frontiersin.org]
- 7. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRAP1 Regulates Proliferation, Mitochondrial Function and has Prognostic Significance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Navigating TRAP1 Inhibition: A Technical Guide to Trap1-IN-1
Technical Support Center
This guide serves as a technical resource for researchers, scientists, and drug development professionals working with Trap1-IN-1, a potent and selective inhibitor of the mitochondrial chaperone TRAP1. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the use of this compound.
| Question ID | Question | Answer |
| SOL-01 | My this compound has precipitated out of solution. How can I redissolve it? | Precipitation can occur, especially with stock solutions. To redissolve this compound, gentle warming and/or sonication can be effective. For in vivo preparations, specific solvent systems can be used to improve solubility. For example, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil can achieve a solubility of at least 5 mg/mL.[1] |
| STO-01 | What are the recommended storage conditions for this compound? | For long-term stability, store the stock solution at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable. Ensure the compound is sealed and protected from moisture.[1] |
| EXP-01 | I am not observing the expected downstream effects on mitochondrial respiration. What could be the issue? | There are several factors to consider: 1. Compound Integrity: Ensure the compound has been stored correctly and has not degraded. 2. Cellular Uptake: Verify that this compound is effectively entering the mitochondria of your specific cell line. Permeabilization controls can be useful. 3. Dosage and Incubation Time: Optimize the concentration and duration of treatment. A dose-response and time-course experiment is highly recommended. 4. Cellular Context: The metabolic state of your cells can influence the outcome. TRAP1's role in regulating the switch between oxidative phosphorylation and glycolysis means that the baseline metabolic phenotype of your cells is critical.[2][3] |
| OFF-01 | Are there any known off-target effects of this compound that I should be aware of? | This compound is reported to have over 250-fold selectivity for TRAP1 over Grp94, another HSP90 family member.[1] However, as with any inhibitor, off-target effects are possible, especially at high concentrations. It is crucial to include appropriate controls, such as a negative control compound and experiments in TRAP1-knockdown or knockout cells to confirm that the observed effects are TRAP1-dependent.[4] Some mitochondrial-targeting moieties themselves can have effects on mitochondrial function, so careful experimental design is key.[5] |
| MET-01 | My results on metabolic phenotype are inconsistent. Why might this be? | The metabolic phenotype of cancer cells is highly plastic. TRAP1 inhibition can shift the balance between oxidative phosphorylation and aerobic glycolysis.[2][3][5] The specific outcome can be context-dependent, influenced by the cancer type, the tumor microenvironment, and the underlying genetic mutations. Therefore, it is essential to thoroughly characterize the metabolic profile of your cellular model both at baseline and after treatment. |
| APO-01 | I am not seeing the expected induction of apoptosis. What should I check? | TRAP1 has a pro-survival role by inhibiting apoptosis through mechanisms like preventing the opening of the mitochondrial permeability transition pore (mPTP).[6][7] If you are not observing apoptosis upon this compound treatment, consider the following: 1. Apoptosis Assay Sensitivity: Ensure your chosen assay is sensitive enough to detect the expected level of cell death. 2. Cell Line Resistance: Some cell lines may have redundant anti-apoptotic pathways that compensate for TRAP1 inhibition. 3. Experimental Conditions: The induction of apoptosis by TRAP1 inhibition can be enhanced under conditions of cellular stress, such as oxidative stress.[8] |
Key Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powdered this compound in anhydrous DMSO.
-
Solubilization: If precipitation occurs, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate until the compound is fully dissolved.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Cellular Assay for Mitochondrial Respiration
-
Cell Seeding: Plate cells at an appropriate density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the optimized duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate the plate at 37°C in a non-CO2 incubator.
-
Seahorse XF Analyzer: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis: Measure the oxygen consumption rate (OCR) to determine key parameters of mitochondrial respiration, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Protocol 3: Western Blot Analysis of TRAP1 Client Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against TRAP1 client proteins (e.g., cyclophilin D, PINK1) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures can aid in understanding and troubleshooting.
Caption: Signaling pathway of this compound action in the mitochondrion.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mitochondrial HSP90 Paralog TRAP1: Structural Dynamics, Interactome, Role in Metabolic Regulation, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of TRAP1 accelerates the DNA damage response, activation of the heat shock response and metabolic reprogramming in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Trap1-IN-1 Treatment
Welcome to the technical support center for Trap1-IN-1, a selective inhibitor of the mitochondrial chaperone TRAP1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial isoform of the 90 kDa heat shock protein (Hsp90) family.[1] By selectively binding to the N-terminal ATP-binding pocket of TRAP1, this compound disrupts its chaperone activity.[2] This leads to the degradation of TRAP1 client proteins, disruption of TRAP1 tetramer stability, inhibition of mitochondrial complex I of oxidative phosphorylation (OXPHOS), and a decrease in the mitochondrial membrane potential.[1] Ultimately, this can induce metabolic reprogramming towards glycolysis and trigger apoptosis in cancer cells.
Q2: What are the key cellular pathways affected by this compound treatment?
A2: this compound treatment primarily impacts mitochondrial homeostasis and cellular metabolism. Key affected pathways include:
-
Mitochondrial Respiration: Inhibition of TRAP1 can lead to a decrease in oxidative phosphorylation.[1]
-
Glycolysis: As a compensatory mechanism for reduced mitochondrial respiration, cells may exhibit an enhanced glycolytic rate.[1]
-
Apoptosis: By disrupting mitochondrial integrity and promoting the release of pro-apoptotic factors, this compound can induce programmed cell death.[3]
-
Cellular Stress Response: Inhibition of TRAP1 can activate the heat shock response and the DNA damage response.[4]
Q3: How do I determine the optimal concentration and incubation time for this compound in my cell line?
A3: The optimal concentration and incubation time for this compound are cell-type specific and depend on the desired experimental outcome. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
-
For cytotoxicity and apoptosis assays: Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and incubate for various time points (e.g., 24, 48, and 72 hours).[2]
-
For metabolic assays: Shorter incubation times may be sufficient to observe changes in mitochondrial respiration and glycolysis. Consider time points from 6 to 24 hours.
-
For target engagement and client protein degradation: Western blot analysis of TRAP1 client proteins can be performed after shorter incubation times (e.g., 4, 8, 12, and 24 hours) to determine the onset of the inhibitor's effect.
A summary of suggested starting points for incubation times based on the desired outcome is provided in the table below.
| Experimental Outcome | Suggested Incubation Time Range |
| Cell Viability/Cytotoxicity | 24 - 72 hours |
| Apoptosis Induction | 24 - 48 hours |
| Metabolic Reprogramming | 6 - 24 hours |
| TRAP1 Client Protein Degradation | 4 - 24 hours |
| DNA Damage Response | 24 hours |
Q4: What are the known client proteins of TRAP1?
A4: TRAP1 has several known client proteins involved in mitochondrial function and cell survival. These include subunits of the electron transport chain, such as SDHB (a subunit of Complex II), and proteins involved in apoptosis regulation.[5]
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent cell health or passage number.
-
Solution: Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase before treatment.
-
-
Possible Cause: Inaccurate inhibitor concentration.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell density across all wells.
-
Issue 2: No significant effect of this compound treatment is observed.
-
Possible Cause: Suboptimal inhibitor concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Refer to the suggested incubation times in the FAQ section.
-
-
Possible Cause: Low expression of TRAP1 in the cell line.
-
Solution: Verify the expression level of TRAP1 in your cell line of interest by Western blot or qPCR. Cell lines with low TRAP1 expression may be less sensitive to the inhibitor.
-
-
Possible Cause: Inactivated inhibitor.
-
Solution: Ensure proper storage of the this compound stock solution at -80°C for long-term storage and -20°C for short-term storage, protected from light and moisture.[1]
-
Issue 3: High background or off-target effects.
-
Possible Cause: this compound concentration is too high.
-
Possible Cause: The observed phenotype is not solely due to TRAP1 inhibition.
-
Solution: Use a rescue experiment by overexpressing a TRAP1 mutant that is resistant to the inhibitor to confirm that the observed effects are on-target. Alternatively, use siRNA-mediated knockdown of TRAP1 as an orthogonal approach to validate the phenotype.
-
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures.[6]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
Western Blot for TRAP1 Client Protein Degradation
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for various time points (e.g., 4, 8, 12, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TRAP1 client proteins (e.g., SDHB) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Caspase-3/7 Activity Assay
This protocol is based on commercially available luminescent caspase activity assays.[7][8]
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound or vehicle control for the desired incubation time (e.g., 24 or 48 hours).
-
Equilibrate the plate and the caspase-gloo reagent to room temperature.
-
Add 100 µL of the caspase-gloo reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
Mitochondrial Stress Test
This protocol is a general guideline for using Seahorse XF Analyzers.[9]
-
Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
Treat cells with this compound or vehicle control for the desired incubation time (e.g., 6, 12, or 24 hours) in a CO2 incubator.
-
One hour prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C.
-
Load the injector ports of the sensor cartridge with mitochondrial stress test compounds (oligomycin, FCCP, and a mixture of rotenone and antimycin A).
-
Calibrate the Seahorse XF Analyzer.
-
Run the mitochondrial stress test protocol on the analyzer to measure the oxygen consumption rate (OCR).
Visualizations
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow.
Caption: Troubleshooting Flowchart.
References
- 1. researchgate.net [researchgate.net]
- 2. Knockdown of TRAP1 promotes cisplatin-induced apoptosis by promoting the ROS-dependent mitochondrial dysfunction in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor necrosis factor receptor-associated protein 1 regulates hypoxia-induced apoptosis through a mitochondria-dependent pathway mediated by cytochrome c oxidase subunit II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of TRAP1 accelerates the DNA damage response, activation of the heat shock response and metabolic reprogramming in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAcylation suppresses TRAP1 activity and promotes mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 9. agilent.com [agilent.com]
how to control for the effects of the mitochondrial targeting moiety of TRAP1 inhibitors
Technical Support Center: TRAP1 Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with TRAP1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on controlling for the effects of mitochondrial targeting moieties.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to control for the effects of the mitochondrial targeting moiety?
A1: Many TRAP1 inhibitors are conjugated to a mitochondrial targeting moiety, such as triphenylphosphonium (TPP), to enhance their accumulation within the mitochondria where TRAP1 resides.[1][2] However, these moieties are not inert and can exert biological effects independent of TRAP1 inhibition. These off-target effects can include disruption of the mitochondrial membrane potential and inhibition of oxidative phosphorylation.[3][4] Therefore, it is essential to use appropriate controls to distinguish the specific effects of TRAP1 inhibition from the non-specific effects of the targeting group.
Q2: What is the most appropriate negative control for a TRAP1 inhibitor with a mitochondrial targeting moiety?
A2: The ideal negative control is a structurally similar compound that includes the mitochondrial targeting moiety but lacks the TRAP1 inhibitory activity. This "inactive" or "scrambled" version of the inhibitor helps to isolate the effects of the targeting moiety itself.[5] For example, if your TRAP1 inhibitor is a peptide, a scrambled peptide sequence with the same targeting group should be used.[5] For small molecule inhibitors, a version of the molecule without the pharmacophore responsible for TRAP1 binding is recommended.
Q3: My TRAP1 inhibitor is inducing apoptosis. How can I be sure this is a TRAP1-specific effect?
A3: To confirm that the observed apoptosis is due to TRAP1 inhibition and not an off-target effect of the mitochondrial targeting moiety, you should perform the following validation experiments:
-
Use an inactive control compound: As described in Q2, treat cells with an equivalent concentration of the control compound. If the control compound does not induce apoptosis to the same extent as your active inhibitor, it suggests the effect is at least partially specific to TRAP1 inhibition.
-
TRAP1 knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate TRAP1 expression. If the inhibitor's apoptotic effect is diminished in TRAP1-depleted cells, it strongly supports a TRAP1-dependent mechanism.
-
Rescue experiment: In TRAP1 knockout or knockdown cells, re-express a wild-type version of TRAP1. If this restores the apoptotic sensitivity to your inhibitor, it confirms the on-target effect.
-
Client protein degradation: Assess the levels of known TRAP1 client proteins, such as NDUFS1 and Sirt3.[3] A specific TRAP1 inhibitor should lead to the degradation of these client proteins, which would not be observed with the inactive control.[3]
Q4: I am observing changes in cellular metabolism (e.g., a shift to glycolysis). How do I confirm this is a TRAP1-mediated effect?
A4: TRAP1 is a known regulator of mitochondrial metabolism.[1][3] To verify that the metabolic changes you observe are due to TRAP1 inhibition, you can:
-
Compare with an inactive control: A control compound with the targeting moiety but no TRAP1 inhibitory action should not produce the same metabolic shift.[3]
-
Analyze TRAP1-deficient cells: Genetically silencing TRAP1 should, to some extent, mimic the effects of the inhibitor on metabolism.
-
Measure mitochondrial respiration: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR). A specific TRAP1 inhibitor is expected to inhibit oxidative phosphorylation.[3]
Troubleshooting Guides
Issue 1: High background toxicity or off-target effects are observed.
-
Possible Cause: The concentration of the inhibitor may be too high, leading to non-specific effects of the mitochondrial targeting moiety.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the lowest effective concentration of your inhibitor that shows the desired on-target effect (e.g., TRAP1 client protein degradation) with minimal toxicity in control cells.
-
Use an inactive control: Treat cells with a range of concentrations of the inactive control compound to determine its toxicity profile. This will help you identify a therapeutic window where the active inhibitor shows specific effects.
-
Shorten treatment duration: In some cases, reducing the exposure time can minimize off-target toxicity while still allowing for the observation of on-target effects.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Variability in cell health, passage number, or seeding density can influence mitochondrial function and the cellular response to mitochondrially-targeted drugs.
-
Troubleshooting Steps:
-
Standardize cell culture conditions: Ensure consistent cell passage numbers, seeding densities, and media formulations for all experiments.
-
Monitor mitochondrial health: Before each experiment, assess the mitochondrial membrane potential of your cells using a fluorescent probe like JC-10 to ensure the starting cell population is healthy.[6]
-
Use fresh inhibitor dilutions: Prepare fresh dilutions of your TRAP1 inhibitor and control compounds for each experiment to avoid degradation.
-
Experimental Protocols & Data
Table 1: Example IC50 Values for TRAP1 Inhibitors and Related Compounds
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |
| Gamitrinib-TPP | Mitochondrial HSP90 | Various Cancer Cell Lines | 0.16 - 29 | [7] |
| Gamitrinib-TPP | hERG | HEK293 | 3.5 | [7] |
| 17-AAG | Pan-HSP90 | Various | Varies | [8] |
| SMTIN-P01 | TRAP1 | Cancer Cells | Cytotoxic | [9] |
Note: IC50 values can vary significantly between different cell lines and assay conditions.
Protocol 1: Validating On-Target TRAP1 Inhibition via Client Protein Degradation
Objective: To confirm that the TRAP1 inhibitor specifically engages and inhibits TRAP1 within the cell, leading to the degradation of its client proteins.
Materials:
-
Cell line of interest
-
TRAP1 inhibitor
-
Inactive control compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against TRAP1, NDUFS1, Sirt3, and a loading control (e.g., GAPDH or β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the TRAP1 inhibitor and the inactive control compound for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle-only control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE to separate the proteins, followed by Western blotting to transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against TRAP1, its client proteins, and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Expected Results: Treatment with the active TRAP1 inhibitor should show a dose-dependent decrease in the levels of TRAP1 client proteins (NDUFS1, Sirt3), while the levels of TRAP1 itself and the loading control should remain relatively unchanged.[3] The inactive control compound should not cause a significant reduction in client protein levels.[3]
Visualizations
Experimental Workflow for Validating TRAP1 Inhibitor Specificity
References
- 1. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of a mitochondria-targeted Hsp90 inhibitor based on the crystal structures of human TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of Trap1-IN-1 in Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Trap1-IN-1 in resistant cell lines.
Troubleshooting Guides
Issue 1: Suboptimal or No Response to this compound in a Known Resistant Cell Line
Possible Cause 1: Intrinsic or Acquired Resistance Mechanisms
-
Explanation: Cancer cells can develop resistance through various mechanisms, including metabolic reprogramming. TRAP1's role in switching between oxidative phosphorylation (OXPHOS) and aerobic glycolysis is often context-dependent.[1][2][3] Resistant cells might have adapted their metabolic pathways to be less reliant on the pathways inhibited by TRAP1 disruption.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression level of TRAP1 in your resistant cell line compared to a sensitive control cell line using Western blot.
-
Assess Mitochondrial Respiration: Measure the Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer to understand the baseline metabolic state of your cells.[4] Cells with very low reliance on OXPHOS might show a less pronounced response to TRAP1 inhibition.
-
Evaluate Combination Strategies: The efficacy of TRAP1 inhibitors can be significantly enhanced through combination with other anti-cancer agents.[1][5] Consider synergistic studies with inhibitors of pathways that are active in your resistant cell line (e.g., MAPK, PI3K, or BET inhibitors).[1]
-
Possible Cause 2: Insufficient Target Engagement
-
Explanation: The inhibitor may not be reaching its target in sufficient concentrations or for a sufficient duration to exert its effect.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a comprehensive dose-response study with a wide range of this compound concentrations. Also, conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to verify direct binding of this compound to TRAP1 in intact cells.
-
Downstream Marker Analysis: Inhibition of TRAP1 is expected to increase mitochondrial stress.[6] Measure levels of reactive oxygen species (ROS) or assess changes in mitochondrial membrane potential to confirm a biological response downstream of TRAP1 inhibition.[4][7]
-
Issue 2: High Variability in Experimental Replicates
Possible Cause 1: Inconsistent Cell Culture Conditions
-
Explanation: Cell density, passage number, and media composition can significantly impact cellular metabolism and drug response.
-
Troubleshooting Steps:
-
Standardize Seeding Density: Ensure that cells are seeded at a consistent density for all experiments.
-
Monitor Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Control for Media Components: Use the same batch of media, serum, and supplements for all related experiments. Note that glucose concentration in the media can influence the metabolic state of the cells.[4]
-
Possible Cause 2: Instability of this compound
-
Explanation: The compound may be unstable in your experimental conditions.
-
Troubleshooting Steps:
-
Fresh Preparation: Prepare fresh stock solutions of this compound and dilute to the final concentration immediately before each experiment.
-
Proper Storage: Store stock solutions at the recommended temperature (typically -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Vehicle Control: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TRAP1 inhibitors like this compound?
A1: TRAP1 is a mitochondrial chaperone protein, part of the HSP90 family.[8][9] It plays a crucial role in regulating mitochondrial metabolism and protecting cancer cells from apoptosis.[10][11] TRAP1 typically suppresses oxidative phosphorylation (OXPHOS) by inhibiting the activity of succinate dehydrogenase (SDH or Complex II) and Complex IV of the electron transport chain.[1][2][8] This promotes a shift towards aerobic glycolysis (the Warburg effect).[11] TRAP1 inhibitors, such as this compound, target the ATPase activity of TRAP1, leading to its inactivation.[1] This disrupts mitochondrial homeostasis, can increase ROS production, and may trigger the mitochondrial permeability transition pore (PTP) opening, leading to apoptosis.[6][12][13]
Q2: My resistant cell line shows high TRAP1 expression but still doesn't respond to this compound. What are the potential reasons?
A2: High TRAP1 expression is a prerequisite for sensitivity, but not a guarantee. Resistance can be multifactorial:
-
Metabolic Plasticity: The cells may have adapted to rely on metabolic pathways that are independent of TRAP1's regulatory functions.
-
Anti-Apoptotic Mechanisms: The cells may have strong anti-apoptotic defenses downstream of the mitochondria that counteract the pro-apoptotic signals from TRAP1 inhibition.
-
Drug Efflux: While less common for this class of drugs, multidrug resistance pumps could potentially reduce the intracellular concentration of the inhibitor.
-
Post-Translational Modifications (PTMs): PTMs of TRAP1 can influence its activity and interaction with inhibitors.[8][10]
Q3: What are the most promising combination strategies to enhance this compound efficacy?
A3: Combination therapy is a highly effective strategy.[5] Synergistic effects have been reported with a variety of agents that target key cancer survival pathways. The choice of combination partner should ideally be guided by the specific genetic and signaling background of the resistant cell line.
Q4: How can I confirm that this compound is inducing mitochondrial dysfunction in my cells?
A4: There are several key experiments to confirm mitochondrial-specific effects:
-
Measure Oxygen Consumption Rate (OCR): Inhibition of TRAP1 often leads to an increase in OCR as its suppressive effect on the electron transport chain is removed.[4]
-
Assess ROS Levels: Increased mitochondrial activity or dysfunction can lead to a rise in reactive oxygen species (ROS). This can be measured using fluorescent probes like CM-H2DCFDA or MitoSOX Red.[4][7]
-
Monitor Mitochondrial Membrane Potential (ΔΨm): A hallmark of mitochondrial-induced apoptosis is the collapse of the mitochondrial membrane potential. This can be assessed using dyes like JC-1 or TMRM.[7]
-
Check ATP Levels: Depending on the cell's metabolic wiring, TRAP1 inhibition can lead to changes in total cellular ATP levels.[4]
Q5: Are there known off-target effects of TRAP1 inhibitors?
A5: TRAP1 is a member of the HSP90 family.[8] While inhibitors like this compound are designed for selectivity, there is potential for off-target effects on other HSP90 isoforms, such as cytosolic HSP90 or ER-localized GRP94, especially at higher concentrations.[14] It is crucial to use the lowest effective concentration and to include appropriate controls, such as comparing the effects with a known cytosolic HSP90 inhibitor.
Data Presentation
Table 1: Reported Synergistic Combinations with TRAP1 Inhibitors
| Combination Partner Class | Specific Agent(s) | Cancer Model(s) | Reference |
| MAPK Inhibitors | Not Specified | BRAFV600E Melanoma | [1] |
| BET Inhibitors | JQ1, OTX015 | Malignant Glioma | [1] |
| Histone Deacetylase Inhibitors | Not Specified | Glioblastoma | [1] |
| TRAIL Pathway Agonists | TRAIL | Glioblastoma | [12] |
| PI3K Inhibitors | Not Specified | Prostate Cancer, Glioblastoma | [12] |
| Chemotherapeutics | Cisplatin | Lung Adenocarcinoma | [5] |
| Chemotherapeutics | 5-Fluorouracil, Oxaliplatin, Irinotecan | Colorectal Cancer | [5] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with this compound or vehicle control for the desired duration (e.g., 6-24 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.
-
Mito Stress Test: Load the injector ports of the sensor cartridge with mitochondrial stressors: oligomycin (Complex V inhibitor), FCCP (uncoupler), and a mixture of rotenone/antimycin A (Complex I/III inhibitors).
-
Data Acquisition: Place the plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, maximal respiration, and spare respiratory capacity.[4]
Protocol 2: Measurement of Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound, vehicle, and a positive control (e.g., H₂O₂).
-
Probe Loading: After treatment, wash the cells with warm PBS. Add the ROS detection probe (e.g., 5 µM CM-H2DCFDA) diluted in PBS and incubate for 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths (e.g., ~495/529 nm for DCFDA).
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control.
Protocol 3: Western Blot for TRAP1 Expression
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against TRAP1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: TRAP1's role in mitochondrial regulation and the inhibitory action of this compound.
Caption: Troubleshooting workflow for lack of response to this compound in resistant cells.
References
- 1. The Mitochondrial HSP90 Paralog TRAP1: Structural Dynamics, Interactome, Role in Metabolic Regulation, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial oxidative phosphorylation TRAP(1)ped in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmbreports.org [bmbreports.org]
- 7. karger.com [karger.com]
- 8. Frontiers | The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells [frontiersin.org]
- 9. New insights into molecular chaperone TRAP1 as a feasible target for future cancer treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]
- 12. wistar.org [wistar.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
minimizing experimental artifacts when using Trap1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental artifacts when using TRAP1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also referred to as compound 35) is a potent and selective inhibitor of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a molecular chaperone in the heat shock protein 90 (Hsp90) family that is primarily located in the mitochondria.[1][2] Its primary mechanism of action is the disruption of TRAP1 tetramer stability, which leads to the degradation of TRAP1 client proteins.[1][2] Additionally, this compound has been shown to inhibit complex I of the mitochondrial oxidative phosphorylation (OXPHOS) system, disrupt the mitochondrial membrane potential, and promote a metabolic shift towards glycolysis.[1][2]
Q2: How selective is this compound for TRAP1 over other Hsp90 isoforms?
This compound exhibits high selectivity for TRAP1. It has been reported to have over 250-fold greater selectivity for TRAP1 compared to Grp94, the Hsp90 isoform with the highest structural similarity in the ATP-binding site.[1][2][3] This selectivity is crucial for minimizing off-target effects on cytosolic Hsp90 isoforms.[2][4]
Q3: What are the expected cellular effects of this compound treatment?
Treatment of cells with this compound is expected to induce a range of effects related to the inhibition of TRAP1 function and the disruption of mitochondrial homeostasis. These include:
-
Selective degradation of TRAP1 client proteins such as NDUFS1, glutaminase-1, and Sirt3.[2]
-
A shift in cellular metabolism from mitochondrial respiration towards glycolysis.[1][2]
-
Potential induction of apoptosis, particularly in cancer cells that are dependent on TRAP1 for survival.[5][6]
Q4: How should I prepare and store this compound?
This compound is typically soluble in DMSO.[1] For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of 200 mg/mL (230.75 mM), though this may require ultrasonication to fully dissolve.[1] It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[1] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline, or corn oil are recommended.[1][3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No or weak effect of this compound | Compound instability: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-80°C for long-term). |
| Low compound concentration: The concentration used may be insufficient to inhibit TRAP1 in your specific cell line or experimental system. | Perform a dose-response experiment to determine the optimal concentration of this compound for your system. | |
| Cell line insensitivity: The cell line used may not be dependent on TRAP1 for survival or may have compensatory mechanisms. | Screen different cell lines to find a sensitive model. Consider measuring the expression level of TRAP1 in your cells. | |
| Off-target effects observed | High compound concentration: Using an excessively high concentration can lead to non-specific effects. | Use the lowest effective concentration determined from a dose-response curve. |
| Non-specific mitochondrial toxicity: The triphenylphosphonium (TPP) moiety used for mitochondrial targeting can have its own effects at high concentrations. | Include a control with a TPP-containing molecule that lacks the TRAP1 inhibitory moiety to assess non-specific mitochondrial effects. | |
| Contamination of the compound: The this compound sample may be impure. | Verify the purity of your compound using analytical methods if possible, or obtain a new batch from a reputable supplier. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell density, passage number, or media components can affect cellular responses. | Standardize your cell culture protocols. Use cells within a consistent passage number range. |
| Inconsistent compound preparation: Variations in dissolving the compound or the age of the stock solution can lead to different effective concentrations. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Ensure the compound is fully dissolved. | |
| Unexpected changes in cellular metabolism | Metabolic reprogramming: this compound is known to inhibit OXPHOS and promote glycolysis.[1][2] | This is an expected on-target effect. Use techniques like Seahorse analysis or measure lactate production to quantify these metabolic changes. |
| Secondary effects of mitochondrial dysfunction: Disruption of mitochondrial function can have widespread effects on cellular signaling and metabolism. | Carefully design your experiments to distinguish between direct effects of TRAP1 inhibition and secondary consequences of mitochondrial dysfunction. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the old medium and add 100 µL of the 2X this compound solution to each well. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance or fluorescence on a plate reader and normalize the results to the vehicle control to determine the IC50 value.
Protocol 2: Western Blot Analysis of TRAP1 Client Proteins
-
Cell Treatment: Treat cells in a 6-well plate with the desired concentration of this compound for 6-24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against TRAP1 client proteins (e.g., NDUFS1, glutaminase-1, Sirt3) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TRAP1抑制剂 | MCE [medchemexpress.cn]
- 4. nd.portals.in-part.com [nd.portals.in-part.com]
- 5. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of TRAP1 accelerates the DNA damage response, activation of the heat shock response and metabolic reprogramming in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Common Problems with Trap1-IN-1: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Trap1-IN-1, a potent and selective inhibitor of the mitochondrial chaperone TRAP1. This guide is intended for scientists and drug development professionals to help navigate common experimental challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial isoform of the heat shock protein 90 (Hsp90) family.[1] Its mechanism of action involves the disruption of TRAP1 tetramer stability, leading to the degradation of TRAP1 client proteins.[1] Furthermore, this compound has been shown to inhibit mitochondrial complex I of oxidative phosphorylation (OXPHOS), disrupt the mitochondrial membrane potential, and consequently enhance glycolysis.[1]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for TRAP1 over other Hsp90 family members. It has been reported to have over 250-fold selectivity for TRAP1 compared to Grp94, another Hsp90 paralog located in the endoplasmic reticulum.[1] This high selectivity makes it a valuable tool for specifically probing the function of TRAP1 in cellular processes.
Q3: How should I store and handle this compound?
Proper storage and handling are crucial for maintaining the stability and activity of this compound.
-
Solid Form: Store the solid compound at 4°C, sealed and protected from moisture.
-
Stock Solutions: Once dissolved in a solvent such as DMSO, it is recommended to prepare aliquots and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles to prevent degradation.[1]
Troubleshooting Guide
This section addresses common problems researchers may encounter during experiments with this compound.
Problem 1: Solubility Issues
Q: I am having trouble dissolving this compound.
A: this compound is readily soluble in DMSO.[1] For in vitro experiments, preparing a high-concentration stock solution in DMSO is the recommended first step. If you observe precipitation when diluting the DMSO stock in aqueous buffers or cell culture media, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Sonication/Heating: Gentle sonication or warming can aid in the dissolution of the compound.[2]
-
Formulations for In Vivo Use: For animal studies, specific formulations are required to maintain solubility and bioavailability. Common formulations include:
Problem 2: Inconsistent Experimental Results
Q: My experimental results with this compound are not consistent.
A: Inconsistent results can arise from several factors. Here is a checklist to troubleshoot this issue:
-
Compound Stability: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.[1] Consider preparing fresh dilutions from a new aliquot of the stock solution for each experiment.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can influence the cellular response to this compound. Maintain consistent cell culture practices.
-
Treatment Time and Concentration: Optimize the concentration and duration of this compound treatment for your specific cell line and assay. A dose-response and time-course experiment is highly recommended.
-
Batch-to-Batch Variability: If you suspect variability between different lots of the compound, it is advisable to test a new batch alongside the old one in a control experiment.
Problem 3: Unexpected Cytotoxicity
Q: I am observing higher-than-expected cytotoxicity in my experiments.
A: While TRAP1 inhibition is expected to induce cell death in cancer cells, excessive or non-specific cytotoxicity can be a concern.
-
Cytotoxicity in Cancer vs. Normal Cells: Pharmacological inhibition of mitochondrial chaperones has been shown to selectively induce cell death in cancer cells while having minimal effect on normal cells.[3][4][5] If you observe significant toxicity in non-cancerous cell lines, it may indicate an off-target effect or an issue with the experimental setup.
-
Solvent Toxicity: As mentioned earlier, ensure the final DMSO concentration is not contributing to cell death. Run a vehicle control (media with the same concentration of DMSO) to assess this.
-
Off-Target Effects: While this compound is highly selective, the triphenylphosphonium (TPP) moiety used to target it to the mitochondria can have its own biological effects. It is important to consider the potential for TPP-related off-target effects on mitochondrial function.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Source |
| Storage (Solid) | 4°C, sealed, away from moisture | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (aliquoted) | [1] |
| In Vitro Solvent | DMSO | [1] |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
| In Vivo Formulation 2 | 10% DMSO, 90% Corn Oil | [2] |
Table 2: Reported Effects of TRAP1 Inhibition on Mitochondrial Function
| Parameter | Effect of TRAP1 Inhibition | Cell Line/System | Source |
| ATP Production | Reduction | NSCLC cells | [6][7] |
| Mitochondrial Membrane Potential | Reduction | NSCLC cells | [6][7] |
| Mitochondrial Respiration (OCR) | Inhibition | - | [8] |
| Glycolysis (ECAR) | Enhancement | - | [1] |
Experimental Protocols
1. Western Blot Analysis of TRAP1 Client Protein Degradation
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TRAP1 client proteins (e.g., SDHB, c-Src) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
2. Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C.
-
Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[9]
-
Data Analysis: Normalize the oxygen consumption rate (OCR) data to cell number or protein concentration.
Mandatory Visualization
Caption: Mechanism of action of this compound in the mitochondria.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bmbreports.org [bmbreports.org]
- 3. TRAP1 regulation of mitochondrial life or death decision in cancer cells and mitochondria-targeted TRAP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRAP1 regulation of mitochondrial life or death decision in cancer cells and mitochondria-targeted TRAP1 inhibitors -BMB Reports | Korea Science [koreascience.kr]
- 5. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. TRAP1 Regulates Proliferation, Mitochondrial Function and has Prognostic Significance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DELETION OF THE MITOCHONDRIAL CHAPERONE TRAP-1 UNCOVERS GLOBAL REPROGRAMMING OF METABOLIC NETWORKS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Trap1-IN-1's Specificity for TRAP1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trap1-IN-1 with other known inhibitors of the mitochondrial chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1). The objective is to evaluate the specificity of this compound for TRAP1, supported by experimental data and detailed methodologies.
Introduction to TRAP1 and Its Inhibition
TRAP1, a member of the heat shock protein 90 (Hsp90) family, is predominantly located in the mitochondria.[1][2] It plays a crucial role in maintaining mitochondrial integrity, regulating cellular metabolism, and protecting cells from oxidative stress.[2][3] In many cancer cells, TRAP1 is overexpressed and contributes to the "Warburg effect," a metabolic shift towards aerobic glycolysis.[4] This makes TRAP1 an attractive target for cancer therapy. The development of selective TRAP1 inhibitors is a key area of research, aiming to induce cancer cell death with minimal off-target effects.[5][6][7]
This compound: A Potent and Selective TRAP1 Inhibitor
This compound (also referred to as compound 35) is a novel, potent, and selective inhibitor of TRAP1.[8] It was developed through a structure-based design approach starting from the natural product radicicol.[7] this compound exhibits high selectivity for TRAP1 over its cytosolic and ER paralogs, Hsp90α and Grp94, respectively.[7][8]
Mechanism of Action
This compound exerts its inhibitory effects through several mechanisms:
-
Disruption of TRAP1 Tetramer Stability: It has been shown to disrupt the tetrameric state of TRAP1, which is believed to be an active form of the chaperone.[7][8][9]
-
Induction of TRAP1 Client Protein Degradation: By inhibiting TRAP1, this compound leads to the degradation of TRAP1's client proteins, which are essential for various cellular functions.[7][8]
-
Inhibition of Mitochondrial Respiration: this compound inhibits mitochondrial complex I of the oxidative phosphorylation (OXPHOS) system.[7][8]
-
Disruption of Mitochondrial Membrane Potential: The compound disrupts the mitochondrial membrane potential, a key indicator of mitochondrial health.[7][8]
-
Enhancement of Glycolysis: By inhibiting OXPHOS, this compound pushes the cellular metabolism towards glycolysis.[7][8]
Comparative Analysis of TRAP1 Inhibitors
The following table summarizes the key characteristics of this compound and other notable TRAP1 inhibitors.
| Inhibitor | Type | Selectivity for TRAP1 | IC50 / Affinity | Mechanism of Action | Reference |
| This compound (compound 35) | Radicicol-based small molecule | >250-fold over Grp94 | 40 nM (for compound 36, a close analog) | Disrupts TRAP1 tetramer, degrades client proteins, inhibits OXPHOS | [7][8][10] |
| Gamitrinibs | Geldanamycin-TPP conjugate | Mitochondria-targeted Hsp90 inhibitor | Not specified | Hsp90 ATPase antagonist in mitochondria | [11] |
| Shepherdin | Peptidomimetic | Not specified | Not specified | Hsp90 ATPase antagonist | [3] |
| DN401 | Purine-scaffold derivative | Strong TRAP1 affinity, weak Hsp90 affinity | Not specified | Degrades Hsp90 and TRAP1 client proteins | [3] |
| Purine-8-one/Pyrrolo[2,3-d]pyrimidine derivatives (e.g., 5f, 6f) | Small molecules | 5f: 65-fold over Hsp90α, 13-fold over Grp94; 6f: 78-fold over Hsp90α, 30-fold over Grp94 | 6f: IC50 of 63.5 nM | Binds to ATP-lid utilizing Asn171 for selectivity | [5][6] |
Experimental Protocols
Western Blotting for TRAP1 Client Protein Degradation
Objective: To assess the effect of TRAP1 inhibitors on the stability of its client proteins.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells (e.g., HCT116, A549) to 70-80% confluency. Treat the cells with varying concentrations of the TRAP1 inhibitor (e.g., this compound) or a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against TRAP1 client proteins (e.g., SDHB, c-Src) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of an inhibitor to TRAP1 in a cellular context.
Protocol:
-
Cell Treatment: Treat intact cells with the inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation.
-
Detection: Analyze the amount of soluble TRAP1 in the supernatant by Western blotting.
-
Analysis: A shift in the melting curve of TRAP1 to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Validating TRAP1 Inhibitor Specificity
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRAP1: A Metabolic Hub Linking Aging Pathophysiology to Mitochondrial S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of TRAP1 Selective Inhibitors: H-Bonding with Asn171 Residue in TRAP1 Increases Paralog Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Elucidation of novel TRAP1-Selective inhibitors that regulate mitochondrial processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Myc-mediated transcriptional regulation of the mitochondrial chaperone TRAP1 controls primary and metastatic tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The TRAP1-Selective Inhibitor Trap1-IN-1 Versus the Mitochondria-Targeted Pan-Hsp90 Inhibitors, Gamitrinibs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Trap1-IN-1 and gamitrinibs, two distinct classes of inhibitors targeting the mitochondrial chaperone TRAP1. This document synthesizes available experimental data to highlight their differences in selectivity and mechanism of action, offering insights for the strategic design of novel cancer therapeutics.
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) has emerged as a critical regulator of mitochondrial homeostasis and a promising target in oncology. Its inhibition offers a novel avenue for cancer therapy. This guide delves into a comparative analysis of two key inhibitory strategies: the highly selective this compound and the broader-spectrum, mitochondria-targeted gamitrinibs.
Differentiating Selectivity: A Tale of Two Inhibitors
The fundamental difference between this compound and gamitrinibs lies in their selectivity for TRAP1 over other heat shock protein 90 (Hsp90) isoforms.
Gamitrinibs , on the other hand, are pan-Hsp90 inhibitors that have been chemically modified to specifically accumulate within the mitochondria.[5][6] This is achieved by conjugating a pan-Hsp90 inhibitor, such as a geldanamycin derivative, to a mitochondrial-targeting moiety like triphenylphosphonium (TPP). While they effectively inhibit TRAP1 within the mitochondria, they are also expected to inhibit any other Hsp90 isoforms that might be present in this organelle. Their anticancer activity is well-documented, with IC50 values for cell viability in the low micromolar to nanomolar range across various cancer cell lines. For instance, Gamitrinib-G3 and -G4 show an IC50 of approximately 0.5 µM in H460 lung adenocarcinoma cells, and Gamitrinib TPP is effective at concentrations of 15-20 µM in killing glioblastoma cells.[7]
The distinct selectivity profiles of these inhibitors are a key consideration for their therapeutic application. The high selectivity of this compound may translate to a more favorable safety profile with fewer off-target effects, while the broader action of gamitrinibs within the mitochondria could offer a different therapeutic window.
Comparative Data on Inhibitor Performance
The following tables summarize the available quantitative data for this compound and gamitrinibs, providing a clear comparison of their biochemical potency and cellular efficacy.
| Inhibitor Class | Compound | Target | IC50 (nM) | Selectivity | Reference |
| TRAP1-Selective | 6f | TRAP1 | 63.5 | 78-fold vs Hsp90α, 30-fold vs Grp94 | [2] |
| TRAP1-Selective | 36 | TRAP1 | 40 | >250-fold vs Grp94 | [3][4] |
| Mitochondria-Targeted Pan-Hsp90 | Gamitrinib-G3/G4 | Cell Viability (H460) | ~500 | Mitochondria-targeted | [5] |
| Mitochondria-Targeted Pan-Hsp90 | Gamitrinib TPP | Cell Viability (Glioblastoma) | 15,000 - 20,000 | Mitochondria-targeted | [7] |
Mechanism of Action: A Deeper Dive
Both this compound and gamitrinibs induce cancer cell death by disrupting critical mitochondrial functions, albeit through potentially different nuances in their molecular mechanisms.
This compound exerts its effects through a multi-pronged attack on mitochondrial homeostasis. Its primary action is the direct inhibition of TRAP1's ATPase activity. This leads to:
-
Disruption of TRAP1 Tetramer Stability: Altering the quaternary structure of TRAP1, which is crucial for its chaperone function.[1]
-
Induction of TRAP1 Client Protein Degradation: Leading to the destabilization and degradation of proteins that rely on TRAP1 for their proper folding and function.[1]
-
Inhibition of Oxidative Phosphorylation (OXPHOS): Disrupting the primary energy production pathway within the mitochondria.[1]
-
Disruption of Mitochondrial Membrane Potential: A key event that triggers the intrinsic apoptotic pathway.[1]
Gamitrinibs , by targeting the general Hsp90 machinery within the mitochondria, induce a "mitochondriotoxic" effect.[5] Their mechanism involves:
-
Inhibition of Mitochondrial Hsp90/TRAP1 ATPase Activity: Leading to a catastrophic loss of protein folding quality control within the mitochondria.
-
Induction of the Mitochondrial Permeability Transition Pore (mPTP): This leads to the collapse of the mitochondrial membrane potential.
-
Release of Cytochrome c: A critical step in initiating the caspase cascade and apoptosis.[7]
-
Induction of PINK1/Parkin-dependent Mitophagy: A cellular process to clear damaged mitochondria.[8]
A key distinction is that gamitrinibs do not affect the homeostasis of Hsp90 client proteins in the cytosol, highlighting the effectiveness of their mitochondrial targeting.[5]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of this compound and gamitrinibs.
TRAP1 ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of TRAP1.
-
Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is detected using a malachite green-based colorimetric assay or a coupled enzymatic assay that links phosphate release to a change in fluorescence or absorbance.
-
Protocol Outline:
-
Purified recombinant human TRAP1 protein is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or gamitrinib) in an appropriate assay buffer (e.g., 40 mM HEPES, pH 7.5, 5 mM MgCl2, 50 mM KCl) for a defined period at 37°C.
-
The reaction is initiated by the addition of ATP to a final concentration that is typically at or near the Km of TRAP1 for ATP.
-
The reaction is allowed to proceed for a set time at 37°C and is then stopped, often by the addition of a reagent that denatures the enzyme.
-
The amount of Pi generated is quantified using a phosphate detection reagent (e.g., PiPer™ Phosphate Assay Kit).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis for TRAP1 Client Proteins
This technique is used to assess the degradation of TRAP1 client proteins following inhibitor treatment.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the levels of target proteins.
-
Protocol Outline:
-
Cancer cells (e.g., HeLa, PC3) are treated with the inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for a known TRAP1 client protein (e.g., cyclophilin D, SOD2) or a loading control (e.g., β-actin, GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay determines the effect of the inhibitors on the electrochemical gradient across the inner mitochondrial membrane.
-
Principle: Cationic fluorescent dyes, such as Tetramethylrhodamine, Methyl Ester (TMRM) or Tetramethylrhodamine, Ethyl Ester (TMRE), accumulate in the negatively charged mitochondrial matrix. A decrease in ΔΨm results in reduced dye accumulation and a decrease in fluorescence intensity.
-
Protocol Outline:
-
Cells are seeded in a suitable format for fluorescence microscopy or flow cytometry.
-
Cells are treated with the inhibitor or vehicle control for the desired time. A positive control for mitochondrial depolarization (e.g., FCCP) is often included.
-
The cells are then incubated with a low concentration of TMRM or TMRE (e.g., 20-100 nM) in a non-quenching mode for 30-60 minutes at 37°C.
-
The fluorescence intensity is measured using a fluorescence microscope, a plate reader, or a flow cytometer.
-
A decrease in fluorescence intensity in the treated cells compared to the control indicates a loss of mitochondrial membrane potential.
-
Assessment of Oxidative Phosphorylation (OXPHOS) using Seahorse XF Analyzer
This technology measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration and OXPHOS.
-
Principle: The Seahorse XF Analyzer creates a transient microchamber to measure the rate of change of oxygen and proton concentration in the media surrounding adherent cells, providing real-time measurements of OCR and extracellular acidification rate (ECAR).
-
Protocol Outline (Seahorse XF Cell Mito Stress Test):
-
Cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere.
-
The cell culture medium is replaced with a specialized XF assay medium, and the cells are equilibrated in a non-CO2 incubator.
-
The plate is placed in the Seahorse XF Analyzer, and baseline OCR and ECAR are measured.
-
A series of mitochondrial inhibitors are sequentially injected to assess different parameters of mitochondrial function:
-
Oligomycin: An ATP synthase inhibitor, which reveals the OCR linked to ATP production.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration and reveal the non-mitochondrial oxygen consumption.
-
-
The resulting data is analyzed to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Conclusion
This compound and gamitrinibs represent two distinct and valuable approaches to targeting TRAP1 for cancer therapy. This compound, with its high selectivity, offers the potential for a more targeted therapeutic intervention with a potentially wider therapeutic window and reduced off-target toxicity. Gamitrinibs, with their established potent "mitochondriotoxic" effects, provide a powerful tool for inducing robust mitochondrial dysfunction in cancer cells.
The choice between these two strategies will depend on the specific therapeutic context, including the cancer type, the desired molecular mechanism of action, and the overall treatment strategy. The detailed experimental protocols provided in this guide should empower researchers to further investigate and compare these and other novel TRAP1 inhibitors, ultimately advancing the development of more effective and safer cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidation of novel TRAP1-Selective inhibitors that regulate mitochondrial processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor Necrosis Factor Receptor-associated Protein 1 (TRAP1) Mutation and TRAP1 Inhibitor Gamitrinib-triphenylphosphonium (G-TPP) Induce a Forkhead Box O (FOXO)-dependent Cell Protective Signal from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Comparative Guide: TRAP1-IN-1 Versus Pan-HSP90 Inhibitors in Cancer Research
In the landscape of cancer therapeutics, the inhibition of heat shock protein 90 (HSP90) has been a focal point for researchers and drug developers. HSP90 and its isoforms are critical molecular chaperones that maintain the stability and function of numerous client proteins, many of which are oncoproteins driving cancer progression. While pan-HSP90 inhibitors have shown promise, their clinical development has been hampered by dose-limiting toxicities. This has paved the way for the development of isoform-selective inhibitors, such as Trap1-IN-1, which targets the mitochondrial isoform TRAP1. This guide provides an objective comparison of this compound and pan-HSP90 inhibitors, supported by experimental data, to aid researchers in making informed decisions for their cancer research.
Executive Summary
This guide delves into a detailed comparison of the novel, selective TRAP1 inhibitor, this compound, against traditional pan-HSP90 inhibitors. The key distinction lies in their target specificity and, consequently, their mechanism of action and side-effect profiles. Pan-HSP90 inhibitors target all four HSP90 isoforms (HSP90α, HSP90β, GRP94, and TRAP1), leading to a broad impact on cellular processes but also significant off-target effects and toxicities. In contrast, this compound offers a more targeted approach by specifically inhibiting the mitochondrial chaperone TRAP1, which plays a crucial role in regulating mitochondrial metabolism and protecting cancer cells from apoptosis. This specificity is anticipated to translate into a better safety profile while effectively targeting a key vulnerability of cancer cells.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing this compound with representative pan-HSP90 inhibitors.
Table 1: Inhibitor Specificity and Potency
| Inhibitor | Target(s) | IC50 (TRAP1) | Selectivity (TRAP1 vs. Grp94) | Reference |
| This compound (compound 35) | TRAP1 | Potent (nanomolar range) | >250-fold | [1] |
| Geldanamycin (Pan-HSP90) | HSP90α, HSP90β, GRP94, TRAP1 | Micromolar range | Non-selective | [2] |
| 17-AAG (Pan-HSP90) | HSP90α, HSP90β, GRP94, TRAP1 | Micromolar range | Non-selective | [2] |
Table 2: Cellular Effects and Toxicity Profile
| Feature | This compound | Pan-HSP90 Inhibitors |
| Mechanism of Action | Induces TRAP1 client protein degradation, disrupts TRAP1 tetramer stability, inhibits oxidative phosphorylation (OXPHOS), disrupts mitochondrial membrane potential, enhances glycolysis.[1] | Inhibit the ATPase activity of all HSP90 isoforms, leading to the degradation of a wide range of client oncoproteins.[2] |
| Induction of Heat Shock Response | Does not induce the heat shock response. | Induces a pro-survival heat shock response, which can lead to drug resistance. |
| Reported Toxicities | Expected to have lower off-target toxicity due to isoform selectivity. | Ocular toxicity, cardiotoxicity, hepatotoxicity, and gastrointestinal issues observed in clinical trials.[3][4] |
| Clinical Development Status | Preclinical | Several compounds have undergone clinical trials, with limited success as monotherapies due to toxicity.[4][5] |
Mechanism of Action and Signaling Pathways
Pan-HSP90 inhibitors exert their anti-cancer effects by binding to the highly conserved ATP-binding pocket in the N-terminus of all HSP90 isoforms. This competitive inhibition prevents the chaperone from functioning, leading to the misfolding and subsequent proteasomal degradation of a multitude of client proteins that are essential for cancer cell survival and proliferation.
dot digraph "Pan-HSP90_Inhibitor_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=vee, penwidth=1.5];
// Nodes pan_hsp90_inhibitor [label="Pan-HSP90 Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hsp90_isoforms [label="HSP90 Isoforms\n(α, β, GRP94, TRAP1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; client_oncoproteins [label="Client Oncoproteins\n(e.g., AKT, RAF, HER2)", fillcolor="#FBBC05", fontcolor="#202124"]; proteasomal_degradation [label="Proteasomal Degradation", fillcolor="#34A853", fontcolor="#FFFFFF"]; cancer_hallmarks [label="Inhibition of Cancer Hallmarks\n(Proliferation, Survival, Angiogenesis)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges pan_hsp90_inhibitor -> hsp90_isoforms [label="Inhibits"]; hsp90_isoforms -> client_oncoproteins [label="Stabilizes"]; client_oncoproteins -> cancer_hallmarks [label="Promotes"]; pan_hsp90_inhibitor -> proteasomal_degradation [style=invis]; hsp90_isoforms -> proteasomal_degradation [label="Leads to degradation of clients", style=dashed, arrowhead=none]; client_oncoproteins -> proteasomal_degradation [style=dashed];
} . Caption: Pan-HSP90 inhibitor mechanism of action.
This compound, on the other hand, selectively targets TRAP1 within the mitochondria. TRAP1 is a key regulator of mitochondrial homeostasis and metabolism in cancer cells, promoting a shift towards aerobic glycolysis (the Warburg effect) and protecting against apoptosis.[6] By inhibiting TRAP1, this compound disrupts these mitochondrial functions, leading to metabolic stress and cell death, specifically in cancer cells that are often highly dependent on this altered metabolism.[1]
dot digraph "Trap1_IN_1_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=vee, penwidth=1.5];
// Nodes trap1_in_1 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; trap1 [label="TRAP1 (Mitochondria)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxphos [label="Oxidative Phosphorylation\n(OXPHOS)", fillcolor="#FBBC05", fontcolor="#202124"]; warburg_effect [label="Warburg Effect\n(Aerobic Glycolysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; cancer_cell_death [label="Cancer Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges trap1_in_1 -> trap1 [label="Inhibits"]; trap1 -> oxphos [label="Inhibits"]; trap1 -> warburg_effect [label="Promotes"]; trap1 -> apoptosis [label="Inhibits"]; trap1_in_1 -> cancer_cell_death [style=invis]; oxphos -> cancer_cell_death [style=dashed, label="Leads to metabolic stress"]; warburg_effect -> cancer_cell_death [style=dashed, label="Disruption leads to death"]; apoptosis -> cancer_cell_death [style=dashed, label="Induction leads to death"];
} . Caption: this compound mechanism of action in mitochondria.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
dot digraph "Cell_Viability_Assay_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=vee, penwidth=1.5];
// Nodes cell_seeding [label="1. Seed cells in 96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitor_treatment [label="2. Treat with varying concentrations of inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="3. Incubate for 48-72 hours", fillcolor="#FBBC05", fontcolor="#202124"]; mtt_addition [label="4. Add MTT reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; formazan_solubilization [label="5. Solubilize formazan crystals with DMSO", fillcolor="#EA4335", fontcolor="#FFFFFF"]; absorbance_reading [label="6. Read absorbance at 570 nm", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges cell_seeding -> inhibitor_treatment; inhibitor_treatment -> incubation; incubation -> mtt_addition; mtt_addition -> formazan_solubilization; formazan_solubilization -> absorbance_reading; } . Caption: Workflow for a typical MTT cell viability assay.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and pan-HSP90 inhibitors in culture medium. Replace the existing medium with the inhibitor-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting for Client Protein Degradation
-
Cell Lysis: Treat cancer cells with the inhibitors for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TRAP1 client proteins (e.g., c-Src, Cyclophilin D) or pan-HSP90 client proteins (e.g., AKT, RAF, HER2) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
-
Cell Lysis: Lyse inhibitor-treated or untreated cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against the protein of interest (e.g., anti-TRAP1) or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partners.
Conclusion and Future Directions
The development of isoform-selective HSP90 inhibitors like this compound represents a significant advancement in the field of cancer therapeutics. By specifically targeting the mitochondrial chaperone TRAP1, this compound offers a more refined approach to disrupting cancer cell metabolism and survival, with the potential for a significantly improved safety profile compared to pan-HSP90 inhibitors. The preclinical data for this compound is promising, demonstrating high selectivity and potent anti-cancer effects in vitro.
For researchers, the choice between this compound and a pan-HSP90 inhibitor will depend on the specific research question. Pan-HSP90 inhibitors remain valuable tools for studying the broad consequences of HSP90 inhibition. However, for studies focused on the role of mitochondrial metabolism in cancer and for developing therapies with a wider therapeutic window, this compound and other TRAP1-selective inhibitors are poised to be invaluable assets. Further in vivo studies and eventual clinical trials will be crucial to fully elucidate the therapeutic potential of this new class of targeted agents in the fight against cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bmbreports.org [bmbreports.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. nd.portals.in-part.com [nd.portals.in-part.com]
- 5. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in the Mitochondria: Pharmacological Inhibition vs. Genetic Knockdown of TRAP1
A Comparative Analysis of Trap1-IN-1 and Genetic Suppression of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of cellular bioenergetics and cancer metabolism, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) has emerged as a key regulator of mitochondrial function and a promising therapeutic target. As a mitochondrial-localized molecular chaperone of the HSP90 family, TRAP1 plays a critical role in maintaining mitochondrial integrity, regulating oxidative phosphorylation, and protecting cells from apoptosis and oxidative stress. The burgeoning interest in targeting TRAP1 has led to the development of specific pharmacological inhibitors, such as this compound, and the widespread use of genetic tools like siRNA and shRNA to elucidate its function. This guide provides a comprehensive comparison of the findings obtained through these two distinct approaches, offering valuable insights for researchers navigating the complexities of TRAP1-targeted studies.
At a Glance: Comparing Outcomes of TRAP1 Inhibition
The following table summarizes the key quantitative findings from studies employing either the pharmacological inhibitor this compound or genetic knockdown of TRAP1. It is important to note that direct head-to-head comparisons in the same experimental system are limited, and thus, these comparisons are synthesized from multiple studies.
| Parameter | This compound (Pharmacological Inhibition) | TRAP1 Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Potent and selective inhibitor that disrupts TRAP1 tetramer stability and induces client protein degradation.[1] | Post-transcriptional gene silencing leading to reduced TRAP1 protein expression. |
| Cell Viability/Proliferation | Dose-dependent reduction in cell viability. | Significant reduction in cell growth and clonogenic survival in various cancer cell lines.[2][3] |
| Apoptosis | Induction of apoptosis, particularly in combination with oxidative stress.[4] | Variable effects on apoptosis, with some studies showing increased rates, especially when combined with other stressors.[2][5] |
| Mitochondrial Respiration (OCR) | Inhibition of mitochondrial complex I of oxidative phosphorylation.[1] | Increased oxygen consumption rate (OCR) observed in multiple studies.[6][7] |
| ATP Production | 30% reduction in ATP levels in NSCLC cell lines.[2] In other contexts, an increase in steady-state ATP levels has been reported.[6][7] | |
| Mitochondrial Membrane Potential | Disruption of mitochondrial membrane potential.[1] | Significant reduction in mitochondrial membrane potential.[2] |
| Reactive Oxygen Species (ROS) | Increased production of ROS.[7] | |
| Glycolysis | Enhancement of glycolysis metabolism.[1] | Suppression of aerobic glycolysis.[6] |
| TRAP1 Client Proteins | Selective degradation of TRAP1-dependent client proteins (e.g., NDUFS1, glutaminase-1, Sirt3).[1] |
Delving Deeper: Key Experimental Findings and Protocols
To provide a clearer understanding of the data presented, this section details the methodologies behind the key experimental findings.
Experimental Protocol: TRAP1 Genetic Knockdown and Western Blot Analysis of Client Proteins
This protocol outlines the general steps for transiently knocking down TRAP1 using siRNA followed by Western blot analysis to assess the levels of TRAP1 and its client proteins.
1. siRNA Transfection:
-
Cell Seeding: Plate cells (e.g., A549 or H1299 non-small cell lung cancer cells) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
Transfection Reagent Preparation: Prepare the siRNA and lipid-based transfection reagent complexes in serum-free medium according to the manufacturer's instructions. Use a non-targeting siRNA as a negative control.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for the desired time (typically 48-72 hours).
-
Verification of Knockdown: Harvest a portion of the cells to verify TRAP1 knockdown efficiency by Western blot or qRT-PCR. Two different siRNA sequences against TRAP1 can be used to confirm the specificity of the observed effects.[2]
2. Western Blot Analysis:
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TRAP1 and a client protein of interest (e.g., cleaved PARP, cleaved caspase-3, or cleaved caspase-9 for apoptosis assessment) overnight at 4°C.[5] A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound or TRAP1 knockdown on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
This compound: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
TRAP1 siRNA: Transfect cells with TRAP1 siRNA or a non-targeting control siRNA as described in the previous protocol.
-
-
MTT Incubation: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Experimental Protocol: Measurement of Oxygen Consumption Rate (OCR)
This protocol provides a general outline for measuring mitochondrial respiration using an extracellular flux analyzer.
-
Cell Seeding: Seed cells in a specialized microplate for the extracellular flux analyzer and allow them to adhere.
-
Assay Medium: On the day of the assay, replace the culture medium with a specialized assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Instrument Calibration: Calibrate the instrument sensor cartridge according to the manufacturer's instructions.
-
Sequential Injections: After measuring the basal OCR, sequentially inject mitochondrial stress test compounds through the instrument's ports to assess different parameters of mitochondrial function. A typical sequence includes:
-
Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The instrument's software calculates the OCR at different stages of the experiment, allowing for the determination of basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
TRAP1's Role in Mitochondrial Homeostasis and Cancer Metabolism
Caption: TRAP1 signaling pathways in mitochondrial homeostasis and cancer.
Experimental Workflow: Comparing this compound and TRAP1 siRNA
Caption: Workflow for comparing this compound and TRAP1 siRNA effects.
Discussion and Future Directions
The available data suggests that both pharmacological inhibition with this compound and genetic knockdown of TRAP1 lead to overlapping yet distinct cellular phenotypes. Both approaches effectively reduce cancer cell viability and impact mitochondrial function. However, some discrepancies exist, for instance, in their reported effects on glycolysis and ATP production, which may be cell-type specific or dependent on the duration and level of TRAP1 inhibition.
A key advantage of using a specific inhibitor like this compound is the ability to control the timing and dosage of TRAP1 inhibition, which is crucial for studying dynamic cellular processes. Genetic knockdown, while highly specific, can sometimes lead to compensatory mechanisms over longer periods.
Future research should focus on direct, side-by-side comparisons of this compound and genetic knockdown in a panel of cancer cell lines to provide a more definitive understanding of their convergent and divergent effects. Such studies will be invaluable for validating TRAP1 as a therapeutic target and for guiding the development of next-generation TRAP1 inhibitors for clinical applications.
References
- 1. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRAP1 Regulates Proliferation, Mitochondrial Function and has Prognostic Significance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of TRAP1 accelerates the DNA damage response, activation of the heat shock response and metabolic reprogramming in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DELETION OF THE MITOCHONDRIAL CHAPERONE TRAP-1 UNCOVERS GLOBAL REPROGRAMMING OF METABOLIC NETWORKS - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Trap1-IN-1: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trap1-IN-1 with other known TRAP1 inhibitors, focusing on the biochemical assays used to validate their on-target effects. The information presented is supported by experimental data from peer-reviewed literature, offering an objective analysis for researchers in oncology, neurodegenerative diseases, and metabolic disorders.
Introduction to TRAP1 and its Inhibition
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), the mitochondrial homolog of Heat Shock Protein 90 (HSP90), is a critical regulator of mitochondrial proteostasis, bioenergetics, and cell survival.[1][2] Its overexpression in various cancers is linked to metabolic reprogramming towards aerobic glycolysis (the Warburg effect), resistance to apoptosis, and enhanced cell survival, making it a compelling therapeutic target.[3][4][5]
This compound is a potent and highly selective inhibitor of TRAP1.[6][7] It exhibits over 250-fold selectivity for TRAP1 over the endoplasmic reticulum isoform Grp94, a significant advantage over pan-HSP90 inhibitors that often lead to off-target effects.[7] This guide will compare the biochemical validation of this compound with other notable TRAP1 inhibitors, namely Gamitrinib-TPP and Shepherdin.
Comparative Analysis of TRAP1 Inhibitors
The following table summarizes the known effects of this compound, Gamitrinib-TPP, and Shepherdin across key biochemical assays used to validate TRAP1 inhibition.
| Assay | This compound | Gamitrinib-TPP | Shepherdin |
| Cell Viability (MTS Assay) | Potent anti-proliferative activity with IC50 values in the nanomolar to low micromolar range in various cancer cell lines.[7] | Induces cell death in a dose-dependent manner, with IC50 values in the low micromolar range in sensitive cell lines.[8] | Induces massive tumor cell death by apoptotic and non-apoptotic mechanisms.[9] |
| Mitochondrial Respiration (Seahorse XF Assay) | Inhibits mitochondrial complex I of oxidative phosphorylation (OXPHOS), leading to decreased Oxygen Consumption Rate (OCR).[6] | Reduces oxygen consumption and ATP production, particularly under low glucose conditions.[10] | Inhibition of TRAP1's ATPase activity leads to a collapse of mitochondrial integrity, which would manifest as a severe reduction in OCR.[9] |
| Glycolysis (Seahorse XF Assay) | Enhances glycolysis, indicated by an increased Extracellular Acidification Rate (ECAR).[6][7] | Shifts metabolism towards glycolysis as a compensatory mechanism for inhibited OXPHOS. | The profound impact on mitochondrial function likely forces a dependency on glycolysis for survival. |
| Mitochondrial Reactive Oxygen Species (ROS) Production (MitoSOX Assay) | Disrupts mitochondrial membrane potential, which is often associated with increased ROS production. | SIRT3 overexpression can reverse the increase in ROS caused by gamitrinib, suggesting it induces oxidative stress.[11] | Inhibition of TRAP1's protective function against oxidative stress leads to increased ROS accumulation.[9][12] |
| TRAP1 Client Protein Degradation (Western Blot) | Selectively induces the degradation of TRAP1 client proteins without affecting cytosolic HSP90 clients.[7] | Does not affect the levels of cytosolic HSP90 client proteins, indicating selectivity for mitochondrial HSP90 chaperones.[13] | Destabilizes TRAP1 client proteins, leading to their degradation.[9] |
| TRAP1 Tetramer Stability | Disrupts the stability of the TRAP1 tetramer.[6][7] | As an ATPase inhibitor, it is expected to interfere with the conformational changes necessary for stable tetramer formation. | By competing with ATP, it disrupts the chaperone cycle and likely the stability of the active tetrameric complex.[9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: TRAP1 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Validating TRAP1 Inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for the key biochemical assays cited in this guide.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for 48-72 hours. Include a vehicle-only control.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Mitochondrial Respiration and Glycolysis Assay (Seahorse XF Assay)
This assay measures the two major energy-producing pathways in cells: mitochondrial respiration (OCR) and glycolysis (ECAR).
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere.
-
Inhibitor Treatment: Treat cells with the desired concentration of the TRAP1 inhibitor for the specified duration.
-
Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Seahorse Analysis: Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure key parameters of mitochondrial function.
-
Data Analysis: Analyze the OCR and ECAR data to determine the effects of the inhibitor on basal respiration, ATP production, maximal respiration, and glycolytic capacity.
Mitochondrial Reactive Oxygen Species (ROS) Production Assay (MitoSOX Red)
This assay specifically measures superoxide, a major form of ROS, in the mitochondria of live cells.
Protocol:
-
Cell Treatment: Treat cells with the TRAP1 inhibitor for the desired time. Include positive and negative controls.
-
MitoSOX Staining: Incubate the cells with 5 µM MitoSOX Red reagent for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with warm buffer to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer (Excitation/Emission: ~510/580 nm).
-
Data Analysis: Quantify the fluorescence intensity to determine the relative levels of mitochondrial ROS production in treated versus control cells.
TRAP1 Client Protein Degradation Assay (Western Blot)
This assay is used to detect changes in the expression levels of specific proteins, such as TRAP1 client proteins, following inhibitor treatment.
Protocol:
-
Cell Lysis: Treat cells with the TRAP1 inhibitor. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TRAP1 client proteins (e.g., SDHB, c-Src) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Conclusion
The validation of on-target effects is a critical step in the development of selective inhibitors. This compound demonstrates high potency and selectivity for TRAP1, and its on-target effects can be robustly validated using a suite of biochemical assays. This guide provides a framework for comparing this compound with other TRAP1 inhibitors, highlighting the experimental approaches necessary to confirm its mechanism of action and therapeutic potential. The detailed protocols and comparative data serve as a valuable resource for researchers aiming to investigate the role of TRAP1 in disease and develop novel therapeutic strategies targeting this mitochondrial chaperone.
References
- 1. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]
- 2. TRAP1 in Oxidative Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin directly targets mitochondria and causes mitochondrial dysfunction in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of mitochondrial respiration by chalepin, a naturally occurring furocoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor Necrosis Factor Receptor-associated Protein 1 (TRAP1) Mutation and TRAP1 Inhibitor Gamitrinib-triphenylphosphonium (G-TPP) Induce a Forkhead Box O (FOXO)-dependent Cell Protective Signal from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.cnr.it [iris.cnr.it]
- 11. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmbreports.org [bmbreports.org]
- 13. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TRAP1 Inhibitors: Trap1-IN-1 vs. First-Generation Agents
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1) has emerged as a compelling target in oncology. Its role in maintaining mitochondrial integrity and promoting a metabolic shift towards glycolysis in cancer cells makes it a key player in tumor survival and progression.[1] This guide provides a detailed comparison of the novel, selective inhibitor Trap1-IN-1 and first-generation TRAP1 inhibitors , offering insights into their performance, mechanisms, and the experimental data that define them.
Executive Summary
First-generation TRAP1 inhibitors, often repurposed from broader HSP90 inhibitor programs, have shown anti-cancer activity but are hampered by a lack of selectivity against other HSP90 paralogs. This can lead to off-target effects, as HSP90 comprises a significant portion of the cellular protein content in cancerous tissues.[2][3] In contrast, the next-generation inhibitor, This compound , represents a significant advancement, demonstrating high potency and remarkable selectivity for TRAP1, thereby offering a more precise tool for both research and potential therapeutic development.
Data Presentation: Quantitative Comparison of TRAP1 Inhibitors
The following table summarizes the key quantitative data for this compound and a representative first-generation, mitochondria-targeted inhibitor, Gamitrinib. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Parameter | This compound (Compound 36) | Gamitrinib (First-Generation) |
| Target(s) | TRAP1 | TRAP1, HSP90 |
| Binding Site | N-terminal ATP pocket | N-terminal ATP pocket |
| Potency (IC50) | ~40 nM[1] | ~1-4 µM (in various cancer cell lines)[4] |
| Selectivity | >250-fold over Grp94[1] | Non-selective against other HSP90 paralogs[2][3] |
| Mitochondrial Targeting | Yes (via TPP moiety)[1] | Yes (via TPP or similar moiety)[5][6] |
| Cellular Effects | Induces TRAP1 client protein degradation, inhibits OXPHOS, disrupts mitochondrial membrane potential, enhances glycolysis.[1] | Induces mitochondrial permeability transition, cytochrome c release, and apoptosis.[7] |
Mechanism of Action and Cellular Impact
Both this compound and first-generation inhibitors act by competing with ATP for binding to the N-terminal pocket of TRAP1, thereby inhibiting its ATPase activity, which is essential for its chaperone function. However, the consequences of this inhibition are more precisely targeted with this compound.
First-Generation Inhibitors (e.g., Gamitrinib): These compounds, such as the geldanamycin-based Gamitrinibs, are rendered mitochondria-specific by the addition of a triphenylphosphonium (TPP) cation, which promotes their accumulation within the organelle.[5][6] Once inside, they inhibit both TRAP1 and any mitochondrial HSP90. This broad inhibition leads to a general disruption of mitochondrial protein homeostasis, triggering the mitochondrial permeability transition pore, release of cytochrome c, and subsequent apoptosis.[7]
This compound: This next-generation inhibitor was developed through a structure-based design approach to achieve high selectivity for TRAP1.[1] Its targeted action leads to the specific degradation of TRAP1 client proteins, such as NDUFS1 (a subunit of complex I of the electron transport chain), disruption of TRAP1 tetramer stability, inhibition of oxidative phosphorylation (OXPHOS), and a shift towards a glycolytic metabolic state.[1] This precise mechanism of action minimizes the potential for off-target effects associated with the inhibition of other HSP90 paralogs.
Signaling Pathways and Experimental Workflows
To understand the effects of these inhibitors, it is crucial to visualize the pathways they modulate and the experimental procedures used to characterize them.
TRAP1 Signaling Pathway
The following diagram illustrates the central role of TRAP1 in mitochondrial function and how its inhibition impacts cellular metabolism and survival.
Caption: TRAP1's role in mitochondrial metabolism and apoptosis.
Experimental Workflow for Inhibitor Characterization
This diagram outlines a typical workflow for evaluating and comparing TRAP1 inhibitors.
Caption: A typical experimental workflow for TRAP1 inhibitor evaluation.
Experimental Protocols
TRAP1 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by recombinant TRAP1 in the presence of an inhibitor, allowing for the determination of IC50 values.
Methodology:
-
Protein Purification: Recombinant human TRAP1 is expressed and purified.
-
Reaction Mixture: Purified TRAP1 is incubated in an assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM KCl, 6 mM MgCl2) with varying concentrations of the inhibitor (e.g., this compound or Gamitrinib) and ATP.
-
Phosphate Detection: The reaction is initiated by the addition of ATP. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured over time. This can be done using a malachite green-based colorimetric assay or a more sensitive fluorescence-based phosphate sensor.[8][9]
-
Data Analysis: The rate of Pi generation is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.
Western Blot Analysis of TRAP1 Client Proteins
This method is used to assess the downstream effects of TRAP1 inhibition on the stability of its client proteins.
Methodology:
-
Cell Lysis: Cancer cells treated with the inhibitor for a specified time are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against TRAP1 client proteins (e.g., SDHB, NDUFS1) and a loading control (e.g., actin or tubulin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10][11]
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration and the impact of TRAP1 inhibitors on cellular metabolism.
Methodology:
-
Cell Seeding: Cells are seeded in a Seahorse XF microplate and allowed to adhere.
-
Inhibitor Treatment: Cells are treated with the TRAP1 inhibitor for the desired duration.
-
Assay Preparation: The cell culture medium is replaced with a specialized Seahorse XF assay medium, and the cells are equilibrated in a non-CO2 incubator.
-
Mitochondrial Stressors: The Seahorse XF Analyzer measures the basal OCR. Then, a series of mitochondrial stressors are sequentially injected:
-
Oligomycin: An ATP synthase inhibitor, which reveals ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration and allow for the calculation of non-mitochondrial oxygen consumption.
-
-
Data Analysis: The OCR measurements are used to calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[2][5][12][13]
Conclusion
The development of this compound marks a significant step forward in the specific targeting of mitochondrial chaperone activity for cancer research and therapy. Its high potency and selectivity offer a cleaner pharmacological tool compared to the broader activity of first-generation TRAP1 inhibitors. While first-generation inhibitors have been instrumental in validating TRAP1 as a therapeutic target, the superior profile of this compound and similar next-generation compounds holds greater promise for elucidating the specific roles of TRAP1 in cancer biology and for the development of more effective and less toxic anti-cancer agents. Further head-to-head studies are warranted to fully delineate the comparative efficacy and safety of these different classes of TRAP1 inhibitors.
References
- 1. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.protocols.io [content.protocols.io]
- 3. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 6. bmbreports.org [bmbreports.org]
- 7. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-GlcNAcylation suppresses TRAP1 activity and promotes mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. origene.com [origene.com]
- 11. bio-rad.com [bio-rad.com]
- 12. tabaslab.com [tabaslab.com]
- 13. agilent.com [agilent.com]
Validating the Disruption of TRAP1 Tetramer Stability by Trap1-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the disruption of the Tumor necrosis factor receptor-associated protein 1 (TRAP1) tetramer by the selective inhibitor, Trap1-IN-1. TRAP1, a mitochondrial heat shock protein 90 (Hsp90) paralog, plays a crucial role in maintaining mitochondrial proteostasis and regulating cellular metabolism, making it a compelling target in oncology. Its function is linked to its oligomeric state, with the TRAP1 tetramer being a functionally significant entity.[1][2] The stability of this tetramer is influenced by cellular conditions such as oxidative stress, often mediated by disulfide bonds between specific cysteine residues.[3][4] This guide details the experimental validation of this compound's disruptive effect on this tetrameric structure and compares its performance with other known TRAP1 inhibitors.
Comparative Analysis of TRAP1 Inhibitors
This compound has been identified as a potent and selective inhibitor of TRAP1. A key aspect of its mechanism of action is the disruption of TRAP1 tetramer stability.[5] This activity is crucial as the tetrameric form of TRAP1 is associated with its chaperone activity and its role in metabolic reprogramming in cancer cells. The following table summarizes the available quantitative data for this compound and provides a comparison with other common TRAP1 inhibitors.
| Inhibitor | Target | Selectivity | Effect on TRAP1 Tetramer | Reference |
| This compound (Compound 35) | TRAP1 | >250-fold over Grp94 | Disrupts tetramer stability | [5][6] |
| Gamitrinibs (e.g., G-TPP) | Mitochondrial Hsp90s (including TRAP1) | Targets mitochondrial Hsp90s | Indirectly affects TRAP1 functions regulated by its oligomeric state | [1][7] |
| PU-H71 Derivatives (e.g., SMTIN-P01) | Hsp90 family (mitochondrially targeted) | Targets mitochondrial Hsp90s | Presumed to affect TRAP1 oligomerization-dependent functions | [2][8] |
Experimental Protocols
Accurate validation of TRAP1 tetramer disruption requires specific biochemical assays. The following are detailed protocols for key experiments cited in the validation of compounds like this compound.
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
BN-PAGE is a technique used to separate intact protein complexes from biological membranes and whole cell extracts under non-denaturing conditions.
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from treated and untreated cells by differential centrifugation.
-
Solubilization: Resuspend the mitochondrial pellet in a non-denaturing lysis buffer (e.g., 1% digitonin, 50 mM Bis-Tris, 500 mM 6-aminohexanoic acid, 10 mM EDTA, pH 7.0).
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet insoluble material.
-
G-250 Sample Additive: Add Coomassie Brilliant Blue G-250 to the supernatant to a final concentration of 0.25%. This imparts a negative charge to the protein complexes.
-
Electrophoresis: Load the samples onto a native polyacrylamide gradient gel (e.g., 4-16%) and run the electrophoresis at 4°C.
-
Western Blotting: Transfer the separated protein complexes to a PVDF membrane and probe with a TRAP1-specific antibody to visualize the different oligomeric states (monomer, dimer, tetramer).
Non-Reducing SDS-PAGE
This method is used to detect disulfide-linked protein oligomers.
Protocol:
-
Sample Preparation: Lyse cells or isolated mitochondria in a buffer without reducing agents (e.g., DTT or β-mercaptoethanol).
-
Denaturation: Add a non-reducing Laemmli sample buffer to the lysates and heat at 95°C for 5 minutes.
-
Electrophoresis: Separate the proteins on a standard SDS-PAGE gel.
-
Western Blotting: Transfer the proteins to a PVDF membrane and probe with a TRAP1 antibody. Under non-reducing conditions, disulfide-linked tetramers will migrate at a higher molecular weight compared to the monomeric form observed under reducing conditions.
Size Exclusion Chromatography (SEC)
SEC separates proteins based on their hydrodynamic radius, allowing for the characterization of different oligomeric species in solution.
Protocol:
-
Column Equilibration: Equilibrate a size exclusion chromatography column (e.g., Superdex 200) with an appropriate buffer (e.g., PBS or a Tris-based buffer).
-
Sample Loading: Load the purified TRAP1 protein (pre-incubated with or without the inhibitor) onto the column.
-
Elution and Detection: Elute the protein with the equilibration buffer and monitor the absorbance at 280 nm. The elution volume of the different peaks corresponds to different oligomeric states (tetramer, dimer, monomer), which can be calibrated using protein standards of known molecular weight.
-
Fraction Analysis: Collect fractions corresponding to the different peaks and analyze them by SDS-PAGE and Western blotting to confirm the presence of TRAP1.
Visualizing the Molecular Landscape
To better understand the context of TRAP1 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: TRAP1 signaling and the disruptive action of this compound.
Caption: Experimental workflow for assessing TRAP1 tetramer disruption.
References
- 1. The mitochondrial chaperone TRAP1 regulates F-ATP synthase channel formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel N-terminal extension in mitochondrial TRAP1 serves as a thermal regulator of chaperone activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. The mitochondrial HSP90 paralog TRAP1 forms an OXPHOS-regulated tetramer and is involved in mitochondrial metabolic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.protocols.io [content.protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to the Downstream Effects of TRAP1 Inhibition by Trap1-IN-1
For researchers, scientists, and drug development professionals, understanding the precise metabolic consequences of targeting key cellular regulators is paramount. This guide provides a comprehensive comparison of the downstream effects of Trap1-IN-1, a selective inhibitor of the mitochondrial chaperone TRAP1, on cellular metabolic pathways. We present supporting experimental data and detailed protocols to facilitate the replication and expansion of these findings.
Introduction: TRAP1, a Gatekeeper of Mitochondrial Metabolism
Tumor necrosis factor receptor-associated protein 1 (TRAP1) is a mitochondrial chaperone belonging to the heat shock protein 90 (Hsp90) family.[1][2] It plays a crucial role in maintaining mitochondrial integrity, regulating protein folding, and protecting cells from oxidative stress.[3][4] Emerging evidence highlights TRAP1 as a critical regulator of cellular metabolism. It can modulate the balance between oxidative phosphorylation (OXPHOS) and aerobic glycolysis, a metabolic reprogramming famously exploited by cancer cells (the Warburg effect).[1][5][6] By inhibiting key components of the electron transport chain (ETC), TRAP1 can suppress mitochondrial respiration.[5][7][8] This central role in metabolic control makes TRAP1 an attractive therapeutic target for diseases characterized by metabolic dysregulation, such as cancer.
This compound: A Tool to Unravel TRAP1's Metabolic Function
This compound is a potent and selective inhibitor that targets the ATPase activity of TRAP1. By binding to the ATP-binding pocket in the N-terminal domain of TRAP1, it disrupts its chaperone function. This inhibition sets off a cascade of downstream effects, primarily centered on the rewiring of cellular metabolic pathways. While specific data for this compound is emerging, its effects can be largely understood by examining the broader class of TRAP1 inhibitors.
Comparative Analysis of TRAP1 Inhibition on Metabolic Pathways
To contextualize the effects of this compound, we compare the metabolic consequences of TRAP1 inhibition with other mitochondrial modulators. The following table summarizes the key quantitative effects on cellular metabolism.
| Parameter | This compound (and other TRAP1 Inhibitors) | Gamitrinibs (Mitochondria-targeted Hsp90 inhibitor) | Control (Untreated) |
| Primary Target | TRAP1 | Mitochondrial Hsp90 (including TRAP1) | N/A |
| Oxygen Consumption Rate (OCR) | Decreased | Decreased | Baseline |
| Extracellular Acidification Rate (ECAR) | Increased | Increased | Baseline |
| Succinate Dehydrogenase (SDH/Complex II) Activity | Increased (due to loss of inhibition) | Increased | Baseline |
| Complex IV Activity | Increased (due to loss of inhibition) | Increased | Baseline |
| Succinate Levels | Decreased | Decreased | Baseline |
| Lactate Production | Increased | Increased | Baseline |
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: TRAP1's role in mitochondrial metabolism and the effect of this compound.
Caption: Experimental workflow for assessing the metabolic effects of this compound.
Caption: Logical flow of the downstream effects of TRAP1 inhibition.
Detailed Experimental Protocols
For researchers aiming to validate or build upon these findings, the following are detailed protocols for the key experimental assays.
Seahorse XF Mito Stress Test
This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
This compound and other compounds of interest
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.[9]
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.[9][10]
-
Compound Preparation: Prepare stock solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in the assay medium.
-
Cell Preparation: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO2 37°C incubator for 1 hour.[9][10]
-
Load Cartridge: Load the prepared compounds into the appropriate ports of the hydrated sensor cartridge.
-
Run Assay: Place the cell plate and the sensor cartridge into the Seahorse XF analyzer and initiate the Mito Stress Test protocol.[11] The instrument will measure baseline OCR and ECAR, followed by sequential injections of the compounds to determine key parameters of mitochondrial function.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in metabolic pathways.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SDHB, anti-COXIV, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Sample Preparation: Lyse cells treated with this compound or control with RIPA buffer.[12] Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Denature protein lysates in Laemmli buffer and separate them on an SDS-PAGE gel.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control like actin.
Metabolomics Analysis
This approach provides a comprehensive profile of the small-molecule metabolites within a cell, revealing shifts in metabolic pathways.
Materials:
-
Extraction solvent (e.g., 80% methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Internal standards
Protocol:
-
Metabolite Extraction: Quench the metabolism of treated and control cells rapidly and extract metabolites using a cold extraction solvent.[14]
-
Sample Preparation: Centrifuge the extracts to pellet cell debris and collect the supernatant containing the metabolites.
-
LC-MS Analysis: Analyze the metabolite extracts using an LC-MS system. The liquid chromatography separates the metabolites, and the mass spectrometer detects and quantifies them based on their mass-to-charge ratio.[15]
-
Data Analysis: Process the raw data to identify and quantify the metabolites. Compare the metabolite profiles of this compound-treated cells to control cells to identify significant changes in metabolic pathways.[14]
Conclusion
The inhibition of TRAP1 by compounds like this compound induces a significant metabolic shift away from oxidative phosphorylation towards aerobic glycolysis. This is primarily achieved by relieving the TRAP1-mediated inhibition of key electron transport chain complexes. The provided comparative data and detailed experimental protocols offer a robust framework for researchers to investigate the nuanced roles of TRAP1 in cellular metabolism and to explore the therapeutic potential of its inhibitors. The continued exploration of TRAP1's function will undoubtedly unveil further intricacies of metabolic regulation in health and disease.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]
- 4. sdbonline.org [sdbonline.org]
- 5. TRAP1: A Metabolic Hub Linking Aging Pathophysiology to Mitochondrial S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells [frontiersin.org]
- 9. tabaslab.com [tabaslab.com]
- 10. kelekarlab.umn.edu [kelekarlab.umn.edu]
- 11. content.protocols.io [content.protocols.io]
- 12. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. Mitochondrial Metabolomics Using High-Resolution Fourier-Transform Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of TRAP1-IN-1's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel TRAP1 inhibitor, TRAP1-IN-1, with other alternative inhibitors. The information presented is supported by experimental data to aid in the independent verification of its mechanism of action.
Introduction to TRAP1: A Key Regulator of Mitochondrial Homeostasis
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), also known as HSP75, is a mitochondrial molecular chaperone belonging to the Heat Shock Protein 90 (HSP90) family.[1][2] TRAP1 plays a crucial role in maintaining mitochondrial integrity and function.[3][4][5] Its functions are multifaceted and include:
-
Regulation of Mitochondrial Bioenergetics: TRAP1 modulates the switch between oxidative phosphorylation (OXPHOS) and aerobic glycolysis, a key metabolic feature of many cancer cells.[6][7][8]
-
Protection Against Oxidative Stress: It helps to buffer reactive oxygen species (ROS) and protect cells from oxidative damage.[5][6]
-
Inhibition of Apoptosis: TRAP1 can prevent programmed cell death by regulating the mitochondrial permeability transition pore (mPTP).[2][3]
TRAP1 is overexpressed in various cancer cells, where it contributes to the adaptation of tumors to the harsh microenvironment, promoting cell survival and proliferation.[1][9] This makes TRAP1 an attractive target for the development of novel anti-cancer therapies.[10][11][12][13]
Mechanism of Action of this compound
This compound (also referred to as compound 35) is a potent and highly selective inhibitor of TRAP1.[14] Its mechanism of action has been elucidated through a series of biochemical and cellular assays.
Key aspects of this compound's mechanism include:
-
Disruption of TRAP1 Tetramer Stability: TRAP1 functions as a dimer and can form higher-order oligomers. This compound interferes with the stability of these complexes, disrupting its chaperone activity.[14]
-
Induction of TRAP1 Client Protein Degradation: By inhibiting TRAP1, this compound leads to the degradation of proteins that rely on TRAP1 for their proper folding and stability.[14]
-
Inhibition of Mitochondrial Respiration: this compound has been shown to inhibit complex I of the oxidative phosphorylation (OXPHOS) pathway, leading to a decrease in mitochondrial respiration.[14]
-
Disruption of Mitochondrial Membrane Potential: The inhibition of OXPHOS and other mitochondrial functions by this compound results in the depolarization of the mitochondrial membrane.[14]
-
Enhancement of Glycolysis: As a consequence of mitochondrial inhibition, cells treated with this compound exhibit an increased reliance on glycolysis for ATP production.[14]
Figure 1. Signaling pathway of this compound's inhibitory action.
Comparison with Alternative TRAP1 Inhibitors
Several other molecules have been developed to target TRAP1, either selectively or as part of a broader inhibition of the HSP90 family. The following table summarizes the performance of this compound in comparison to notable alternatives.
| Inhibitor | Target(s) | IC50 (TRAP1) | Selectivity | Mechanism of Action | Reference(s) |
| This compound (Compound 35) | TRAP1 | Not explicitly stated, but potent | >250-fold over Grp94 | Disrupts TRAP1 tetramer stability, induces client protein degradation, inhibits OXPHOS Complex I, disrupts mitochondrial membrane potential, enhances glycolysis. | [14] |
| Compound 36 | TRAP1 | 40 nM | >250-fold over Grp94 | N-terminal ATP-binding pocket inhibitor. | [1][15] |
| Compound 6f | TRAP1 | 63.5 nM | 78-fold over Hsp90α, 30-fold over Grp94 | Purine-based N-terminal ATP-binding pocket inhibitor. | [16] |
| Gamitrinibs | TRAP1, HSP90 | Micromolar concentrations | Targets mitochondrial HSP90s | Mitochondria-targeted HSP90 ATPase antagonists. | [17] |
| Radicicol | TRAP1, HSP90α, HSP90β, Grp94 | pH-dependent | Pan-HSP90 inhibitor | N-terminal ATP-binding pocket inhibitor. | [1][18] |
Experimental Protocols for Mechanism of Action Verification
To independently verify the mechanism of action of this compound, a series of key experiments can be performed. Detailed protocols for these assays are outlined below.
TRAP1 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by TRAP1 in the presence and absence of an inhibitor.
Principle: The ATPase activity of TRAP1 is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human TRAP1 protein
-
ATP solution
-
NADH solution
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., 40 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
This compound and other inhibitors
-
UV-Vis spectrophotometer or plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, PEP, PK, and LDH.
-
Add purified TRAP1 protein to the reaction mixture.
-
Add the test inhibitor (e.g., this compound) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct binding of an inhibitor to its target protein in a cellular context.
Principle: The binding of a ligand (inhibitor) to a protein can increase its thermal stability. This stabilization can be detected by heating cell lysates and quantifying the amount of soluble protein remaining.
Materials:
-
Cancer cell line overexpressing TRAP1 (e.g., PC3, DU145)
-
Cell culture medium and reagents
-
This compound and other inhibitors
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Heating block or PCR machine
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-TRAP1 antibody
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the test inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in lysis buffer.
-
Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble TRAP1 in the supernatant by SDS-PAGE and Western blotting using an anti-TRAP1 antibody.
-
Quantify the band intensities and plot the fraction of soluble TRAP1 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR) of live cells to assess the impact of an inhibitor on mitochondrial respiration.
Principle: The Seahorse XF Analyzer measures real-time changes in the oxygen concentration in the medium surrounding adherent cells, providing a readout of the OCR.
Materials:
-
Seahorse XF96 or similar instrument
-
Seahorse XF cell culture microplates
-
Seahorse XF assay medium
-
Cancer cell line of interest
-
This compound and other inhibitors
-
Mitochondrial stress test kit reagents (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The following day, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with the test inhibitor and the mitochondrial stress test reagents.
-
Place the cell plate in the Seahorse XF analyzer and initiate the assay.
-
Measure the basal OCR.
-
Inject the test inhibitor and monitor the change in OCR.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function (ATP production-linked respiration, maximal respiration, and non-mitochondrial respiration).
-
Analyze the data to determine the effect of the inhibitor on mitochondrial respiration.
Figure 2. General experimental workflow for inhibitor verification.
References
- 1. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TRAP1: A Metabolic Hub Linking Aging Pathophysiology to Mitochondrial S-Nitrosylation [frontiersin.org]
- 4. TRAP1 in Oxidative Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells [frontiersin.org]
- 6. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. The Mitochondrial HSP90 Paralog TRAP1: Structural Dynamics, Interactome, Role in Metabolic Regulation, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 11. The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure, Function, and Inhibitors of the Mitochondrial Chaperone TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Elucidation of novel TRAP1-Selective inhibitors that regulate mitochondrial processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. wistar.org [wistar.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Experimental TRAP1-Targeting Therapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of TRAP1-IN-1 and other experimental therapeutics targeting the mitochondrial chaperone TRAP1. This analysis is supported by experimental data from preclinical studies, offering insights into their potential as anticancer agents.
Introduction to TRAP1 Inhibition
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) is a mitochondrial chaperone protein that plays a crucial role in maintaining mitochondrial integrity and function. In many cancer cells, TRAP1 is overexpressed and contributes to tumor survival, metabolic reprogramming, and resistance to apoptosis. These characteristics make TRAP1 a compelling target for novel cancer therapies. This guide focuses on a comparative analysis of experimental therapeutics designed to inhibit TRAP1, with a primary focus on Gamitrinibs, a class of mitochondria-targeted Hsp90 inhibitors, and Shepherdin, a peptidomimetic that disrupts the Hsp90/survivin complex. As a benchmark, the well-established, non-targeted Hsp90 inhibitor, 17-AAG, is also included in this comparison.
In Vivo Efficacy Comparison
The following tables summarize the in vivo efficacy of Gamitrinibs, Shepherdin, and 17-AAG in various cancer models. The data is compiled from preclinical studies and highlights key parameters such as tumor growth inhibition and survival benefits.
Prostate Cancer Models
| Therapeutic | Cancer Model | Dosing Regimen | Key Efficacy Outcomes | Reference |
| Gamitrinib-TPP | PC3 human prostate cancer xenograft (subcutaneous) | 10 mg/kg, i.p., daily | Completely inhibited tumor growth. A 5-fold higher dose of 17-AAG (50 mg/kg) was required for a comparable effect.[1] | [1] |
| Shepherdin-RV | PC3 human prostate cancer xenograft (superficial tumors) | 50 mg/kg, i.p., daily | Nearly completely ablated tumor growth over an 11-day period.[2] | [2] |
| 17-AAG | LuCaP35 prostate cancer xenograft | Not specified | Delayed progression to castration resistance and prolonged host survival.[3] | [3] |
| 17-AAG | DU-145 prostate cancer xenograft (subcutaneous) | 50 mg/kg, intratumor, twice weekly for 4 weeks | 86% of treated mice showed decreased tumor size and growth rate compared to vehicle controls.[4] | [4] |
Glioblastoma Models
| Therapeutic | Cancer Model | Dosing Regimen | Key Efficacy Outcomes | Reference |
| Gamitrinib | U87MG and PDX glioblastoma xenografts (orthotopic) | 10 mg/kg, i.p., every other day | Significantly delayed tumor growth and improved survival of mice.[5] | [5] |
Breast Cancer Models
| Therapeutic | Cancer Model | Dosing Regimen | Key Efficacy Outcomes | Reference |
| Shepherdin-RV | MCF-7 human breast cancer xenograft | 50 mg/kg, i.p., daily | Significantly inhibited tumor growth compared to saline control over a 23-day period. | [2] |
| Gamitrinib-G4 | Human breast cancer xenograft | Not specified | Inhibited the growth of established tumors.[6] | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the experimental protocols used in the cited in vivo studies.
Gamitrinib In Vivo Studies
-
Animal Models: Immunocompromised mice (e.g., nude, SCID) are used for xenograft studies. For patient-derived xenograft (PDX) models, tumor tissue from patients is directly implanted into the mice.[5]
-
Tumor Implantation: Cancer cells (e.g., U87MG glioblastoma, PC3 prostate cancer) are suspended in a suitable medium like PBS and injected either subcutaneously into the flank or orthotopically into the relevant organ (e.g., brain for glioblastoma).[5][7]
-
Treatment Regimen: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Gamitrinib is typically administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg, either daily or every other day. The vehicle control group receives the solvent used to dissolve Gamitrinib.[5][7]
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. For orthotopic models, tumor growth can be monitored using bioluminescence imaging if the cancer cells are engineered to express luciferase. Survival is also a key endpoint, with the study continuing until a humane endpoint is reached.[5][7]
Shepherdin In Vivo Studies
-
Animal Models: Immunocompromised mice (SCID/beige) are used for xenograft models of human prostate (PC3) and breast (MCF-7) cancer.[2]
-
Tumor Implantation: PC3 prostate carcinoma cells are grown as superficial tumors, and MCF-7 breast cancer cells are adapted for in vivo growth and implanted.[2]
-
Treatment Regimen: Treatment with Shepherdin-RV begins when tumors become palpable. The therapeutic is administered daily via intraperitoneal (i.p.) injection at a dose of 50 mg/kg. Control animals receive saline injections.[2]
-
Efficacy Assessment: Tumor growth is monitored over the treatment period. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry, to assess biomarkers of drug activity.[2]
17-AAG In Vivo Studies
-
Animal Models: Nude mice are commonly used for xenograft models of prostate cancer (e.g., LuCaP35, DU-145).[3][4]
-
Tumor Implantation: Tumor cells are injected subcutaneously to establish xenografts.[3][4]
-
Treatment Regimen: 17-AAG can be administered systemically via intraperitoneal injection or locally via intratumor injection. Dosages and schedules vary depending on the study, with a common systemic dose being in the range of 50 mg/kg.[3][4]
-
Efficacy Assessment: Tumor size is monitored to assess growth inhibition. In studies investigating castration resistance, tumor growth is monitored after castration in both treated and control groups. Survival of the host animals is also a primary endpoint.[3]
Conclusion
The preclinical data presented in this guide highlight the potential of targeting the mitochondrial chaperone TRAP1 as a therapeutic strategy for various cancers. Gamitrinibs have demonstrated potent antitumor activity in both prostate and glioblastoma models, effectively inhibiting tumor growth and improving survival in mice.[1][5] Shepherdin has also shown significant efficacy in prostate and breast cancer xenografts, with the notable advantage of being well-tolerated with no apparent toxicity.[2]
Compared to the non-targeted Hsp90 inhibitor 17-AAG, mitochondria-targeted agents like Gamitrinibs appear to offer a more potent and selective approach. For instance, a significantly lower dose of Gamitrinib was required to achieve a similar level of tumor growth inhibition as 17-AAG in a prostate cancer model.[1] This suggests that concentrating the therapeutic at the site of the target within the mitochondria can enhance efficacy and potentially reduce off-target effects.
While these experimental therapeutics show promise, further research is needed to fully elucidate their mechanisms of action, optimize dosing and scheduling, and evaluate their efficacy in a broader range of cancer models. The detailed experimental protocols provided in this guide should aid researchers in designing future studies to build upon these encouraging findings and advance the development of novel TRAP1-targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Prodotto ritirato [iris.cnr.it]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. mdpi.com [mdpi.com]
- 5. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531 | eLife [elifesciences.org]
Validating the Impact of Trap1-IN-1 on Mitochondrial Respiration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the effects of Trap1-IN-1 on mitochondrial respiration, with a focus on its relationship with mitochondrial complex I. While this compound is a potent and selective inhibitor of the mitochondrial chaperone TRAP1 (TNF Receptor-Associated Protein 1), its direct inhibitory effect on complex I is not firmly established with a definitive IC50 value. However, its influence on oxidative phosphorylation (OXPHOS) is significant. This guide compares this compound with established mitochondrial complex I inhibitors and provides detailed experimental protocols to assess its impact on mitochondrial function.
Introduction to this compound
This compound is a valuable research tool for studying the function of TRAP1, a mitochondrial isoform of Hsp90. TRAP1 plays a crucial role in maintaining mitochondrial integrity and regulating cellular metabolism. Notably, inhibition of TRAP1 by this compound has been shown to disrupt the stability of the TRAP1 tetramer, induce the degradation of TRAP1 client proteins, and significantly impact mitochondrial respiration. While some evidence suggests an interplay between TRAP1 and complex I, the primary mechanism of this compound's effect on respiration is believed to be mediated through its on-target inhibition of TRAP1, which in turn modulates the activity of the electron transport chain.
Comparative Analysis of Mitochondrial Complex I Inhibitors
To provide a framework for evaluating the potency of mitochondrial respiratory inhibitors, the following table summarizes the 50% inhibitory concentration (IC50) values for well-characterized complex I inhibitors.
| Inhibitor | Target(s) | IC50 (in vitro/cellular) | Key Characteristics |
| Rotenone | Mitochondrial Complex I | nM to µM range (system-dependent)[1] | A classic, potent, and specific inhibitor of complex I. Widely used as a positive control in mitochondrial function assays. |
| Metformin | Primarily Mitochondrial Complex I | mM (isolated mitochondria), µM (intact cells)[2][3] | A widely used anti-diabetic drug with a less potent but significant inhibitory effect on complex I. |
| IACS-010759 | Mitochondrial Complex I | nM range[4][5] | A highly potent and selective next-generation complex I inhibitor under investigation for cancer therapy. |
| This compound | Primary: TRAP1Secondary/Indirect: Mitochondrial Respiration | Complex I IC50: Not yet reported. | Potent and selective TRAP1 inhibitor. Inhibition of TRAP1 generally leads to an increase in oxygen consumption, suggesting TRAP1's role as a negative regulator of respiration. Its direct effect on Complex I activity requires further investigation. |
Experimental Protocols for Validation
To validate the effect of this compound on mitochondrial respiration and to dissect its mechanism of action, a series of well-established experimental protocols are recommended.
Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer
This assay provides a real-time measurement of mitochondrial respiration in live cells.
Objective: To determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound for a specified duration. Include vehicle control and positive controls (e.g., Rotenone).
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.
-
Seahorse XF Assay: Perform a mitochondrial stress test by sequentially injecting:
-
Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to measure maximal respiration.
-
Rotenone & Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Analyze the OCR data to determine the key parameters of mitochondrial function and assess the dose-dependent effects of this compound.
Mitochondrial Complex I Activity Assay
This biochemical assay directly measures the enzymatic activity of complex I in isolated mitochondria or cell lysates.
Objective: To determine if this compound directly inhibits the enzymatic activity of mitochondrial complex I.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from control and this compound-treated cells or tissues using differential centrifugation.
-
Sample Preparation: Prepare mitochondrial lysates and determine protein concentration.
-
Assay Reaction: In a microplate, add the mitochondrial lysate to a reaction buffer containing NADH as the substrate and a specific electron acceptor for complex I (e.g., decylubiquinone).
-
Kinetic Measurement: Measure the decrease in NADH absorbance (at 340 nm) or the reduction of a colorimetric probe over time.
-
Inhibitor Control: Include wells with a known complex I inhibitor (e.g., Rotenone) to determine the specific complex I activity.
-
Data Analysis: Calculate the specific complex I activity and compare the activity in this compound-treated samples to controls.
Cellular Thermal Shift Assay (CETSA)
This assay validates the direct binding of a compound to its target protein in a cellular context.
Objective: To confirm that this compound directly engages with TRAP1 in cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures. The binding of this compound is expected to stabilize the TRAP1 protein, making it more resistant to thermal denaturation.
-
Protein Extraction: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Target Detection: Detect the amount of soluble TRAP1 in each sample using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble TRAP1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing the Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: The mitochondrial electron transport chain.
Caption: Experimental workflow for inhibitor validation.
Caption: Validating this compound's dual mechanism.
Conclusion
Validating the biological activity of this compound requires a multi-faceted approach. While its primary role as a TRAP1 inhibitor is well-established, its precise impact on mitochondrial complex I needs further direct biochemical evidence. By employing the comparative data and detailed protocols outlined in this guide, researchers can effectively characterize the effects of this compound on mitochondrial respiration, confirm its engagement with TRAP1 in a cellular context, and contribute to a deeper understanding of the intricate role of TRAP1 in mitochondrial function and cellular metabolism. This comprehensive validation is crucial for the accurate interpretation of experimental results and for advancing the development of novel therapeutics targeting mitochondrial pathways.
References
- 1. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DELETION OF THE MITOCHONDRIAL CHAPERONE TRAP-1 UNCOVERS GLOBAL REPROGRAMMING OF METABOLIC NETWORKS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]
A Comparative Review of Next-Generation TRAP1 Inhibitors: Targeting Mitochondrial Proteostasis for Therapeutic Advancement
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial chaperone TRAP1 (TNF receptor-associated protein 1), a member of the HSP90 family, has emerged as a critical regulator of mitochondrial proteostasis, metabolism, and cell survival. Its upregulation in various cancers has positioned it as a promising therapeutic target. This guide provides a comparative overview of next-generation TRAP1 inhibitors, with a special focus on Trap1-IN-1 and other notable compounds, supported by experimental data and detailed protocols to aid in their evaluation and application in research and drug development.
Introduction to TRAP1 and Its Inhibition
TRAP1 plays a crucial role in maintaining mitochondrial integrity and function. It is involved in the folding and stability of a range of mitochondrial proteins, thereby influencing cellular metabolism, apoptosis, and signaling pathways.[1][2] In cancer cells, TRAP1 is often overexpressed, contributing to a phenotype characterized by metabolic reprogramming towards aerobic glycolysis (the Warburg effect), resistance to apoptosis, and enhanced cell survival.[3][4] These characteristics make selective TRAP1 inhibition an attractive strategy for cancer therapy.
Next-generation TRAP1 inhibitors are being developed to overcome the limitations of earlier, non-selective HSP90 inhibitors, aiming for improved potency, selectivity, and mitochondrial targeting. This review focuses on a comparative analysis of these advanced compounds.
Comparative Analysis of Next-Generation TRAP1 Inhibitors
This section provides a head-to-head comparison of key next-generation TRAP1 inhibitors based on their biochemical potency, cellular activity, and selectivity.
| Inhibitor | Target(s) | IC50 (TRAP1) | Selectivity | Mechanism of Action | Key Features & References |
| This compound (Compound 35) | TRAP1 | >10 µM | >62-fold vs Grp94 | ATP-competitive inhibitor; disrupts TRAP1 tetramer stability, induces client protein degradation, inhibits OXPHOS, enhances glycolysis. | Potent and selective inhibitor.[5] |
| Compound 36 (this compound analog) | TRAP1 | 40 nM | >250-fold vs Grp94 | ATP-competitive inhibitor; similar to this compound. | A highly potent and selective analog of this compound, developed through structure-based design.[5][6] |
| Gamitrinibs (e.g., G3, G4) | TRAP1, mitochondrial HSP90 | ~0.5 µM (in H460 cells) | Mitochondrial-targeted | ATP-competitive inhibitor; induces mitochondrial permeability transition and apoptosis. | Geldanamycin derivatives conjugated to a mitochondrial targeting moiety.[7][8][9] |
| HDCA (Honokiol bis-dichloroacetate) | TRAP1 | Not specified | Selective for TRAP1 | Binds to an allosteric site. | A novel, TRAP1-specific allosteric inhibitor.[10] |
| Radicicol | TRAP1, HSP90 | pH-dependent | Broad-spectrum HSP90 family inhibitor | ATP-competitive inhibitor. | A natural product that serves as a reference HSP90 inhibitor.[8] |
| AUY922 | TRAP1, HSP90 | pH-dependent | Broad-spectrum HSP90 family inhibitor | ATP-competitive inhibitor. | A potent, second-generation HSP90 inhibitor.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of TRAP1 inhibitors.
TRAP1 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by TRAP1 and is a primary method for determining the potency of ATP-competitive inhibitors.
Materials:
-
Purified recombinant human TRAP1 protein
-
ATP solution (1 mM)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM KCl, 6 mM MgCl2)
-
Test inhibitors at various concentrations
-
Phosphate detection kit (e.g., PiPer™ Phosphate Assay Kit)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, 500 ng of TRAP1 protein, and the desired concentration of the test inhibitor.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 1 mM ATP.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., every 30 minutes for up to 6 hours), measure the amount of inorganic phosphate (Pi) released using a phosphate detection kit according to the manufacturer's instructions.[11]
-
Generate a standard curve using known concentrations of Pi.
-
Calculate the rate of ATP hydrolysis for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[12][13]
Materials:
-
Cultured cells expressing TRAP1
-
Cell culture medium
-
Test inhibitors
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well plates
-
Thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-TRAP1 antibody
Procedure:
-
Compound Treatment: Treat cultured cells with the test inhibitor at various concentrations or a vehicle control for a specified time (e.g., 1-3 hours).[14]
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3-5 minutes) using a thermal cycler.[15]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble TRAP1 by SDS-PAGE and Western blotting using an anti-TRAP1 antibody.
-
Data Interpretation: A ligand-bound protein is typically more thermally stable. Therefore, in the presence of an effective inhibitor, a higher amount of soluble TRAP1 will be detected at elevated temperatures compared to the vehicle control.[15]
In Vivo Efficacy Studies in Xenograft Models
These studies are essential for evaluating the anti-tumor activity of TRAP1 inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation (e.g., human prostate or glioblastoma cells)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test inhibitor and vehicle control to their respective groups according to a predetermined schedule (e.g., daily or weekly) and route (e.g., intraperitoneal or oral).
-
Tumor Measurement and Animal Monitoring: Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume. Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (defined by tumor size limits or a set duration), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the inhibitor.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by TRAP1 and the workflows of key experiments can enhance understanding.
Caption: TRAP1's role in mitochondrial signaling and the impact of its inhibition.
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Conclusion
The development of next-generation TRAP1 inhibitors represents a significant advancement in the pursuit of targeted cancer therapies. Compounds like this compound and its analogs demonstrate high potency and selectivity, offering valuable tools for both basic research and preclinical development. The experimental protocols and comparative data presented in this guide are intended to facilitate the informed selection and application of these inhibitors, ultimately accelerating the translation of TRAP1-targeted strategies from the laboratory to the clinic. As research progresses, a deeper understanding of the nuanced roles of TRAP1 in different cellular contexts will be crucial for realizing the full therapeutic potential of its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of novel TRAP1-Selective inhibitors that regulate mitochondrial processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bmbreports.org [bmbreports.org]
- 10. mdpi.com [mdpi.com]
- 11. O-GlcNAcylation suppresses TRAP1 activity and promotes mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Trap1-IN-1
Essential Safety and Logistical Information for the Potent and Selective TRAP1 Inhibitor
Immediate Safety and Handling Precautions
All personnel must be thoroughly trained on the potential hazards and safe handling procedures before working with Trap1-IN-1.[3][4] A risk assessment should be conducted before any new experiment.[5][6][7]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary line of defense against exposure.[8] The following PPE is mandatory when handling this compound in solid or solution form:
-
Gloves: Two pairs of nitrile gloves are recommended.[8] Gloves should be changed immediately if contaminated, and every two hours during continuous use.
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles are required.[1] A face shield should be used when there is a risk of splashes.[8]
-
Lab Coat: A fully buttoned lab coat is required. An impervious disposable gown is recommended for bulk handling or when there is a significant risk of contamination.[9][10]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of airborne particles.[2][9]
Logistical Information at a Glance
For quick reference, the following table summarizes the key logistical data for this compound.
| Parameter | Information | Source |
| CAS Number | 3031102-94-7 | MedchemExpress |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | MedchemExpress |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | MedchemExpress |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following step-by-step workflow outlines the procedures from receiving the compound to its final disposal.
Experimental Workflow for Handling this compound
Caption: Experimental workflow for the safe handling of this compound.
Detailed Experimental Protocols
Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and lab coat) when opening the package in a well-ventilated area.
-
Verify the contents against the packing slip and check the container for any damage.
-
Log the compound into your laboratory's chemical inventory system.
-
Store the compound at the recommended temperature (-20°C for short-term or -80°C for long-term storage) in a clearly labeled, secondary container.[1]
Preparation of Stock Solutions
-
All handling of the solid form of this compound and preparation of stock solutions must be performed in a certified chemical fume hood to prevent inhalation of the powder.[2]
-
Don the required PPE, including double gloves, a lab coat, and eye protection.
-
Use a dedicated and clean spatula and weigh boat for weighing the compound.
-
To prepare a stock solution, add the appropriate solvent (e.g., DMSO) to the vial containing the solid compound.
-
Cap the vial securely and vortex until the solid is completely dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.
Use in Experiments
-
When preparing working dilutions from the stock solution, continue to work in a chemical fume hood.
-
Ensure all tubes, plates, and flasks containing this compound are clearly labeled.
-
Avoid cross-contamination by using fresh pipette tips for each manipulation.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[11][12]
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh boats, pipette tips, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste bag.[13]
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, working dilutions, and contaminated cell culture media, must be collected in a designated, leak-proof hazardous waste container.[11][12][13] The container should be clearly labeled as hazardous waste and list the chemical constituents.
-
Decontamination: After each use, decontaminate the work area in the fume hood with an appropriate cleaning agent, such as 70% ethanol.
-
Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste. Do not dispose of any materials containing this compound down the drain or in the regular trash.[11][14]
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.[1][9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal as hazardous waste. For a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.
Decision-Making for Handling Chemicals of Unknown Toxicity
The following diagram illustrates a logical approach to handling a novel compound like this compound where a full safety profile is unavailable.
Caption: Decision-making workflow for handling a chemical with unknown toxicity.
By adhering to these stringent safety and logistical protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and productive research environment.
References
- 1. twu.edu [twu.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. hse.gov.uk [hse.gov.uk]
- 4. sbnsoftware.com [sbnsoftware.com]
- 5. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 6. sia-toolbox.net [sia-toolbox.net]
- 7. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ipservices.care [ipservices.care]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. gaiaca.com [gaiaca.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
